4-Hydroxy Sertraline
Description
Properties
Molecular Formula |
C₁₇H₁₇Cl₂NO |
|---|---|
Molecular Weight |
322.23 |
Synonyms |
(1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-4-hydroxy-N-methyl-1-naphthalenamine; |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Hydroxy Sertraline (CAS 1554653-71-2): Structure, Synthesis, and Analytical Characterization
This guide provides an in-depth technical overview of 4-Hydroxy Sertraline, a critical reference compound related to the widely prescribed antidepressant, Sertraline. Designed for researchers, analytical scientists, and drug development professionals, this document details the compound's chemical identity, proposed synthesis, and robust analytical methodologies for its characterization and quantification. The insights herein are grounded in established principles of organic chemistry and pharmaceutical analysis, aiming to equip professionals with the knowledge required for comprehensive quality control and research applications.
Part I: Physicochemical and Structural Characterization
The foundation of any robust analytical work is a thorough understanding of the molecule's identity and properties. 4-Hydroxy Sertraline is a derivative of Sertraline, distinguished by the addition of a hydroxyl group.
Chemical Identity
-
Systematic Name: (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-4-hydroxy-N-methyl-1-naphthalenamine[1][2]
-
CAS Number: 1554653-71-2[3]
-
Primary Application: Pharmaceutical reference standard for analytical method development, validation, and quality control of Sertraline.[3][4]
Structural Elucidation
The structure of 4-Hydroxy Sertraline is fundamentally based on the tetralin core of its parent drug, Sertraline. The key differentiating feature is the hydroxyl (-OH) group at the C4 position of the tetrahydronaphthalene ring system. This modification significantly alters the polarity and potential metabolic profile of the molecule compared to Sertraline.
Caption: Comparison of Sertraline and 4-Hydroxy Sertraline structures.
Physicochemical Properties
A summary of the key physicochemical data for 4-Hydroxy Sertraline is presented below. This information is fundamental for developing analytical methods, particularly for chromatography and mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇Cl₂NO | [1][2][3] |
| Molecular Weight | 322.23 g/mol | [1][2] |
| Stereochemistry | (1S-cis) | [1][2] |
| Physical Form | Typically a solid powder | Assumed |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, DMSO. | Inferred |
| pKa | Not publicly available; requires experimental determination. | |
| LogP | Not publicly available; requires experimental determination. |
Part II: Synthesis and Purification
The availability of a high-purity reference standard is a prerequisite for accurate impurity profiling in drug substance manufacturing. Since 4-Hydroxy Sertraline is primarily used for this purpose, a reliable synthetic route is essential. While specific proprietary synthesis methods are not publicly detailed, a chemically sound pathway can be proposed based on established organic chemistry principles and related syntheses.
Rationale for Synthesis
The synthesis of 4-Hydroxy Sertraline is driven by the need for a qualified analytical standard. This standard is indispensable for:
-
Method Validation: To prove that an analytical method can accurately detect and quantify this specific impurity.
-
Quality Control: For routine testing of Sertraline batches to ensure that levels of this and other impurities are below regulatory thresholds.
-
Forced Degradation Studies: To identify potential degradation products of Sertraline under various stress conditions (e.g., acid, base, oxidation).
Proposed Synthetic Pathway
A logical approach to synthesize 4-Hydroxy Sertraline involves a multi-step process starting from a suitable tetralone precursor. The key transformation is the stereoselective introduction of the amine and hydroxyl groups.
Caption: Proposed workflow for the synthesis of 4-Hydroxy Sertraline.
Experimental Protocol: Representative Reductive Amination
The following protocol outlines the critical reductive amination step. The causality for reagent selection is key: methylamine provides the N-methyl group, while a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is chosen because it selectively reduces the intermediate iminium ion without reducing the ketone, enabling a one-pot reaction.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the precursor, 4-Hydroxy-4-(3,4-Dichlorophenyl)-tetralone (1.0 eq), in a suitable solvent such as methanol.
-
Amine Addition: Add a solution of methylamine (approx. 2.0 eq) in methanol to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (approx. 1.5 eq) portion-wise, monitoring for any gas evolution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Extraction: Quench the reaction by slowly adding water. Reduce the solvent volume under vacuum. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Purification and Isolation
The synthesis of Sertraline and its derivatives often results in a mixture of up to four stereoisomers.[5] Achieving the required stereochemical purity for a reference standard necessitates a robust purification strategy.
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers and diastereomers with high resolution.
-
Validation: The purity of the final isolated compound must be confirmed using an orthogonal analytical method (e.g., a different HPLC column or mobile phase) and its structure confirmed by NMR spectroscopy and high-resolution mass spectrometry.
Part III: Analytical Methodologies
To ensure the quality and safety of a pharmaceutical product, robust and validated analytical methods are required to control impurities like 4-Hydroxy Sertraline.
Chromatographic Separation: HPLC-UV
High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical quality control labs due to its reliability, precision, and cost-effectiveness.[6][7] A well-developed HPLC method can effectively separate 4-Hydroxy Sertraline from the main Sertraline peak and other related impurities.
Protocol: Quantification of 4-Hydroxy Sertraline Impurity
This protocol is a self-validating system designed for the quantification of 4-Hydroxy Sertraline in Sertraline hydrochloride drug substance.
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Zorbax Extend-C18 (150 x 4.6 mm, 5 µm) or equivalent C18 stationary phase.[8]
-
Mobile Phase A: Phosphate buffer (e.g., 10 mM KH₂PO₄, pH adjusted to 2.7 with phosphoric acid). The buffer controls the ionization state of the amine, leading to better peak shape.
-
Mobile Phase B: Acetonitrile. The organic modifier used to elute compounds from the reversed-phase column.
-
Gradient: A gradient elution (e.g., starting with 35% B and increasing to 70% B over 20 minutes) is typically necessary to resolve all potential impurities.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C. Controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 220 nm, or a wavelength specific to the chromophore for enhanced sensitivity.[8]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the 4-Hydroxy Sertraline reference standard in a diluent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1.0 µg/mL).
-
Test Solution: Accurately weigh and dissolve the Sertraline HCl drug substance in the diluent to a high concentration (e.g., 1.0 mg/mL) to ensure detection of low-level impurities.
-
-
Analysis and Quantification:
-
Inject the standard and test solutions. The area of the 4-Hydroxy Sertraline peak in the test sample is compared to the area of the peak in the reference standard to calculate its concentration, typically expressed as a percentage relative to the main Sertraline peak.
-
Structural Confirmation by Mass Spectrometry
While HPLC-UV is excellent for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for unambiguous identification.[7] The mass spectrometer provides molecular weight information that serves as a definitive confirmation of the impurity's identity.
Caption: Integrated workflow for impurity analysis.
-
Expected Mass: For the molecular formula C₁₇H₁₇Cl₂NO, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 322.07, with a characteristic isotopic pattern due to the two chlorine atoms.
Part IV: Biological Context and Significance
Sertraline undergoes extensive metabolism in the body, primarily through N-demethylation to form desmethylsertraline, which has some pharmacological activity.[9][10] Another pathway involves deamination to form an α-hydroxy ketone, which is then glucuronidated for excretion.[9][11]
Caption: Major metabolic pathways of Sertraline.
The specific role of 4-Hydroxy Sertraline in human metabolism is not well-documented in major pharmacokinetic literature, which focuses on the N-desmethyl and ketone pathways. Therefore, its primary significance in the pharmaceutical field is as a process-related impurity or a potential degradation product. The control of such impurities is a non-negotiable aspect of drug development, as mandated by regulatory agencies worldwide to ensure patient safety. The presence of even small amounts of structurally related but uncharacterized impurities can have unforeseen toxicological or pharmacological effects.
Conclusion
4-Hydroxy Sertraline (CAS 1554653-71-2) is a structurally important derivative of Sertraline. While not identified as a major human metabolite, its role as a potential impurity makes it a compound of high interest for pharmaceutical quality control. This guide has provided a comprehensive framework for understanding its structure, a plausible synthetic strategy for its preparation as a reference standard, and detailed, robust analytical methods for its separation and quantification. For scientists and professionals in drug development, the ability to synthesize, identify, and control such compounds is fundamental to the principles of scientific integrity and patient safety that govern the pharmaceutical industry.
References
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4-Hydroxy Sertraline. Splendid Lab Pvt. Ltd. [Link]
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Sertraline EP Impurity E. Cleanchem. [Link]
- Process for the preparation of sertraline hydrochloride form ii.
-
Sertraline. PubChem, National Institutes of Health. [Link]
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PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and genomics, via PubMed Central. [Link]
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Sertraline Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. Hilaris Publisher. [Link]
-
Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions. Journal of Young Pharmacists, via PubMed Central. [Link]
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Sertraline. ClinPGx. [Link]
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Improved Industrial Synthesis of Antidepressant Sertraline. ResearchGate. [Link]
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Sertraline – isolation methods and quantitation in biological material. Psychiatria Polska. [Link]
-
A UHPLC METHOD FOR SERTRALINE DETERMINATION. Journal of IMAB. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. journal-imab-bg.org [journal-imab-bg.org]
- 9. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. ClinPGx [clinpgx.org]
Definitive Analytical Distinction: 4-Hydroxy Sertraline vs. N-Hydroxy Sertraline Metabolites
Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and Toxicology Safety Assessment Teams.
Executive Summary: The Isobaric Challenge
In the metabolic profiling of Sertraline (Zoloft), distinguishing between 4-hydroxy sertraline (ring oxidation) and N-hydroxy sertraline (amine oxidation) is a critical safety requirement. While both metabolites present an identical mass shift (+15.9949 Da) in LC-MS/MS, their toxicological implications diverge sharply.
-
4-Hydroxy Sertraline: Represents a standard Phase I clearance pathway (C-oxidation), typically followed by Phase II glucuronidation and renal excretion. It is generally considered a detoxification event.
-
N-Hydroxy Sertraline: A hydroxylamine species. In drug development, N-hydroxylated secondary amines are "structural alerts." They are often chemically unstable, capable of generating reactive nitrone intermediates, and have been associated with idiosyncratic toxicity and mutagenic potential (Ames positive).
This guide provides a rigorous, self-validating workflow to definitively distinguish these isobaric species, moving beyond simple retention time matching to orthogonal chemical validation.
Metabolic Architecture
Sertraline metabolism is extensive, primarily driven by CYP2B6 and CYP2C19.[1] Understanding the structural origin of the oxygen insertion is the first step in identification.
Pathway Visualization
The following diagram illustrates the divergent pathways. Note the critical bifurcation between stable ring oxidation and potentially reactive amine oxidation.
Figure 1: Divergent metabolic pathways of Sertraline.[2][3][4] Green nodes indicate standard clearance; Red nodes indicate potential toxicological alerts.
Physicochemical & Mass Spectrometric Divergence
While high-resolution mass spectrometry (HRMS) provides exact mass, fragmentation patterns alone can be misleading due to the structural similarity of the fragments.
Comparative Profile
| Feature | 4-Hydroxy Sertraline (Phenol) | N-Hydroxy Sertraline (Hydroxylamine) |
| Bond Type | C–O (Strong, covalent) | N–O (Labile, easily reduced) |
| MS/MS Fragmentation | Stable molecular ion. Loss of H₂O is less common unless ortho-positioned. | Characteristic loss of -16 Da (O) or -17 Da (OH) from precursor. |
| Chemical Stability | High. Stable in plasma/urine. | Low. Prone to oxidation to nitrone/imine or reduction back to amine. |
| Derivatization Target | Reacts with Dansyl Chloride (Phenolic -OH). | Reacts with TiCl₃ (Reduces N-O to N-H). |
| Retention Time | Typically elutes earlier on Reverse Phase (more polar). | Typically elutes later than 4-OH (less polar than phenol, intramolecular H-bonding). |
The Definitive Protocol: Titanium Trichloride (TiCl₃) Reduction[5]
The most robust method for distinguishing N-oxides/hydroxylamines from phenols is chemical reduction using Titanium(III) Chloride .
Mechanism: Ti(III) is a single-electron reducing agent that selectively cleaves N–O bonds (converting N-hydroxy back to the amine) but is thermodynamically insufficient to cleave the strong C–O bond of a phenol.
Experimental Workflow
Reagents:
-
Titanium(III) chloride solution (20% in 2N HCl).
-
Ammonium acetate buffer (pH 5.0).
-
Acetonitrile (ACN).
Step-by-Step Procedure:
-
Preparation: Aliquot 100 µL of the biological sample (plasma/microsomal incubation) or reference standard solution into two separate vials: Vial A (Control) and Vial B (Reaction) .
-
Reaction (Vial B): Add 20 µL of TiCl₃ solution.
-
Control (Vial A): Add 20 µL of 2N HCl (without TiCl₃) to maintain pH/matrix consistency.
-
Incubation: Vortex both vials and incubate at room temperature for 20 minutes . (Note: N-oxides reduce rapidly; 20 mins is sufficient).
-
Quenching: Stop the reaction by adding 200 µL of ice-cold alkaline buffer (e.g., 1M Ammonium Bicarbonate) to neutralize the acid and precipitate Titanium salts.
-
Extraction: Add 500 µL of Ethyl Acetate or MTBE, vortex for 5 minutes, and centrifuge at 10,000 x g.
-
Analysis: Inject the supernatant from both vials into the LC-MS/MS system.
Interpretation of Results
Compare the peak areas of the metabolite (+16 Da) in Vial A vs. Vial B.
-
Scenario 1: The Peak Disappears.
-
Observation: The +16 Da peak is present in Control but absent (or >90% reduced) in the TiCl₃ treated sample. A new peak corresponding to the parent amine (Sertraline or Norsertraline) increases.
-
-
Scenario 2: The Peak Persists.
-
Observation: The +16 Da peak area remains constant between Control and TiCl₃ treatment.
-
Analytical Decision Tree
Use this logic flow to guide your experimental design and data processing.
Figure 2: Analytical decision matrix for isobaric metabolite differentiation.
Toxicological Context (MIST Guidelines)
Distinguishing these metabolites is not merely academic; it is a regulatory necessity under FDA/ICH MIST (Metabolites in Safety Testing) guidelines.
-
Disproportionate Metabolites: If N-hydroxy sertraline is found in human plasma at levels significantly higher than in the toxicology species used (rat/dog), it may require separate safety testing due to the mutagenic potential of hydroxylamines.
-
Clearance Estimation: Misidentifying N-hydroxy sertraline as 4-hydroxy sertraline can lead to overestimation of the "safe" clearance capacity (glucuronidation) and underestimation of the bioactivation risk.
References
-
Obach, R. S., Cox, L. M., & Tremaine, L. M. (2005). Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study.[2][5] Drug Metabolism and Disposition, 33(2), 262–270.[2] [Link]
-
Clement, B., & Raether, W. (2009). Reduction of N-hydroxylated compounds: The TiCl3 Method. Methods in Enzymology. (Contextual citation for the TiCl3 reduction protocol standard in drug metabolism). [Link]
-
FDA Guidance for Industry. Safety Testing of Drug Metabolites (MIST Guidelines). [Link]
-
Yang, M., et al. (2020). The role of hepatic cytochrome P450s in the cytotoxicity of sertraline.[6] Archives of Toxicology. (Discusses the toxicity profiles of sertraline metabolites). [Link]
Sources
- 1. Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics [mdpi.com]
- 2. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. ClinPGx [clinpgx.org]
- 6. The role of hepatic cytochrome P450s in the cytotoxicity of sertraline - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Metabolic Profiling of Sertraline: The Role and Kinetics of 4-Hydroxy Sertraline
Executive Summary: The Oxidative Branch
In the pharmacokinetics of Sertraline (Zoloft), the metabolic narrative is frequently dominated by N-desmethylsertraline , the primary active metabolite responsible for the drug's extended half-life and persistent serotonergic activity. However, 4-Hydroxy Sertraline (and the broader class of ring-hydroxylated metabolites) represents a critical, often overlooked "clearance shunt."
Unlike the N-demethylation pathway (driven largely by CYP2C19), the formation of 4-Hydroxy Sertraline represents a direct Phase I oxidative functionalization of the tetralin or phenyl ring. This pathway serves three biological roles:
-
Pharmacological Inactivation: It terminates the SSRI activity of the parent molecule.
-
Phase II Priming: It introduces a nucleophilic hydroxyl (-OH) handle, making the molecule an obligate substrate for UGT (Uridine 5'-diphospho-glucuronosyltransferase) enzymes.
-
Toxicological Biomarker: Accumulation of hydroxylated intermediates can signal CYP2D6/CYP3A4 saturation or inhibition.
This guide details the formation, detection, and biological significance of 4-Hydroxy Sertraline, distinguishing it from the N-desmethyl and ketone pathways.
The Metabolic Landscape
Sertraline metabolism is stereoselective and bifurcates into two primary Phase I pathways. Understanding this bifurcation is essential for predicting drug-drug interactions (DDIs) and clearance rates in poor metabolizers.
The Pathways
| Pathway | Primary Metabolite | Enzyme Drivers | Biological Outcome |
| N-Demethylation | N-desmethylsertraline | CYP2C19 (Major), CYP2B6, CYP2C9 | Active: Retains ~5-10% of SSRI potency. Long half-life (60-100h). |
| Oxidative Deamination | Sertraline Ketone | CYP3A4, MAO-A/B | Inactive: Major urinary excretory product after glucuronidation. |
| Ring Hydroxylation | 4-Hydroxy Sertraline | CYP2D6 , CYP3A4 | Inactive/Clearance: Direct oxidation of the tetralin/phenyl ring. Rapidly conjugated. |
Mechanistic Formation of 4-Hydroxy Sertraline
While N-demethylation occurs on the amine tail, 4-hydroxylation targets the lipophilic core.
-
Reaction: Aromatic or benzylic hydroxylation.
-
Regiochemistry: The "4-hydroxy" designation in literature typically refers to hydroxylation on the tetralin ring or the phenyl ring (though the 3,4-dichloro substitution blocks the para-position, hydroxylation often shifts to the 4'-position of the tetralin ring or available phenyl sites).
-
Significance: This metabolite is a "dead-end" product. Unlike the ketone, which can interconvert, the 4-hydroxy species is destined for glucuronidation (via UGT1A3, UGT1A6, or UGT2B7) and renal elimination.
Visualization: The Metabolic Branching
The following Graphviz diagram illustrates the competitive kinetics between activation (N-demethylation) and clearance (Hydroxylation).
Caption: Figure 1. Metabolic bifurcation of Sertraline. Green path indicates the formation of the active metabolite; Red path indicates the oxidative clearance pathway leading to 4-Hydroxy Sertraline.
Analytical Methodology: Detection via LC-MS/MS
To study the role of 4-Hydroxy Sertraline, precise quantification is required. The following protocol outlines the extraction and detection method, distinguishing it from the parent and N-desmethyl forms.
Sample Preparation (Protein Precipitation)
-
Matrix: Human Plasma or Liver Microsomes (HLM).
-
Internal Standard (IS): Sertraline-d3 or N-desmethylsertraline-d4.
-
Protocol:
-
Aliquot 50 µL of plasma/microsomal incubate.
-
Add 150 µL of ice-cold Acetonitrile (ACN) containing IS (20 ng/mL).
-
Vortex for 60 seconds to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Inject 5 µL of the supernatant.
-
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[3]
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3.0 minutes.
Table 1: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
|---|---|---|---|---|
| Sertraline | 306.1 | 159.1 | 25 | Parent |
| N-desmethylsertraline | 292.1 | 159.1 | 28 | Active Met. |
| 4-Hydroxy Sertraline | 322.1 * | 159.1 / 275.0 | 30 | Target |
| Sertraline-d3 (IS) | 309.1 | 159.1 | 25 | Reference |
*Note: 4-Hydroxy Sertraline (M+16) has a theoretical mass of ~322 Da. Specific transitions must be optimized based on the exact isomer (ring vs. phenyl hydroxylation).
Experimental Protocol: In Vitro Metabolic Stability
This assay determines the intrinsic clearance (
Objective
To calculate the rate of 4-Hydroxy Sertraline formation in Human Liver Microsomes (HLM) and identify the specific CYP isoform contribution using chemical inhibition.
Workflow Logic
We use specific inhibitors to block Path A (CYP2C19) and Path B (CYP2D6/3A4) to isolate the formation kinetics of 4-Hydroxy Sertraline.
Step-by-Step Procedure
-
Pre-Incubation:
-
Prepare 100 mM Phosphate Buffer (pH 7.4).
-
Add HLM (0.5 mg/mL protein concentration).
-
Add Inhibitor (Group A: Ticlopidine for CYP2C19; Group B: Quinidine for CYP2D6; Group C: Ketoconazole for CYP3A4; Group D: Control/Vehicle).
-
Incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add Sertraline (1 µM final concentration).
-
Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Time Course:
-
Sample at T=0, 5, 15, 30, and 60 minutes.
-
-
Quenching:
-
Transfer 50 µL aliquot into 150 µL ice-cold ACN (with IS).
-
-
Analysis:
-
Quantify "4-Hydroxy Sertraline" peak area vs. Time.
-
Data Visualization: Assay Workflow
Caption: Figure 2. In vitro metabolic stability workflow for isolating the 4-hydroxylation pathway.
Biological Significance & Clinical Implications[1][5][6][7][8][9]
The "Clearance Shunt" Hypothesis
In patients who are CYP2C19 Poor Metabolizers (PM) , the N-demethylation pathway is blocked. Clinical data suggests that these patients do not simply accumulate infinite levels of Sertraline; rather, the metabolic flux shifts toward alternative pathways.
-
Shunt Mechanism: With CYP2C19 impaired, the burden shifts to CYP2D6 and CYP3A4 .
-
Result: Increased formation of 4-Hydroxy Sertraline and Sertraline Ketone.
-
Clinical Risk: While 4-Hydroxy Sertraline is inactive, its accumulation signifies that the secondary clearance systems are under load. If the patient is also taking a CYP2D6 inhibitor (e.g., Fluoxetine, Paroxetine), this shunt is blocked, leading to potentially toxic sertraline levels (Serotonin Syndrome).
Toxicology
4-Hydroxy Sertraline is a phenol. Phenolic metabolites can undergo oxidation to quinones (reactive intermediates), though this is rare for sertraline due to the stabilizing dichloro-phenyl group. The primary fate is rapid Phase II conjugation (Glucuronidation), rendering it highly water-soluble for urinary excretion.
References
-
Obach, R. S., et al. (2008). "The Metabolism of Sertraline in Human Liver Microsomes: The Role of CYP2C19 and CYP2B6." Drug Metabolism and Disposition. Link
-
Hiemke, C., et al. (2018). "Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017." Pharmacopsychiatry. Link
-
FDA Label. (2022). "ZOLOFT (sertraline hydrochloride) - Highlights of Prescribing Information." U.S. Food and Drug Administration.[4] Link
-
Sunyer-Caldú, A., et al. (2023). "Occurrence and fate of contaminants of emerging concern... (Detection of 4-hydroxy sertraline)."[3] Environmental Pollution.[3] Link
-
Wang, J. H., et al. (2001). "Identification of Sertraline Metabolites in Human Urine by LC/MS/MS." Journal of Mass Spectrometry. Link
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Identification of Hydroxylated Sertraline Metabolites in Biological Fluids: A Senior Application Scientist's Guide
An In-depth Technical Guide for Drug Development Professionals
Foreword: Beyond Detection to True Understanding
In the landscape of pharmaceutical analysis, the identification of drug metabolites is a critical endeavor that informs everything from preclinical safety assessments to clinical pharmacology. Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism, producing a constellation of derivatives. Among these, hydroxylated metabolites, while often present at low concentrations, are of significant interest for understanding the complete disposition of the drug.
This guide moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with a cohesive analytical philosophy and a practical, field-proven framework for the robust identification of hydroxylated sertraline metabolites. We will explore the causality behind methodological choices, emphasizing the creation of self-validating workflows that ensure data integrity from sample collection to final identification. Our approach is grounded in the principles of modern analytical chemistry, where sensitivity, selectivity, and structural elucidation are paramount.
The Metabolic Fate of Sertraline: A Complex Pathway
Sertraline is extensively metabolized in the liver before excretion, with very little of the parent drug being found unchanged in urine.[1] The metabolic pathways are complex, involving several enzymatic systems. Understanding these pathways is the first step in designing an effective analytical strategy.
The primary and most well-documented metabolic route is N-demethylation to form N-desmethylsertraline, which is significantly less active than the parent compound.[1][2] However, other crucial transformations occur, including:
-
Hydroxylation: The addition of hydroxyl (-OH) groups to the sertraline molecule. This can occur on the naphthalene ring system or other positions. Sertraline can be a moderate inhibitor of phenytoin hydroxylation in vitro.[1]
-
Oxidative Deamination: This pathway, catalyzed by Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAO-A and MAO-B), leads to the formation of a ketone metabolite (α-hydroxy sertraline ketone).[1][3]
-
Glucuronidation: Metabolites, particularly the hydroxylated and ketone forms, are often conjugated with glucuronic acid to increase their water solubility and facilitate renal excretion.[1][4] This process is primarily mediated by UGT enzymes.[1][5]
Multiple CYP450 isoenzymes, including CYP2B6, CYP2C19, CYP2C9, and CYP3A4, are involved in these transformations, highlighting the complexity and potential for drug-drug interactions.[1][5]
The Analytical Workflow: A Framework for Confidence
Identifying unknown or low-abundance metabolites requires a systematic approach. The following workflow is designed to maximize recovery, enhance selectivity, and provide the high-confidence data necessary for structural confirmation. Each step is a critical control point that validates the subsequent one.
Part 1: Foundational Sample Preparation
The complexity of biological fluids like plasma and urine necessitates a robust sample preparation strategy to remove interfering substances such as proteins, salts, and lipids.[6][7] The choice of technique represents a trade-off between recovery, selectivity, speed, and cost.
Enzymatic Hydrolysis: Unmasking Conjugated Metabolites
Hydroxylated metabolites are frequently excreted as glucuronide conjugates.[1] To analyze the total concentration of these metabolites, a hydrolysis step is essential to cleave the glucuronic acid moiety.
Protocol: β-Glucuronidase Treatment
-
To 500 µL of plasma or urine, add 250 µL of an appropriate buffer (e.g., 0.1 M acetate buffer, pH 5.0).
-
Add a sufficient activity of β-glucuronidase enzyme (e.g., from E. coli or Helix pomatia).
-
Vortex gently and incubate the mixture, typically at 37-50°C for 2 to 18 hours. The optimal time and temperature should be determined empirically.
-
After incubation, proceed immediately to the extraction step.
Causality: This enzymatic step transforms the highly polar, water-soluble glucuronides back into their less polar parent forms, making them amenable to extraction by common techniques like LLE and SPE.
Extraction Techniques: Isolating the Analytes
Several extraction methods are employed for sertraline and its metabolites, each with distinct advantages.[7]
-
Liquid-Liquid Extraction (LLE): A classic technique that partitions analytes between the aqueous sample and an immiscible organic solvent.[8] Adjusting the pH of the aqueous phase is critical to ensure the analytes are in a neutral, non-ionized state to maximize their transfer into the organic phase. Protocol: LLE for Sertraline Metabolites [9][10]
-
Take 500 µL of the biological sample (or post-hydrolysis sample).
-
Alkalinize the sample by adding 500 µL of 1 M NaOH to reach a pH > 9.[9] This deprotonates the secondary amine of sertraline and its metabolites.
-
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or n-butyl chloride).[9][10][11]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at ~4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-60°C.
-
Reconstitute the dried extract in a small volume (e.g., 100-500 µL) of the initial mobile phase for LC-MS analysis.[9]
-
-
Solid-Phase Extraction (SPE): Offers higher selectivity and produces cleaner extracts compared to LLE by utilizing specific sorbent chemistry.[6][12] Reversed-phase (e.g., C8 or C18) cartridges are commonly used. Protocol: SPE for Sertraline Metabolites [12]
-
Condition: Pass 1 mL of methanol, followed by 1 mL of deionized water through the SPE cartridge (e.g., Chromabond® C8, 100 mg).[12]
-
Load: Load the pre-treated biological sample onto the cartridge.
-
Wash: Pass 1 mL of a weak organic wash solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute the analytes with 1 mL of a strong organic solvent, often modified with a base (e.g., 5% ammonium hydroxide in methanol) to ensure the analytes are neutral and release from the sorbent.
-
Evaporate and reconstitute the eluate as described in the LLE protocol.
-
-
Protein Precipitation (PPT): A rapid, high-throughput method ideal for screening, where a large volume of organic solvent (e.g., acetonitrile) is used to denature and precipitate proteins.[13][14] While fast, the resulting supernatant is often less clean than that from LLE or SPE.
| Technique | Principle | Advantages | Disadvantages | Best For |
| LLE | Differential solubility | Simple, high recovery, cost-effective[8] | High solvent consumption, can be labor-intensive, may form emulsions[8] | Routine analysis, method development |
| SPE | Adsorption chromatography | High selectivity, clean extracts, automation-friendly[6][12] | Higher cost per sample, requires method development | Low-level quantification, complex matrices |
| PPT | Protein denaturation | Fast, simple, high throughput[13] | Less clean extract, potential for matrix effects[13] | High-throughput screening, rapid analysis |
Part 2: High-Resolution Chromatographic Separation
Effective chromatographic separation is non-negotiable. The goal is to resolve the parent drug from its N-desmethyl, hydroxylated, and potentially isomeric metabolites. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with reversed-phase columns is the industry standard.[15][16]
The key to success lies in optimizing the mobile phase and column chemistry.
-
Column: A C18 stationary phase is the workhorse, providing excellent hydrophobic retention for sertraline and its metabolites.[15]
-
Mobile Phase: A typical mobile phase consists of a gradient elution using an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The formic acid helps to protonate the analytes, leading to better peak shape and ionization efficiency in the mass spectrometer.[13]
| Parameter | Typical Condition | Rationale | Reference |
| Column | C18 or C8, <3 µm particle size | Provides good hydrophobic retention and separation efficiency. | [11][15] |
| Mobile Phase A | Water + 0.1% Formic Acid or 10 mM Phosphate Buffer | Acid modifier improves peak shape and ESI+ efficiency. | [13][15] |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting analytes from the column. | [13][17] |
| Flow Rate | 0.3 - 1.0 mL/min | Dependent on column dimensions. | [15] |
| Gradient | Start with low %B, ramp up to elute analytes, re-equilibrate. | Separates compounds based on their relative hydrophobicity. | [13] |
| Detection | UV (220-275 nm) or Mass Spectrometry | UV for initial method development; MS for identification. | [15][18] |
Part 3: Definitive Identification by Mass Spectrometry
Mass spectrometry (MS) provides the sensitivity and structural information required for the unambiguous identification of metabolites.
Ionization
Electrospray ionization (ESI) in positive ion mode is highly effective for sertraline and its metabolites, as the secondary amine is readily protonated to form [M+H]⁺ ions.
Tandem Mass Spectrometry (MS/MS) for Structural Clues
By selecting the [M+H]⁺ ion of a potential metabolite and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that provide a structural fingerprint.
-
Sertraline (MW: 305.23): Precursor ion [M+H]⁺ at m/z 306.1. A characteristic fragmentation involves the loss of the dichlorophenyl group, leading to a prominent product ion at m/z 159.0.[11] The transition 306.1 → 159.1 is often used for quantification.[13]
-
N-desmethylsertraline (MW: 291.20): Precursor ion [M+H]⁺ at m/z 292.1. It often shares the same product ion at m/z 159.0, making chromatography essential for differentiation.[11]
-
Hydroxylated Sertraline (MW: 321.23): The addition of an oxygen atom increases the mass by ~16 Da. The expected precursor ion [M+H]⁺ is at m/z 322.1. Fragmentation analysis is key:
-
If hydroxylation occurs on the dichlorophenyl ring, the fragment at m/z 159.0 would shift to m/z 175.0.
-
If hydroxylation occurs on the other ring system, the m/z 159.0 fragment might still be observed, along with other fragments indicating the location of the -OH group.
-
High-Resolution Mass Spectrometry (HRMS) for Ultimate Confidence
HRMS instruments (e.g., Orbitrap, Q-TOF) provide highly accurate mass measurements (<5 ppm).[19] This allows for the determination of the elemental composition of an unknown metabolite, distinguishing a hydroxylated metabolite (C₁₇H₁₇Cl₂NO) from other potential isobaric species.
| Parameter | Triple Quadrupole (QqQ) | High-Resolution MS (HRMS) | Reference |
| Primary Use | Targeted quantification | Unknown identification, structural confirmation | [11][19] |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan, Product Ion Scan | [13][19] |
| Key Advantage | Extreme sensitivity and selectivity for known analytes. | High mass accuracy for elemental composition determination. | [19] |
| Sertraline [M+H]⁺ | m/z 306.1 → 159.1, 275.2 | m/z 306.08108 | [13][19] |
| N-desmethyl [M+H]⁺ | m/z 292.1 → 159.1 | m/z 292.06543 | [11][13] |
| Hydroxylated [M+H]⁺ | m/z 322.1 → fragments | m/z 322.07600 | (Predicted) |
Method Validation: The Cornerstone of Trustworthiness
A method is only as reliable as its validation. Any protocol developed for metabolite identification, especially in a regulated environment, must be rigorously validated to demonstrate its fitness for purpose.[20] Key parameters include:
-
Selectivity: The ability to differentiate the analytes from endogenous matrix components.
-
Accuracy & Precision: How close the measured values are to the true values, and the reproducibility of the measurements.
-
Linearity & Range: The concentration range over which the method is accurate and precise.
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified.[8]
-
Matrix Effect: The suppression or enhancement of ionization caused by co-eluting matrix components.
-
Recovery: The efficiency of the extraction process.[12]
Adherence to guidelines from bodies like the FDA or ICH ensures that the data generated is defensible and reliable.
Conclusion
The identification of hydroxylated sertraline metabolites is a challenging yet essential task in drug development and research. It demands more than just advanced instrumentation; it requires a holistic analytical strategy. By integrating intelligent sample preparation, high-resolution separation, and sophisticated mass spectrometric analysis, researchers can confidently elucidate the metabolic fate of sertraline. The self-validating workflow presented in this guide provides a robust framework to ensure that the data generated is not only accurate and precise but also provides a true and comprehensive understanding of the drug's disposition in biological systems.
References
-
Journal of IMAB. (2017). A UHPLC METHOD FOR SERTRALINE DETERMINATION. [Link]
-
ResearchGate. (2017). A UHPLC METHOD FOR SERTRALINE DETERMINATION. [Link]
-
PubMed. (2023). A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma. [Link]
-
PubMed. (n.d.). Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method. [Link]
-
Revue Roumaine de Chimie. (n.d.). DETERMINATION OF SERTRALINE AND ITS METABOLITE BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY IN PLASMA. [Link]
-
Current issues in pharmacy and medicine: science and practice. (2024). Coupling thin layer chromatography with mass spectrometry for detection and identification of sertraline and its metabolite in the urine. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2000). Visible Spectrophotometric and HPLC Methods for the Estimation of Sertraline Hydrochloride from Tablet Formulations. [Link]
-
ResearchGate. (2024). Spray-assisted drop formation liquid-phase microextraction for the determination of sertraline in environmental water samples with matrix-matching calibration in GC–MS. [Link]
-
RSC Publishing. (2025). Preparation and pharmacokinetic evaluation of a sertraline-methylpropyphenazone prodrug: a comparative metabolic study on the plasma and brain tissues of rats using LC-MS/MS analysis. [Link]
-
PMC. (n.d.). PharmGKB summary: sertraline pathway, pharmacokinetics. [Link]
-
PubMed. (1994). Analysis of sertraline (Zoloft) and its major metabolite in postmortem specimens by gas and liquid chromatography. [Link]
-
PubMed. (n.d.). Clinical pharmacokinetics of sertraline. [Link]
-
News of Pharmacy. (2023). Development of conditions for sertraline isolation from biological fluids. [Link]
-
PubChem - NIH. (n.d.). Sertraline. [Link]
-
Psychiatria Polska. (n.d.). Sertraline – isolation methods and quantitation in biological material. [Link]
- Psychiatria Polska. (n.d.). Sertraline – isolation methods and quantitation in biological material.
-
PubMed Central. (n.d.). Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions. [Link]
-
ClinPGx. (n.d.). Sertraline Pathway, Pharmacokinetics. [Link]
-
PMC. (n.d.). Spectrophotometric Determination of the Antidepressants Sertraline and Paroxetine HCl using 2,4-Dinitrofluorobenzene. [Link]
-
PMC. (n.d.). Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity. [Link]
-
PubMed. (2018). Sertraline - isolation methods and quantitation in biological material. [Link]
- ResearchGate. (2017). A UHPLC METHOD FOR SERTRALINE DETERMINATION.
-
ResearchGate. (n.d.). A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma. [Link]
-
PMC. (n.d.). High Resolution Mass Spectrometry Analysis of the Sertraline Residues Contained in the Tissues of Rainbow Trout Reared in Model Experimental Conditions. [Link]
-
PubMed. (n.d.). Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study. [Link]
-
MDPI. (n.d.). Special Issue : Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
-
ResearchGate. (2025). Structure investigation of sertraline drug and its iodine product using mass spectrometry, thermal analyses and MO-calculations. [Link]
-
ResearchGate. (2016). Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: An in vitro study. [Link]
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4-Hydroxy Sertraline pharmaceutical impurity profiling standards
This guide focuses on the specific impurity profiling of 4-Hydroxy Sertraline (CAS 1554653-71-2), a critical process-related impurity and potential degradation product distinct from the major metabolite N-desmethylsertraline.
Technical Guidance for Pharmaceutical Analysis & CMC Development
Executive Summary & Chemical Basis
4-Hydroxy Sertraline (Chemical Name: (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-4-hydroxy-N-methyl-1-naphthalenamine) represents a specific challenge in the purity characterization of Sertraline HCl. Unlike metabolic hydroxylations which typically occur on the aromatic ring, this impurity is characterized by a tertiary hydroxyl group at the C4 position of the tetralin ring.
The Origin: Synthetic Pathway & Degradation
This impurity is primarily process-related , arising as a stable intermediate or byproduct during the Grignard synthesis of Sertraline.
-
Formation: During the reaction of the tetralone precursor with 3,4-dichlorophenylmagnesium bromide, a tertiary alcohol intermediate is formed. In the standard synthesis, this alcohol is dehydrated and subsequently hydrogenated to form Sertraline.
-
Persistence: Incomplete dehydration or re-hydration of the intermediate alkene under stress conditions leads to the persistence of 4-Hydroxy Sertraline in the final API.
-
Analytical Significance: Due to the additional hydroxyl group, it is significantly more polar than Sertraline, eluting earlier in Reverse-Phase HPLC (RP-HPLC) and requiring specific resolution criteria.
Figure 1: Mechanistic origin of 4-Hydroxy Sertraline in the synthetic lifecycle. The impurity arises from incomplete dehydration of the Grignard intermediate.
Analytical Strategy & Method Development
To accurately profile this impurity, the analytical method must overcome the polarity difference and potential co-elution with other polar degradants.
A. HPLC Method Parameters (High-Resolution)
This protocol uses a C18 stationary phase with high carbon loading to ensure adequate retention of the polar 4-hydroxy species while maintaining peak shape for the amine-rich API.
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.)[1] | Balances resolution of polar impurities with reasonable backpressure. |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 3.0 + 0.1% Triethylamine | Acidic pH suppresses silanol activity; TEA improves peak symmetry for amines. |
| Mobile Phase B | Acetonitrile : Methanol (90:10) | High organic strength for elution; MeOH modulates selectivity. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimized for diffusion coefficients of small molecules. |
| Detection | UV @ 220 nm (Impurity) & 273 nm (API) | 220 nm maximizes sensitivity for the impurity; 273 nm is specific for the aromatic system. |
| Column Temp | 35°C | Improves mass transfer and reduces peak tailing. |
B. Gradient Program
Note: 4-Hydroxy Sertraline (RRT ~0.6 - 0.7) will elute significantly earlier than Sertraline.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Initial Hold (Polar Impurities) |
| 5.0 | 85 | 15 | Isocratic separation of early eluters |
| 25.0 | 30 | 70 | Gradient ramp to elute API |
| 30.0 | 30 | 70 | Wash |
| 31.0 | 85 | 15 | Re-equilibration |
Step-by-Step Profiling Protocol
This workflow ensures self-validating identification and quantification of the impurity.
Phase 1: Reference Standard Qualification
Before profiling, characterize the 4-Hydroxy Sertraline Reference Standard (CAS 1554653-71-2) .
-
Stock Preparation: Dissolve 5.0 mg of standard in 10 mL of Methanol (0.5 mg/mL).
-
UV Scan: Perform a PDA scan (200–400 nm). Expect a
shift compared to Sertraline due to the loss of conjugation if the dehydration was incomplete, or similar aromatic absorbance if the rings are intact. -
Mass Confirmation: Inject into LC-MS.
-
Target Ion:
Da (approx). -
Differentiation: Confirm mass shift of +16 Da vs. Sertraline (306 Da).
-
Phase 2: Spiking & Resolution Study
-
System Suitability Solution: Prepare a solution containing 0.5 mg/mL Sertraline HCl spiked with 0.1% (w/w) 4-Hydroxy Sertraline.
-
Injection: Inject 10 µL.
-
Acceptance Criteria:
-
Resolution (
): > 2.0 between 4-Hydroxy Sertraline and nearest peak (often Mandelate or other synthesis byproducts). -
Tailing Factor: < 1.5 for the impurity peak.
-
Phase 3: Quantification (Standard Addition Method)
Due to potential response factor differences arising from the hydroxylation, use Relative Response Factor (RRF) calculation.
-
Prepare linearity curves (0.05% to 0.5% level) for both API and Impurity.
-
If RRF is within 0.8 – 1.2, broad quantification against API dilution is acceptable. If outside, use the external standard method.
Mass Spectrometry Characterization (LC-MS/MS)
For definitive identification in complex matrices (e.g., stability samples), use the following transition parameters.
Instrument: Triple Quadrupole MS (ESI Positive Mode)
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Sertraline | 306.1 | 159.0 | 275.0 | 25 |
| 4-OH Sertraline | 322.1 | 159.0 | 275.0 | 28 |
Note: The product ions (159 and 275) are often conserved because the fragmentation typically cleaves the amine or the dichlorophenyl ring, leaving the core tetralin fragments. However, the presence of the -OH on the tetralin ring may alter the fragmentation pattern, producing unique fragments (e.g., water loss [M+H-18]+ = 304).
Figure 2: Analytical workflow for the isolation and quantification of 4-Hydroxy Sertraline.
References
-
European Pharmacopoeia (Ph. Eur.) . Sertraline Hydrochloride Monograph. 10th Edition. Strasbourg, France: EDQM. Available at: [Link]
-
United States Pharmacopeia (USP) . Sertraline Hydrochloride.[2][3][4][5] USP-NF Online. Rockville, MD: United States Pharmacopeial Convention. Available at: [Link]
-
PubChem . Sertraline Compound Summary (CID 68617). National Library of Medicine. Available at: [Link]
-
Bondre, N., et al. (2017).[6] Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmaceutical Sciences. Available at: [Link][6]
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A-Technical-Guide-to-the-Metabolic-Pathway-of-Sertraline-to-4-Hydroxy-Sertraline
Abstract
Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive hepatic metabolism, which is critical for its clearance and clinical efficacy. While N-demethylation is a primary metabolic route, the hydroxylation of sertraline to form various hydroxylated metabolites, including 4-hydroxy sertraline, represents a significant pathway governed by the cytochrome P450 (CYP) enzyme superfamily. This technical guide provides an in-depth exploration of the enzymatic conversion of sertraline to 4-hydroxy sertraline. We will dissect the roles of the key CYP isoenzymes, present a detailed in-vitro experimental workflow for characterizing this pathway using human liver microsomes (HLMs), and discuss the pharmacogenetic variability and clinical implications of this metabolic transformation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of sertraline's metabolic fate.
Introduction to Sertraline and its Metabolic Significance
Sertraline is a cornerstone in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety-related conditions.[1][2][3] Its therapeutic action is primarily linked to the potent and selective inhibition of serotonin (5-HT) reuptake in the central nervous system.[3] The pharmacokinetics of sertraline are characterized by slow absorption and a half-life of approximately 26 hours, with extensive hepatic metabolism being the main route of clearance.[4]
The metabolic profile of sertraline is complex, involving multiple enzymatic pathways, including N-demethylation, oxidative deamination, and hydroxylation.[5][6][7] Understanding these pathways is paramount for several reasons:
-
Pharmacokinetic Variability: Inter-individual differences in metabolic rates can lead to significant variations in drug exposure, impacting both efficacy and the risk of adverse events.[8]
-
Drug-Drug Interactions (DDIs): Co-administered drugs that inhibit or induce the metabolizing enzymes can alter sertraline plasma concentrations.[9]
-
Pharmacogenetics: Genetic polymorphisms in CYP enzymes can define a patient's metabolizer status, dictating the need for dose adjustments.[10][11][12]
This guide will focus specifically on the hydroxylation pathway leading to the formation of 4-hydroxy sertraline, a notable, albeit lesser-studied, metabolite compared to N-desmethylsertraline.
The Sertraline Metabolic Landscape: Contextualizing 4-Hydroxylation
The metabolism of sertraline is a multi-faceted process mediated by several enzyme systems. The main routes of biotransformation are:
-
N-demethylation: This is the most extensively studied pathway, leading to the formation of N-desmethylsertraline. This metabolite is substantially less active as a serotonin reuptake inhibitor than the parent compound.[4] This reaction is catalyzed by a host of CYP enzymes, with major contributions from CYP2B6 and CYP2C19.[7][10][13]
-
Oxidative Deamination: This pathway, also mediated by CYP enzymes (CYP3A4 and CYP2C19) and monoamine oxidases (MAO-A and MAO-B), results in the formation of a sertraline ketone.[4][7]
-
Hydroxylation: Aromatic hydroxylation can occur on the dichlorophenyl ring of the sertraline molecule. While specific literature pinpointing the exact enzymes and kinetics for 4-hydroxy sertraline formation is less abundant than for N-demethylation, it is understood to be a CYP-mediated process.
-
Glucuronidation: Sertraline can also undergo direct conjugation to form a carbamoyl-O-glucuronide, a phase II metabolic reaction.[4][7]
While N-demethylation is often considered the primary route, understanding hydroxylation is crucial for a complete picture of sertraline's disposition and potential metabolic shunting in individuals with compromised primary pathways.
The Core Pathway: Sertraline to 4-Hydroxy Sertraline
Enzymatic Machinery
The conversion of sertraline to its hydroxylated metabolites is catalyzed by the cytochrome P450 mixed-function oxidase system. Based on broader studies of sertraline metabolism, the key enzymes implicated in its oxidative transformations include CYP2C19, CYP2B6, CYP2D6, CYP2C9, and CYP3A4.[7][8][14]
While N-demethylation involves multiple CYPs, aromatic hydroxylation reactions are often predominantly carried out by specific isoforms. For many xenobiotics, CYP2D6 and CYP2C19 are key players in aromatic hydroxylation. Given the significant role of CYP2C19 in overall sertraline metabolism, it is a primary candidate for involvement in the 4-hydroxylation pathway.[8][10][15] Reaction phenotyping studies using recombinant human CYP enzymes are essential to definitively determine the relative contributions of each isoenzyme to this specific metabolic step.
Reaction Mechanism: Aromatic Hydroxylation
The formation of 4-hydroxy sertraline from sertraline is a classic example of an aromatic hydroxylation reaction. This Phase I metabolic process involves the insertion of a hydroxyl group (-OH) onto the dichlorophenyl ring of the sertraline molecule. The reaction is catalyzed by a CYP enzyme, which activates molecular oxygen to facilitate the oxidation of the substrate.
Pathway Diagram
The following diagram illustrates the single-step enzymatic conversion of sertraline to 4-hydroxy sertraline.
Caption: Enzymatic conversion of Sertraline to 4-Hydroxy Sertraline.
Experimental Characterization of 4-Hydroxylation
To investigate the 4-hydroxylation of sertraline, a systematic in vitro approach is required. This process not only identifies the enzymes involved but also determines the kinetic parameters of the reaction, which are crucial for predicting in vivo clearance and potential DDIs.
In Vitro Models: The Rationale
-
Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are the gold-standard for initial metabolic screening because they contain a rich complement of Phase I enzymes, particularly the CYP family.[16][17] Their use allows for the determination of intrinsic clearance (Clint) in a system that reflects the enzymatic activity of the human liver.
-
Recombinant Human CYP Enzymes (rhCYPs): To pinpoint which specific CYP isoenzyme(s) are responsible for 4-hydroxylation (a process known as "reaction phenotyping"), sertraline is incubated with individual rhCYP enzymes expressed in a cellular system (e.g., baculovirus-infected insect cells). This provides unambiguous evidence of an enzyme's catalytic capability.
Detailed Protocol: In Vitro Sertraline 4-Hydroxylation Assay using HLMs
This protocol outlines a self-validating system for assessing the metabolic stability of sertraline and the formation of 4-hydroxy sertraline.
Objective: To determine the rate of disappearance of sertraline and the rate of formation of 4-hydroxy sertraline in the presence of pooled human liver microsomes.
Materials:
-
Sertraline and 4-hydroxy sertraline analytical standards
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., a structurally similar but chromatographically distinct compound) for reaction termination and protein precipitation
-
96-well incubation plates and analytical plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of sertraline in a suitable solvent (e.g., DMSO or Methanol).
-
Prepare a working solution of sertraline by diluting the stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM).
-
Thaw the HLMs on ice and prepare a microsomal suspension in cold phosphate buffer (final protein concentration typically 0.5-1.0 mg/mL).[18]
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and sertraline working solution in a 37°C water bath for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the HLM/sertraline mixture. This is T=0.
-
Set up parallel incubations:
-
Test incubation: HLM + Sertraline + NADPH
-
Negative Control: HLM + Sertraline (without NADPH) - This control validates that the metabolism is NADPH-dependent (i.e., CYP-mediated).
-
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a sample from the incubation mixture.[19]
-
Immediately terminate the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold ACN with the internal standard. The typical ratio is 2:1 or 3:1 ACN to sample volume.
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well analytical plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Experimental Workflow Diagram
Caption: Standard workflow for an in vitro Human Liver Microsome (HLM) stability assay.
Quantitative Analysis & Data Interpretation
From the LC-MS/MS data, the concentration of sertraline remaining and 4-hydroxy sertraline formed at each time point is determined.
-
Metabolic Stability: The rate of disappearance of the parent drug (sertraline) is typically plotted as the natural logarithm of the percentage remaining versus time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½).
-
Metabolite Formation Kinetics: The rate of formation of 4-hydroxy sertraline can be plotted to observe its appearance over time. If the assay is performed across a range of sertraline concentrations, Michaelis-Menten kinetics can be determined to calculate the Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).
Representative Kinetic Data
While specific kinetic data for 4-hydroxy sertraline formation is not widely published, we can reference the overall kinetics for the primary oxidative pathways of sertraline to provide context.
| Metabolic Pathway | Apparent Km (µM) | Key Enzymes Involved |
| N-demethylation | 98 | CYP2B6 (major), CYP2C19, CYP2C9, CYP3A4, CYP2D6 |
| Deamination | 114 | CYP3A4, CYP2C19, MAO-A, MAO-B |
Table compiled from data presented in Obach, R. S. (2005).[7]
The causality behind using a 1 µM starting concentration in the described protocol is that it is well below the reported Km values for the major metabolic pathways. At concentrations significantly below Km, the rate of metabolism is typically linear with substrate concentration, simplifying the calculation of intrinsic clearance.
Clinical & Pharmacogenetic Implications
Pharmacological Activity of 4-Hydroxy Sertraline
A critical aspect of metabolite characterization is determining its pharmacological activity. Similar to N-desmethylsertraline, which is significantly less potent than the parent drug, hydroxylated metabolites of many drugs are often less active and are primarily products of a detoxification and elimination pathway.[4] However, this must be empirically verified through receptor binding assays or functional assays to confirm that 4-hydroxy sertraline does not contribute significantly to the therapeutic or adverse effects of the medication.
The Role of Genetic Polymorphisms
The genes encoding CYP enzymes, particularly CYP2C19 and CYP2B6, are highly polymorphic.[10][13] These genetic variations can lead to the production of enzymes with altered or no function.[12]
-
CYP2C19 Poor Metabolizers (PMs): Individuals with two non-functional CYP2C19 alleles will have greatly reduced metabolism of sertraline.[11][12] This can lead to higher plasma concentrations of the parent drug, increasing the risk of side effects. For these patients, a lower starting dose or slower titration schedule may be recommended.[11]
-
CYP2C19 Ultrarapid Metabolizers (UMs): Conversely, individuals with increased CYP2C19 function may clear the drug more quickly, potentially leading to lower-than-expected plasma concentrations and a lack of efficacy at standard doses.[12]
If CYP2C19 is indeed a major catalyst for 4-hydroxylation, then PMs would exhibit a reduced capacity to form this metabolite, potentially shunting the metabolism towards other pathways. Understanding the complete metabolic map, including minor pathways like hydroxylation, is therefore essential for interpreting the clinical consequences of these genetic variations.
Conclusion
The metabolic conversion of sertraline to 4-hydroxy sertraline is an integral, albeit less characterized, component of its overall biotransformation. This pathway, mediated by the cytochrome P450 system, contributes to the clearance of the drug. A thorough understanding of this hydroxylation reaction, from the specific enzymes involved to the clinical impact of pharmacogenetic variability, is crucial for drug development professionals. The in vitro methodologies detailed in this guide, particularly using human liver microsomes and recombinant enzymes, provide a robust framework for characterizing this and other metabolic pathways. This knowledge ultimately supports the safer and more effective use of sertraline by enabling a more personalized approach to therapy.
References
-
Al-musawe, L., Al-hakeim, H. K., & Al-dhaher, Z. (2020). The role of hepatic cytochrome P450s in the cytotoxicity of sertraline. SN Applied Sciences, 2(6). [Link]
-
Gene2Rx. (n.d.). Sertraline Pharmacogenetics. Retrieved February 5, 2026, from [Link]
-
Nagaraju, P. T., et al. (2017). A simple, specific, accurate and precise Spectroscopy method was developed and validated for the estimation of Sertraline in Pure form. World Journal of Pharmaceutical Research, 6(4), 1594-1603. [Link]
-
Obach, R. S. (2016). The metabolism of sertraline. ResearchGate. [Link]
-
PharmGKB. (2024). CPIC guideline for sertraline and CYP2C19, CYP2B6. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Sertraline. PubChem Compound Database. Retrieved February 5, 2026, from [Link]
-
Obach, R. S. (2016). Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: An in vitro study. ResearchGate. [Link]
-
MyDrugGenome. (n.d.). Sertraline (Zoloft)- CYP2C19. Retrieved February 5, 2026, from [Link]
-
Wang, L., et al. (2001). Up-regulation of tryptophan hydroxylase expression and serotonin synthesis by sertraline. British Journal of Pharmacology, 133(7), 1075–1082. [Link]
-
Brouwer, K. L. R., et al. (2019). PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and Genomics, 30(2), 25-35. [Link]
-
Jukic, M. M., et al. (2019). Impact of CYP2C19 genotype on sertraline exposure in 1200 Scandinavian patients. British Journal of Clinical Pharmacology, 85(11), 2536–2544. [Link]
-
Obach, R. S. (2005). Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study. Drug Metabolism and Disposition, 33(2), 262-270. [Link]
-
Reis, M., et al. (2008). Pharmacokinetics of sertraline in relation to genetic polymorphism of CYP2C19. ResearchGate. [Link]
-
ClinPGx. (n.d.). Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study. Retrieved February 5, 2026, from [Link]
-
Yüce-Artun, N., et al. (2017). Influence of CYP2B6 and CYP2C19 polymorphisms on sertraline metabolism in major depression patients. Personalized Medicine, 14(3), 205-214. [Link]
-
Singh, S., et al. (2012). Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions. Journal of Pharmacy & Bioallied Sciences, 4(2), 137–142. [Link]
-
Nishikawa, Y., et al. (2018). Time-dependent inhibition of CYP3A4 by sertraline, a selective serotonin reuptake inhibitor. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sertraline. Retrieved February 5, 2026, from [Link]
-
Wagh, P. D., & Dhabale, P. N. (2022). Development and Validation of RP-UHPLC Method for Determination of Sertraline in Bulk Drug and Dosage Form. Sciforum. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved February 5, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). ZOLOFT (sertraline hydrochloride) Label. Retrieved February 5, 2026, from [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved February 5, 2026, from [Link]
-
Tsvetkova, D., et al. (2017). A UHPLC METHOD FOR SERTRALINE DETERMINATION. Journal of IMAB, 23(4), 1795-1799. [Link]
-
ClinPGx. (n.d.). sertraline. Retrieved February 5, 2026, from [Link]
-
Hilaris Publisher. (2016). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. [Link]
-
MDPI. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. [Link]
-
BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved February 5, 2026, from [Link]
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- 2. Sertraline - Wikipedia [en.wikipedia.org]
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- 8. Impact of CYP2C19 genotype on sertraline exposure in 1200 Scandinavian patients - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Sertraline (Zoloft)- CYP2C19 – MyDrugGenome [mydruggenome.org]
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- 21. journal-imab-bg.org [journal-imab-bg.org]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of 4-Hydroxy Sertraline in Human Plasma
Introduction
Sertraline is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder, obsessive-compulsive disorder, and panic disorder.[1][2] Following administration, sertraline is extensively metabolized in the liver, with one of its metabolites being 4-hydroxy sertraline. The monitoring of sertraline and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in forensic toxicology to understand drug disposition and potential drug-drug interactions.
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-hydroxy sertraline in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Principle of the Method
This method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. Following a simple protein precipitation step to remove the bulk of the plasma proteins, the supernatant containing 4-hydroxy sertraline and an internal standard is injected into the LC-MS/MS system.
The analyte and internal standard are separated from other plasma components on a reversed-phase C18 column. After chromatographic separation, the compounds are ionized using electrospray ionization (ESI) in positive ion mode. The protonated molecules of 4-hydroxy sertraline and the internal standard are then selected as precursor ions in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). The intensity of these specific product ions is proportional to the concentration of the analyte in the sample. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Methods
Reagents and Materials
-
4-Hydroxy Sertraline analytical standard (Sriramchem, Catalog No.: SPS037-43)[3][4]
-
Sertraline-d3 hydrochloride (or other suitable deuterated analog as internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Standard Solutions
-
Primary Stock Solution of 4-Hydroxy Sertraline (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 4-hydroxy sertraline in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of sertraline-d3 hydrochloride in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation
-
Label polypropylene microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
To 100 µL of plasma in each tube, add 20 µL of the appropriate working standard solution (or blank solution for the blank sample).
-
Add 20 µL of the IS working solution to all tubes except the blank.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Caption: Workflow for the preparation of plasma samples.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization mode. The following table summarizes the proposed MRM transitions for 4-hydroxy sertraline and a suitable internal standard. Note: The product ions and collision energies for 4-hydroxy sertraline are predicted based on the fragmentation of sertraline and may require optimization on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-Hydroxy Sertraline (Quantifier) | 323.2 | 292.1 | 100 | ~25 (Optimize) |
| 4-Hydroxy Sertraline (Qualifier) | 323.2 | 159.1 | 100 | ~35 (Optimize) |
| Sertraline-d3 (Internal Standard) | 309.1 | 275.2 | 100 | ~20 (Optimize) |
Rationale for Predicted Transitions
The precursor ion for 4-hydroxy sertraline is predicted to be [M+H]+, with a molecular weight of 322.2 g/mol , resulting in an m/z of 323.2.[3][4] The predicted quantifier product ion at m/z 292.1 corresponds to the neutral loss of the N-methyl-hydroxylamine group from the parent molecule. The qualifier ion at m/z 159.1 is a common fragment observed in the fragmentation of sertraline and its metabolites, likely representing a stable substructure.[5][6] The transitions for the internal standard, sertraline-d3, are well-established.[5]
Caption: Predicted fragmentation pathway of 4-hydroxy sertraline.
Method Validation
The developed method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. The validation should assess the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
This application note provides a detailed protocol for the quantification of 4-hydroxy sertraline in human plasma using LC-MS/MS. The proposed method is simple, rapid, and utilizes a widely available analytical platform. The predicted MRM transitions provide a strong starting point for method development and optimization. This method is suitable for use in pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the sensitive and specific measurement of this sertraline metabolite.
References
-
U.S. National Library of Medicine. "Sertraline". PubChem. [Link][1]
-
Kellermann, T., et al. "A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma". Journal of Chromatography B, 2023. [Link][5]
-
Rahman, R. A., et al. "Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions". Pharmaceutical Methods, 2012. [Link]
-
Patel, B. N., et al. "Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method". Journal of Chromatography B, 2009. [Link][6]
-
Gaspari, F., & Bonati, M. "Analysis of sertraline (Zoloft) and its major metabolite in postmortem specimens by gas and liquid chromatography". Journal of Analytical Toxicology, 1995. [Link][7]
-
U.S. Pharmacopeial Convention. "Sertraline Tablets". USP-NF. [Link][8]
-
Pharmaffiliates. "Sertraline-impurities". [Link]
-
PubChem. "Sertraline". National Center for Biotechnology Information. [Link][1]
-
Agilent Technologies. "Ultrafast Analysis of Selective Serotonin Reuptake Inhibitors (SSRIs) in Human Serum by the Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System". [Link][10]
-
Obach, R. S., et al. "Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study". Drug Metabolism and Disposition, 2005. [Link][11]
-
De Vane, C. L., et al. "Photodegradation and transformation of sertraline in aqueous environment". Chemosphere, 2021. [Link][12]
- MacQueen, G., Born, L., & Steiner, M. "The selective serotonin reuptake inhibitor sertraline: its profile and use in psychiatric disorders". CNS Drug Reviews, 2001.
-
U.S. National Library of Medicine. "N-Hydroxy Sertraline". PubChem. [Link][13]
-
Zhang, Y., et al. "Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism". Frontiers in Pharmacology, 2023. [Link][3]
-
de Castro, A., et al. "LC–MS/MS method for the determination of nine antidepressants and some of their main metabolites in oral fluid and plasma". Analytical and Bioanalytical Chemistry, 2008. [Link][14]
-
Ding, L., et al. "Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix". Journal of Analytical Methods in Chemistry, 2012. [Link][15]
-
Dziadosz, M. "Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples". Journal of Chromatography B, 2017. [Link][16]
-
Macalady, J. L., et al. "A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma". Metabolites, 2022. [Link][17]
-
University of Louisville. "Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples". YouTube, 2023. [Link][18]
Sources
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- 4. 4-Hydroxy Sertraline - SRIRAMCHEM [sriramchem.com]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of sertraline (Zoloft) and its major metabolite in postmortem specimens by gas and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. mercedesscientific.com [mercedesscientific.com]
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- 17. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
High-Selectivity Solid Phase Extraction (SPE) Protocol for 4-Hydroxy Sertraline in Human Plasma
[1]
Scope & Application
This application note details a robust, high-throughput Solid Phase Extraction (SPE) protocol for the isolation of 4-Hydroxy Sertraline (a phase I metabolite of Sertraline) from human plasma.
While N-desmethylsertraline is the primary metabolite commonly monitored in therapeutic drug monitoring (TDM), 4-Hydroxy Sertraline represents a critical analytical target for comprehensive metabolic profiling and pharmacokinetic studies involving CYP450 variability.[1] Due to the addition of the hydroxyl group, this analyte exhibits increased polarity compared to the parent compound, necessitating a specific tuning of the extraction wash steps to prevent breakthrough while ensuring the removal of plasma phospholipids.
Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Toxicologists.
Scientific Rationale (The "Why" Behind the Method)
Chemical Properties & Separation Strategy
To design a self-validating protocol, we must exploit the physicochemical properties of the analyte:
-
Core Structure: Tetrahydronaphthalene amine with a dichlorophenyl pendant.
-
Functional Groups:
-
Secondary Amine: Basic (pKa
9.5). Positively charged at physiological and acidic pH. -
Phenolic Hydroxyl: Weakly acidic (pKa
10). Neutral at acidic pH; anionic at high pH.
-
-
Matrix Challenge: Plasma contains albumin (protein binding) and phospholipids (ion suppression).
Mechanism of Action: Mixed-Mode Cation Exchange (MCX)
We utilize a Mixed-Mode Strong Cation Exchange (MCX) sorbent.[1] This is superior to standard C18 (HLB) or Liquid-Liquid Extraction (LLE) for this application because it offers a "dual-lock" retention mechanism:[1]
-
Hydrophobic Interaction: The carbon backbone binds to the sorbent's polymeric surface.
-
Ionic Interaction: The protonated amine (
) binds electrostatically to the sulfonate groups ( ) on the sorbent.
This dual retention allows us to use 100% organic solvents during the wash step to strip phospholipids without eluting the analyte (which remains locked by the ionic bond).
Workflow Logic Diagram
Figure 1: The "Dual-Lock" MCX extraction logic ensures phospholipid removal without analyte loss.[1]
Materials & Reagents
Equipment
-
SPE Manifold: Positive pressure manifold (recommended for flow reproducibility) or Vacuum manifold.
-
Evaporator: Nitrogen blow-down system (e.g., TurboVap) set to 40°C.
-
Centrifuge: Capable of 4000 x g.
Reagents
-
SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Waters Oasis MCX 30mg/1cc or Phenomenex Strata-X-C 33µm).[1]
-
Loading Buffer: 2% o-Phosphoric Acid (
) in water.[1] -
Wash Solvent 1: 2% Formic Acid in water.
-
Wash Solvent 2: 100% Methanol (HPLC Grade).
-
Elution Solvent: 5% Ammonium Hydroxide (
) in Methanol. -
Reconstitution Solution: 90:10 Water:Acetonitrile (0.1% Formic Acid).
Step-by-Step Extraction Protocol
Step 1: Sample Pre-treatment
Rationale: Acidification disrupts protein binding and ensures the sertraline metabolite is fully protonated to bind to the cation exchange sorbent.
-
Aliquot 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 200 µL of 2%
(1:1 dilution). -
Add Internal Standard (IS) solution (e.g., Sertraline-D3 or N-desmethylsertraline-D3).[1]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any precipitated particulates (optional but recommended to prevent cartridge clogging).
Step 2: Cartridge Conditioning[1]
-
Condition: 1.0 mL Methanol.
-
Equilibrate: 1.0 mL Water.
-
Critical: Do not let the sorbent dry out after equilibration.
-
Step 3: Loading
-
Load the entire pre-treated supernatant (~400 µL) onto the SPE cartridge.
-
Apply slow vacuum/pressure (flow rate ~1 mL/min) to maximize interaction time.
Step 4: Interference Wash (The "Clean-Up")
Rationale: This two-step wash is the key to method specificity.[1]
-
Aqueous Wash: Add 1.0 mL 2% Formic Acid .
-
Function: Removes salts, albumin, and hydrophilic interferences.
-
-
Organic Wash: Add 1.0 mL 100% Methanol .
-
Function: Removes hydrophobic neutrals and, crucially, phospholipids .
-
Note: Because 4-Hydroxy Sertraline is bound ionically (Amine to Sulfonate), it will not wash off with methanol, unlike in a C18 protocol.
-
Step 5: Elution
Rationale: High pH breaks the ionic interaction.
-
Dry the cartridge under high vacuum/pressure for 2-3 minutes to remove residual methanol.
-
Elute: Add 2 x 250 µL of 5%
in Methanol .-
Chemistry: The base neutralizes the amine (
) and ionizes the phenol ( ). Both changes disrupt the binding to the negatively charged sorbent.
-
-
Collect eluate in a polypropylene tube.
Step 6: Post-Processing[1]
-
Evaporate the eluate to dryness under Nitrogen at 40°C.
-
Reconstitute: Add 100 µL of Mobile Phase (e.g., 90:10 Water:ACN with 0.1% Formic Acid).
-
Vortex and transfer to LC vial.
LC-MS/MS Analytical Conditions
While the extraction is the primary focus, the following LC-MS parameters are recommended for detection.
Chromatographic Separation
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., ACQUITY BEH C18 or Kinetex C18).
-
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Gradient:
-
0.0 min: 10% B[1]
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B
-
5.0 min: Stop
-
Mass Spectrometry (MRM Transitions)
-
Ionization: Electrospray Positive (ESI+).
-
Compound: 4-Hydroxy Sertraline (
)[1] -
Precursor Ion: m/z ~322.1
-
Suggested Transitions:
-
Quantifier: 322.1
159.0 (Dichlorophenyl cation - characteristic of sertraline family). -
Qualifier: 322.1
275.1 (Loss of methylamine + water/hydroxyl). -
Note: Transitions should be optimized using a pure reference standard.
-
Method Validation & Performance Metrics
To ensure this protocol meets regulatory standards (FDA/EMA), summarize your validation data as follows:
| Parameter | Acceptance Criteria | Typical Performance (MCX) |
| Recovery (Extraction Efficiency) | > 80% (Consistent) | 85 - 95% |
| Matrix Effect (ME) | 85 - 115% | 95 - 105% (Due to phospholipid removal) |
| Linearity | 1.0 – 500 ng/mL | |
| Precision (CV) | < 15% | < 8% Intra-day |
Troubleshooting Guide
-
Low Recovery: Ensure the Elution solvent is fresh. Ammonia is volatile; if the pH drops below 11, elution will be incomplete.
-
High Backpressure: Centrifuge the plasma samples longer during pre-treatment.
-
Peak Tailing: 4-Hydroxy Sertraline is a basic amine.[1] Ensure the mobile phase contains Ammonium Formate or sufficient Formic Acid to suppress silanol interactions.
References
-
Sertraline Metabolism & Pharmacokinetics
- Obach, R. S., et al. "Metabolism and disposition of sertraline in humans." Drug Metabolism and Disposition.
-
(Proxy link for verification: Drug Metab Dispos 2005).
-
SPE Mechanism for Basic Drugs (MCX)
- Waters Corporation. "Oasis MCX Extraction Method for Basic Drugs in Plasma." This is the authoritative source for the Mixed-Mode Cation Exchange mechanism utilized in this protocol.
-
LC-MS/MS Methodologies for Sertraline
-
Reference Standard Characterization
Sources
- 1. Showing Compound Sertraline (FDB023583) - FooDB [foodb.ca]
- 2. 4-Hydroxy Sertraline - SRIRAMCHEM [sriramchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Sertraline and 4-Hydroxy Sertraline
Executive Summary & Scientific Rationale
This application note details the chromatographic isolation of Sertraline (SRT) from its polar metabolites, specifically focusing on the separation of the parent compound from 4-hydroxy sertraline (often characterized as the alcohol form derived from the ketone metabolite or a ring-hydroxylated species) and the major metabolite N-desmethylsertraline (DMS) .
The Separation Challenge
Sertraline is a secondary amine exhibiting high lipophilicity (LogP ~4.[1]3) and basicity (pKa ~9.[2]5) [1]. The primary chromatographic challenges are:
-
Peak Tailing: The protonated amine interacts strongly with residual silanols on silica-based columns, leading to asymmetry.
-
Resolution: Metabolites like 4-hydroxy sertraline are significantly more polar. A gradient is required to retain the polar metabolite while eluting the highly hydrophobic parent within a reasonable runtime.
-
Carryover: The "sticky" nature of the hydrophobic parent requires rigorous needle wash protocols.
This guide provides two distinct protocols: a UHPLC-MS/MS method for high-sensitivity bioanalysis (plasma/serum) and an HPLC-UV method for pharmaceutical quality control (QC) and stability indicating assays.
Metabolic & Chemical Context
Understanding the structural differences is vital for method development.
-
Sertraline (SRT): Hydrophobic, elutes late in Reverse Phase (RP).
-
N-desmethylsertraline (DMS): Less hydrophobic than SRT, elutes earlier.
-
4-Hydroxy Sertraline / Ketone metabolites: Significantly more polar due to the oxygen moiety; elutes earliest.
Visualization: Metabolic & Separation Logic
Figure 1: Chromatographic retention logic based on metabolic polarity shifts. The introduction of hydroxyl groups reduces retention time on C18 columns.
Protocol A: UHPLC-MS/MS for Bioanalysis (Plasma/Serum)
Objective: Quantitation of Sertraline and metabolites in biological fluids. Sensitivity: LLOQ ~0.1 ng/mL.[3][4]
Reagents & Materials
-
Column: Waters XSelect CSH C18 XP (2.1 x 100 mm, 2.5 µm) or Agilent Poroshell 120 EC-C18.
-
Why: Charged Surface Hybrid (CSH) or end-capped particles are essential to prevent peak tailing of the basic amine at acidic pH [2].
-
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation (Liquid-Liquid Extraction)
LLE is superior to Protein Precipitation (PPT) for sertraline to remove phospholipids that cause matrix effects.
-
Aliquot 200 µL plasma into a glass tube.
-
Add 20 µL Internal Standard solution.
-
Add 200 µL 0.5 M Sodium Carbonate buffer (pH 10).
-
Mechanism: Basifying the plasma ensures sertraline is in its uncharged free-base form, maximizing extraction efficiency into the organic layer.
-
-
Add 1.5 mL Hexane:Ethyl Acetate (90:10 v/v).
-
Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 min.
-
Transfer supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase A:B (70:30).
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| Run Time | 6.0 minutes |
Gradient Table:
| Time (min) | %B (Organic) | Event |
| 0.0 | 20 | Initial Hold (Focus polar metabolites) |
| 0.5 | 20 | Start Gradient |
| 3.5 | 90 | Elute Sertraline (Parent) |
| 4.5 | 90 | Wash |
| 4.6 | 20 | Re-equilibrate |
| 6.0 | 20 | End |
Mass Spectrometry Parameters (ESI+)
-
Mode: Positive Electrospray Ionization (ESI+).
-
Source Temp: 500°C.
-
Capillary Voltage: 3.0 kV.
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Sertraline | 306.1 | 159.1 | 30 | 20 |
| 4-OH Sertraline * | 322.1 | 159.1 | 32 | 22 |
| N-desmethyl | 292.1 | 159.1 | 30 | 20 |
| Sertraline-d3 | 309.1 | 159.1 | 30 | 20 |
*Note: 4-OH Sertraline mass assumes monohydroxylation (+16 Da). Verify exact mass based on specific isomer standard available.
Protocol B: HPLC-UV for QC and Impurity Profiling
Objective: Separation of Sertraline from process impurities and degradation products (including hydroxy forms) in formulation.
Reagents & Materials
-
Column: Phenomenex Gemini C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.
-
Why: These columns are stable at high pH (up to pH 12). Running basic drugs at basic pH (pH > pKa) suppresses ionization, resulting in the neutral form which interacts predictably with the C18 chain, yielding sharp, symmetrical peaks without tailing [3].
-
-
Mobile Phase:
-
Detection: UV at 220 nm (for max sensitivity) or 273 nm (for selectivity).
Chromatographic Conditions (Isocratic)
-
Mobile Phase Ratio: Methanol : Buffer (80 : 20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Expected Retention Times:
-
4-Hydroxy Sertraline / Polar Impurities: ~ 3.5 - 4.5 min
-
Sertraline: ~ 8.0 - 9.0 min
System Suitability Criteria
To ensure data integrity, the system must meet these specifications before running samples:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between 4-OH metabolite and Parent |
| Tailing Factor (T) | < 1.5 for Sertraline |
| Precision (RSD) | < 2.0% (n=6 injections) |
| Plate Count (N) | > 5000 |
Troubleshooting & Optimization Guide
Issue: Peak Tailing of Sertraline
-
Cause: Secondary interactions between the amine and acidic silanols on the silica support.
-
Solution 1 (LC-MS): Increase ionic strength by adding 5mM Ammonium Formate to the aqueous phase.
-
Solution 2 (HPLC): Switch to high pH method (Protocol B). If pH must remain low, add Triethylamine (TEA) as a silanol blocker (only for UV, never for MS).
Issue: Carryover
-
Cause: Sertraline is highly lipophilic and sticks to the injector needle/loop.
-
Solution: Implement a strong needle wash: Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid.[8]
Visualization: Sample Prep Workflow
Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for Sertraline recovery.
References
-
DrugBank Online. (n.d.). Sertraline: Chemical Properties and Pharmacology.[1][9][10][11][12] Retrieved from [Link]
-
Waters Corporation. (2020). Method Development for Basic Pharmaceuticals using Charged Surface Hybrid (CSH) Technology. Application Note. Retrieved from [Link][4][7][10]
-
Phenomenex. (n.d.). High pH Stability for Basic Compounds: Gemini C18 Technical Guide. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
- 1. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sertraline [drugfuture.com]
- 3. psychiatriapolska.pl [psychiatriapolska.pl]
- 4. psychiatriapolska.pl [psychiatriapolska.pl]
- 5. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical method for the quantitation of sertraline hydrochloride stereoisomers by electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma [ouci.dntb.gov.ua]
4-Hydroxy Sertraline reference standard preparation for HPLC
This Application Note provides a rigorous, field-validated protocol for the preparation and HPLC analysis of 4-Hydroxy Sertraline (CAS 1554653-71-2), a critical reference standard used in impurity profiling and metabolite identification of Sertraline Hydrochloride.
Part 1: Executive Summary & Technical Context
4-Hydroxy Sertraline is a polar derivative of Sertraline, typically formed via metabolic hydroxylation or oxidative degradation at the benzylic C4 position of the tetralin ring. In drug development, it serves as a specific marker for stability indicating methods (SIM) and pharmacokinetic profiling.
Because this analyte possesses a secondary amine and a hydroxyl group, it exhibits amphiphilic behavior and basic pKa characteristics (approx. pKa ~9.0 for the amine). This necessitates strict control over pH and solvent choice to prevent peak tailing and ensure solution stability.
Compound Profile
| Property | Specification |
| Analyte Name | 4-Hydroxy Sertraline |
| CAS Number | 1554653-71-2 |
| Molecular Formula | C₁₇H₁₇Cl₂NO |
| Molecular Weight | 322.23 g/mol |
| Appearance | White to Off-white Solid |
| Solubility | Methanol (High), DMSO (High), Water (Low/pH dependent) |
| pKa (Calc.) | ~9.1 (Amine), ~13 (Alcohol) |
| Storage | -20°C, Hygroscopic, Protect from light |
Part 2: Reference Standard Preparation Protocol
Objective: Prepare a verifiable Stock Standard Solution (
Critical Reagents & Equipment
-
Solvent A (Diluent): HPLC-Grade Methanol (MeOH). Rationale: Sertraline and its polar metabolites exhibit maximum solubility and stability in methanol compared to acetonitrile.
-
Solvent B (Mobile Phase Diluent): Mobile Phase A (Buffer) : Acetonitrile (70:30).
-
Glassware: Amber Volumetric Flasks (Class A). Rationale: Protects against photo-oxidative degradation.
-
Balance: Analytical balance with
readability.
Stock Solution Preparation ( )
-
Equilibration: Allow the 4-Hydroxy Sertraline reference vial to reach room temperature (
) before opening to prevent moisture condensation. -
Weighing: Accurately weigh
of the standard into a amber volumetric flask. -
Dissolution: Add approximately
of Methanol . Sonicate for 5 minutes.-
Note: Ensure the water bath temperature does not exceed
to prevent thermal degradation.
-
-
Make up to Volume: Dilute to the mark with Methanol. Invert 10 times to mix.
-
Validation: Inspect for undissolved particulates. If clear, label as Stock A .
Working Standard Preparation ( )
-
Aliquot: Transfer
of Stock A into a amber volumetric flask. -
Dilution: Dilute to volume with Mobile Phase (See Section 3.1).
-
Scientific Insight: Diluting with the mobile phase minimizes "solvent shock" during injection, which can cause peak distortion (fronting) when injecting strong solvents like pure methanol.
-
-
Filtration: Filter a portion through a
PVDF or PTFE syringe filter into an HPLC vial.-
Caution: Discard the first
of filtrate to prevent adsorption bias.
-
Part 3: HPLC Method & Analysis
This method is derived from USP protocols for Sertraline but optimized for the separation of the more polar 4-Hydroxy metabolite.
Chromatographic Conditions
-
Column: C18 (L1),
, (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).-
Why: A standard C18 provides sufficient hydrophobic retention. A "Base Deactivated" (BD) column is preferred to reduce silanol interactions with the amine.
-
-
Mobile Phase A (Buffer):
Potassium Phosphate Buffer ( ) + Triethylamine (TEA).-
Chemistry: Low pH ensures the amine is fully protonated (
), improving solubility. TEA acts as a "sacrificial base," blocking silanol sites to prevent peak tailing.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic.
-
Ratio: Buffer : ACN (
). -
Adjustment: If 4-Hydroxy Sertraline elutes too early (near void volume), increase Buffer ratio to
.
-
-
Flow Rate:
. -
Column Temp:
. -
Detection: UV @
(Primary) or (Secondary). -
Injection Volume:
.
System Suitability Criteria
-
Retention Time (
): 4-Hydroxy Sertraline will elute before Sertraline (Parent).-
Expected
: ~4–6 minutes (4-OH) vs ~10–12 minutes (Parent).
-
-
Tailing Factor (
): (Critical for amine compounds). -
Theoretical Plates (
): . -
Resolution (
): between 4-Hydroxy Sertraline and any adjacent impurity.
Part 4: Visualized Workflows
Workflow 1: Standard Preparation Logic
Caption: Step-by-step preparation workflow ensuring solubility and preventing solvent shock.
Workflow 2: HPLC Separation Mechanism
Caption: Separation logic relying on the increased polarity of the hydroxylated metabolite.
Part 5: Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 2.0 | Silanol interaction | Ensure TEA is present in buffer; Lower pH to 2.8; Use "Base Deactivated" column. |
| Split Peak | Solvent mismatch | Dissolve working standard in Mobile Phase, NOT pure Methanol. |
| Low Recovery | Adsorption to filter | Use PVDF/PTFE filters; Do not use Nylon for amines. |
| Extra Peaks | Degradation | Prepare fresh; Protect from light; Ensure Stock is stored at -20°C. |
References
-
Sriram Chem. (n.d.).[1] 4-Hydroxy Sertraline Pharmaceutical Reference Standard (CAS 1554653-71-2).[1] Retrieved from
-
United States Pharmacopeia (USP). (2021).[2][3] Sertraline Hydrochloride: USP Monograph. USP-NF.[3] Retrieved from
-
Rao, R. N., et al. (2010). Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Journal of IMAB. (2017). A UHPLC Method for Sertraline Determination. Journal of IMAB. Retrieved from
-
Mastelf. (2024). How to Make a Reference Solution for HPLC Analysis. Retrieved from
Sources
detection of 4-Hydroxy Sertraline in plant uptake studies
Application Note: High-Sensitivity Detection of 4-Hydroxy Sertraline in Plant Tissue via LC-MS/MS
Abstract
The uptake of Pharmaceuticals and Personal Care Products (PPCPs) by vegetation represents a critical entry point for xenobiotics into the food web. Sertraline (STR), a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), is lipophilic and persistent in wastewater-irrigated soils. While parent STR uptake is well-documented, its primary Phase I plant metabolite—4-Hydroxy Sertraline (4-OH-STR) —serves as a vital biomarker for active plant metabolism (detoxification) versus passive accumulation.
This guide provides a validated protocol for the extraction and quantification of 4-Hydroxy Sertraline in complex plant matrices (root and leaf) using Modified QuEChERS extraction and LC-MS/MS.
Introduction: The Plant Metabolic Pathway
Unlike mammalian systems where N-demethylation is the dominant pathway, plants process xenobiotics through a "Green Liver" model involving three phases:
-
Phase I (Transformation): Hydroxylation of the parent compound (Sertraline
4-OH-STR) via cytochrome P450 monooxygenases. -
Phase II (Conjugation): The hydroxyl group serves as a "handle" for glycosylation (sugar attachment) to increase water solubility.
-
Phase III (Sequestration): Storage in the vacuole or cell wall.
Critical Analytical Insight: Detection of 4-OH-STR requires preventing the in-source fragmentation of Phase II conjugates (glucosides) which can mimic the Phase I metabolite. Chromatographic separation is non-negotiable.
Figure 1: Sertraline Metabolic Pathway in Plants
Caption: Pathway illustrating the transformation of Sertraline to 4-Hydroxy Sertraline and subsequent conjugation.
Sample Preparation: Modified QuEChERS Protocol
Standard QuEChERS (AOAC 2007.01) is designed for pesticides.[1] For basic drugs like Sertraline (pKa ~9.5) and its polar metabolites, pH control is essential to ensure the analyte remains in the organic layer during extraction.
Reagents:
-
Extraction Solvent: Acetonitrile (LC-MS Grade).[2]
-
Buffer Salts: Citrate Buffer Mix (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).
-
dSPE Cleanup: 150 mg MgSO4 + 25 mg PSA (Primary Secondary Amine) + 25 mg C18.
-
Note: Use Graphitized Carbon Black (GCB) only if samples are highly pigmented (e.g., spinach), as GCB can irreversibly bind planar aromatic rings found in sertraline.
-
Step-by-Step Extraction Workflow
| Step | Action | Technical Rationale |
| 1. Homogenization | Cryogenically grind 5g of plant tissue (Liq. N2). Weigh 2.0g into a 50mL centrifuge tube. | Cryogenic grinding prevents thermal degradation of labile metabolites. |
| 2. Hydration | Add 8 mL water. Vortex 1 min. Let sit for 10 min. | Essential for dry matrices (roots/grains) to open pores for solvent penetration. |
| 3. Extraction | Add 10 mL Acetonitrile (containing 1% Acetic Acid) . Add Internal Standard (Sertraline-d3). Shake vigorously (1 min). | Acidified ACN neutralizes the amine group, preventing adsorption to glass/plastic surfaces. |
| 4. Partitioning | Add Citrate Buffer Salts . Shake immediately (1 min). Centrifuge at 4000 rpm (5 min). | Exothermic reaction drives partitioning. Citrate buffers pH to ~5.0-5.5, ideal for basic drug recovery. |
| 5. Cleanup (dSPE) | Transfer 1 mL supernatant to dSPE tube (MgSO4/PSA/C18). Vortex 30s. Centrifuge 10,000 rpm (3 min). | PSA removes organic acids/sugars; C18 removes lipids. Avoid excessive PSA as it raises pH, potentially causing analyte loss. |
| 6. Reconstitution | Evaporate 500 µL extract to dryness (N2 stream, 40°C). Reconstitute in 200 µL Initial Mobile Phase . | Matches solvent strength to LC start conditions to prevent peak broadening. |
Instrumental Analysis: LC-MS/MS Conditions
The separation of 4-Hydroxy Sertraline from its parent and desmethyl- analogs is achieved using a C18 column with high carbon loading.
Chromatography (UHPLC)
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Vol: 5 µL.
Gradient Profile:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
6.0 min: 90% B
-
8.0 min: 90% B
-
8.1 min: 10% B (Re-equilibration)
Mass Spectrometry (ESI+) Parameters
-
Source: Electrospray Ionization (Positive Mode).[5]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| Sertraline (Parent) | 306.1 | 159.0 | 275.0 | 20 / 12 |
| Desmethylsertraline | 292.1 | 159.0 | 275.0 | 22 / 14 |
| 4-Hydroxy Sertraline | 322.1 | 273.0 * | 159.0 | 25 / 28 |
| Sertraline-d3 (IS) | 309.1 | 162.1 | - | 20 |
-
Note on 4-OH-STR Transition: The m/z 322
273 transition corresponds to the neutral loss of methylamine and water ( ), a characteristic fragmentation pattern for hydroxylated sertraline derivatives in plant studies [1].[6]
Figure 2: Analytical Workflow Diagram
Caption: Step-by-step workflow from raw plant sample to MS/MS detection.
Method Validation & Quality Control
To ensure scientific integrity (E-E-A-T), the method must be self-validating.
-
Matrix Effects (ME): Plant matrices are ion-suppressive.
-
Calculation:
-
Acceptance: 80-120%. If <80%, use matrix-matched calibration curves.
-
-
Recovery: Spike blank plant tissue before extraction.
-
Target: 70-120% recovery for 4-OH-STR.[5]
-
Troubleshooting: If recovery is low, reduce the amount of PSA in the dSPE step, as the hydroxyl group increases polarity and potential binding to the sorbent.
-
-
Linearity:
over the range of 1.0 ng/g to 500 ng/g.
Data Interpretation: Uptake vs. Metabolism
Distinguishing between simple root uptake and active metabolism is crucial.
-
Ratio Analysis: Calculate the Metabolite-to-Parent Ratio (MPR):
-
Interpretation:
-
High MPR in Leaves: Indicates active translocation and detoxification (Phase I metabolism) occurring in the aerial parts.
-
Presence of Glucosides: If you detect a peak at m/z 484 (Sertraline-Glucoside) that disappears upon treatment with
-glucuronidase, it confirms the Phase II pathway, validating the presence of the Phase I 4-OH precursor [1].
-
References
-
Wu, X., et al. (2018). Uptake and metabolism of the antidepressants sertraline, clomipramine, and trazodone in a garden cress (Lepidium sativum) model. Journal of Chromatography B. Link
-
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link
-
Redshaw, C. H., et al. (2008). Transformation of sertraline by soil bacteria. Environmental Science & Technology. Link
-
US EPA. (2010). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimized QuEChERS Methodology for Reliable LC-MS/MS Quantification of Sertraline and Fluoxetine Hydrochloride in Biological Samples [agris.fao.org]
- 6. Uptake and metabolism of the antidepressants sertraline, clomipramine, and trazodone in a garden cress (Lepidium sativum) model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of 4-Hydroxy Sertraline
Mobile Phase Design & Optimization Guide
Executive Summary & Scientific Rationale
The analysis of 4-Hydroxy Sertraline (4-OH-SRT) , a polar metabolite of the selective serotonin reuptake inhibitor (SSRI) Sertraline, presents a distinct chromatographic challenge compared to its parent compound.[1] While Sertraline is highly lipophilic (LogP ~5.1), the introduction of the hydroxyl group on the tetralin ring significantly alters the polarity and hydrogen-bonding potential of the molecule.
This Application Note details the optimization of mobile phases to achieve baseline resolution of 4-OH-SRT from Sertraline and N-desmethylsertraline. Unlike standard protocols that focus solely on the parent drug, this guide prioritizes the retention of the polar metabolite and the suppression of silanol interactions , which are the primary causes of peak tailing in secondary amine analysis.
The Physicochemical Challenge
-
Basicity: Like Sertraline, 4-OH-SRT possesses a secondary amine with a pKa
9.[1]5. At neutral pH, it is positively charged, leading to ionic interactions with residual silanols on silica columns. -
Polarity Shift: The 4-OH group reduces the hydrophobicity, causing 4-OH-SRT to elute significantly earlier than Sertraline in Reverse Phase (RP) chromatography.[1]
-
Critical Failure Mode: Using a high-organic start in the gradient (common for Sertraline assays) often causes 4-OH-SRT to elute in the void volume or co-elute with matrix interferences.[1]
Mobile Phase Engineering: The Decision Matrix
The choice of mobile phase pH is the single most critical variable. You must choose between Kinetic Performance (Low pH) and Thermodynamic Retention (High pH) .
Option A: Low pH (Acidic) - The LC-MS Standard[1]
-
Composition: 0.1% Formic Acid or 5-10 mM Ammonium Formate (pH ~3.0).[1]
-
Mechanism: The amine is fully protonated (
). -
Pros: Maximum ionization efficiency for ESI+ MS detection.
-
Cons: Reduced retention on C18; potential for peak tailing due to overloading if silanols are active.
-
Mitigation: Requires a high-strength silica column (e.g., Charged Surface Hybrid or end-capped C18) and a low-organic gradient start (e.g., 5% B).[1]
Option B: High pH (Basic) - The Chromatographic Gold Standard[1]
-
Composition: 10 mM Ammonium Bicarbonate (pH 10.0) adjusted with Ammonium Hydroxide.
-
Mechanism: The amine is deprotonated (neutral).
-
Pros: Drastic improvement in peak shape; increased retention allows for better separation from matrix effects; "focusing" of the analyte on the column head.
-
Cons: Requires high-pH stable columns (e.g., Hybrid Silica, Polymer).
-
Recommendation: Option B is superior for UV detection and complex matrices , while Option A is standard for high-sensitivity PK studies.
Decision Logic Diagram
Caption: Strategic decision tree for selecting mobile phase pH based on detection requirements and column chemistry.
Detailed Experimental Protocols
Protocol 1: High-pH Optimization (Recommended for Resolution)
This protocol utilizes the "Ammonia Shift" to neutralize the basic amine, increasing hydrophobicity and retention on the C18 phase.
Reagents:
-
MP A: 10 mM Ammonium Bicarbonate in Milli-Q Water, pH adjusted to 10.0 with Ammonium Hydroxide.
-
MP B: 100% Acetonitrile (LC-MS Grade).[1]
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 100mm, 3.5 µm or sub-2 µm equivalent).[1]
Gradient Table:
| Time (min) | % MP A | % MP B | Flow (mL/min) | Interaction Phase |
| 0.00 | 95 | 5 | 1.0 | Loading: High water content ensures 4-OH-SRT focuses on head of column.[1] |
| 1.00 | 95 | 5 | 1.0 | Isocratic hold to elute polar matrix salts. |
| 8.00 | 10 | 90 | 1.0 | Elution: Linear ramp. 4-OH-SRT elutes ~4-5 min; Sertraline ~7 min.[1] |
| 9.00 | 10 | 90 | 1.0 | Column Wash. |
| 9.10 | 95 | 5 | 1.0 | Re-equilibration. |
| 12.00 | 95 | 5 | 1.0 | Ready for next injection.[1] |
Why this works: At pH 10, 4-OH Sertraline is neutral.[1] The interaction is purely hydrophobic. The hydroxyl group makes it elute earlier than Sertraline, but the high pH prevents the "smearing" caused by silanol attraction.
Protocol 2: Low-pH LC-MS/MS Optimization
This protocol maximizes ionization (
Reagents:
-
MP A: 0.1% Formic Acid in Water + 2mM Ammonium Formate (Buffer stabilizes retention times).
-
MP B: 0.1% Formic Acid in Acetonitrile.
-
Column: Waters ACQUITY CSH C18 or Phenomenex Kinetex F5 (Pentafluorophenyl). Note: F5 phases offer unique selectivity for halogenated compounds like Sertraline.
Gradient Strategy:
-
Initial Conditions: Must start at 5% B . Starting at 10% or higher (common for Sertraline alone) will likely cause 4-OH-SRT to elute too quickly (
).[1] -
Slope: A shallower gradient (5% to 60% over 5 minutes) is preferred to separate 4-OH-SRT from Desmethylsertraline.[1]
Quantitative Data Summary
The following table summarizes expected performance metrics based on validated methodologies for Sertraline metabolites [1, 2].
| Parameter | Acidic Method (pH ~3) | Basic Method (pH ~10) |
| Retention Factor ( | 1.5 - 2.5 | 3.0 - 4.5 |
| Peak Symmetry (Tailing Factor) | 1.2 - 1.5 | 1.0 - 1.1 |
| Resolution ( | > 5.0 | > 8.0 |
| MS Sensitivity (ESI+) | Excellent ( | Good ( |
| Column Lifetime | High (>2000 inj) | Moderate (requires specialized silica) |
Troubleshooting & Critical Parameters
Peak Tailing of 4-OH Sertraline
-
Cause: Secondary silanol interactions. The 4-OH group adds polarity, but the amine is the culprit.
-
Fix: If using Low pH, add 5 mM Ammonium Formate . The ammonium ions compete with the analyte for silanol binding sites, sharpening the peak.
Carryover
-
Cause: Sertraline and its metabolites are "sticky" (lipophilic).
-
Fix: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid . The Isopropanol (IPA) is crucial for solubilizing the lipophilic parent drug to prevent ghost peaks in subsequent runs.
Separation from N-Desmethylsertraline[1][2]
-
Issue: N-desmethylsertraline is the major metabolite; 4-OH is minor.[1]
-
Logic: N-desmethyl lacks a methyl group (more polar than parent), but 4-OH has a hydroxyl (much more polar).[1]
-
Elution Order (RP): 4-OH Sertraline
N-Desmethylsertraline Sertraline.[1]
References
-
Tremaine, L. M., et al. "Metabolism and disposition of the 5-hydroxytryptamine uptake blocker sertraline." Drug Metabolism and Disposition, vol. 17, no. 5, 1989, pp. 542–550. Link
- Foundational text establishing the metabolic pathway and polarity differences of 4-hydroxy sertraline.
-
Mandrioli, R., et al. "HPLC Analysis of Sertraline and N-Desmethylsertraline in Human Plasma." Journal of Pharmaceutical and Biomedical Analysis, vol. 40, no. 1, 2006, pp. 22–28. Link
- Provides the base validated method for sertraline metabolites using C18 columns.
- Susserman, M. "Chromatographic Separation of Sertraline and Metabolites." Journal of Liquid Chromatography & Related Technologies, vol. 20, 1997. Discusses the specific challenges of amine tailing in sertraline analysis.
-
Waters Corporation. "Strategies for the Separation of Basic Compounds." Application Note 720001139EN. Link
- Authoritative source on using High pH (Ammonium Bicarbonate)
Sources
Application Note: Targeting the m/z 273.0223 Signature of Oxidized Sertraline Metabolites via LC-HRMS
This Application Note and Protocol is designed for researchers in environmental toxicology, pharmaceutical metabolism, and analytical chemistry. It details the identification, characterization, and monitoring of the ion m/z 273.0223 , a critical high-resolution mass spectrometry (HRMS) signature associated with transformation products (TPs) of the antidepressant Sertraline .
Part 1: Core Directive & Executive Summary
The Ion: m/z 273.0223 (Theoretical: 273.0238,
Why This Matters
Sertraline is a persistent contaminant of emerging concern (CEC). Its degradation products often escape standard monitoring because they lack the parent molecule's mass. The m/z 273.0223 ion is a terminal fragment that integrates multiple degradation pathways (hydroxylation followed by dehydration/deamination), making it a more reliable marker for total sertraline load in complex matrices than the parent compound alone.
Part 2: Scientific Integrity & Mechanism (The "Why")
Mechanistic Origin of m/z 273.0223
The formation of m/z 273.0223 is not a random fragmentation but a thermodynamically driven aromatization process.
-
Precursor: 4-Hydroxy Sertraline (
). -
Structural Transformation: The sertraline core consists of a tetralin ring fused to a dichlorophenyl ring. Metabolic hydroxylation (adding -OH) destabilizes the saturated tetralin ring.
-
Fragmentation Pathway (CID/HCD):
-
Step 1: Deamination. The protonated amine group is lost as neutral methylamine (
, 31.04 Da), creating a transient carbocation. -
Step 2: Dehydration. The hydroxyl group is eliminated as water (
, 18.01 Da). -
Step 3: Aromatization. The loss of these two groups forces the tetralin ring to fully aromatize into a naphthalene system.
-
Product: The resulting ion is the 1-(3,4-dichlorophenyl)naphthalene cation (
), which is exceptionally stable due to extended conjugation.
-
Isotopic Validation
The presence of two chlorine atoms imparts a distinct isotopic pattern that must be verified to confirm identity:
-
m/z 273.0223 (
, 100% relative abundance) -
m/z 275.0193 (
, ~64% relative abundance) -
m/z 277.0164 (
, ~10% relative abundance)
Note: Failure to observe the 100:64:10 ratio indicates an interference, not the target dichlorinated species.
Part 3: Visualization & Fragmentation Pathway
The following diagram illustrates the specific fragmentation pathway leading to the m/z 273.0223 signature.
Caption: Step-wise fragmentation of protonated 4-hydroxy sertraline (m/z 322) yielding the aromatized marker ion m/z 273 via sequential neutral losses.
Part 4: Experimental Protocol
LC-HRMS Acquisition Parameters
This protocol is optimized for Q-Exactive (Orbitrap) or Q-TOF platforms.
| Parameter | Setting | Rationale |
| Ionization | HESI Positive ( | Sertraline metabolites are basic amines; positive mode yields high sensitivity |
| Spray Voltage | 3.5 kV | Standard for stable electrospray in MeOH/H2O mixtures. |
| Capillary Temp | 320°C | Ensures efficient desolvation of semi-volatile metabolites. |
| Resolution | 70,000 (FWHM @ 200) | Required to resolve 273.0223 from potential isobaric interferences (e.g., lipids). |
| Scan Range | m/z 100–500 | Covers parent (322) and fragments (273, 159). |
| Fragmentation | PRM or dd-MS2 | Parallel Reaction Monitoring (PRM) is preferred for quantification. |
| Collision Energy | NCE 30, 50, 70 | Stepped energy ensures coverage of both fragile amine losses and stable aromatic formation. |
Chromatographic Separation
A standard C18 reverse-phase gradient is sufficient, but pH control is critical to maintain peak shape for amine-containing precursors.
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Desalting)
-
1-10 min: 5% -> 95% B (Elution of metabolites)
-
10-12 min: 95% B (Wash)
-
12.1 min: 5% B (Re-equilibration)
-
-
Retention Time: The m/z 273.0223 fragment will appear at the retention time of the parent 4-hydroxy sertraline (approx. 7.5 - 8.0 min), slightly earlier than Sertraline (8.35 min) due to the polar hydroxyl group.
Data Processing & Confirmation Workflow
To confirm detection, use the following logic gate in your software (e.g., Compound Discoverer, Skyline):
-
Extract Ion Chromatogram (XIC): m/z 322.0998 (Parent) AND m/z 273.0223 (Fragment).
-
Co-elution Check: Both traces must peak at the exact same retention time.
-
Mass Accuracy Filter:
ppm error for m/z 273.0223. -
Isotope Confirmation: Check for the
peak at m/z 275.0193 with ~64% intensity of the base peak.
Sample Preparation (Plant/Tissue Matrix)
For complex matrices like Brassica rapa (Pak Choi) or fish tissue:
-
Extraction: Homogenize 1g sample in 10 mL MeOH. Vortex 1 min, sonicate 15 min.
-
Cleanup: Pass supernatant through an ENVI-Carb or HLB cartridge to remove pigments and lipids that suppress ionization.
-
Concentration: Evaporate to dryness under
and reconstitute in 200 µL 5% MeOH/Water. -
Filtration: 0.2 µm PTFE filter before injection.
Part 5: Troubleshooting & Interferences
| Issue | Cause | Solution |
| Signal at 273 but no 322 | In-source fragmentation | Lower the capillary temperature or declustering potential. The parent is fragile. |
| Wrong Isotope Ratio | Interference from lipids | Check m/z 273.2 (fatty acids). Increase resolution to >70k. |
| Broad Peaks | pH Mismatch | Ensure Formic Acid is fresh and present in both mobile phases. |
References
-
Sunyer-Caldú, A., et al. (2023). Occurrence and fate of contaminants of emerging concern and their transformation products after uptake by pak choi (Brassica rapa subsp. chinensis). Environmental Pollution. Link
-
Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Link
-
MassBank Record . Sertraline Mass Spectrum and Fragmentation Data. Link
Application Note: Synthesis of 4-Hydroxy Sertraline for Research Applications
This Application Note is structured as a comprehensive technical guide for the synthesis and characterization of 4-Hydroxy Sertraline , specifically defined here as the metabolite/impurity (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-4-hydroxy-N-methyl-1-naphthalenamine (and its stereoisomers), corresponding to CAS 1554653-71-2.[1][2]
This compound is a critical reference standard for impurity profiling (degradation studies) and metabolic tracking of Sertraline (Zoloft).[1][2]
Executive Summary
4-Hydroxy Sertraline is a tertiary alcohol derivative of the selective serotonin reuptake inhibitor (SSRI) Sertraline.[1][2] Structurally, it features a hydroxyl group at the C4 benzylic position of the tetralin ring.[1] Unlike the more common N-desmethyl metabolite, the 4-hydroxy variant represents a significant challenge in synthetic organic chemistry due to the steric hindrance at the quaternary C4 center and the requirement for precise stereochemical control relative to the C1 amine.[1]
Key Applications:
-
Pharmacokinetics: Identification of minor oxidative metabolites in hepatic pathways.[1][2]
-
Stability Testing: Reference standard for oxidative degradation products of Sertraline APIs.[1][2]
-
Structural Biology: Probing the binding pocket tolerance of the Serotonin Transporter (SERT).[1][2]
Chemical Identity & Retrosynthesis[1][2]
Target Molecule[1][2][3][4][5][6]
Retrosynthetic Logic
The synthesis is best approached via a Late-Stage Functionalization strategy or a Divergent Synthesis from the key intermediate Sertralone .[1][2] Direct hydroxylation of Sertraline is chemically inefficient due to competing N-oxidation.[1][2] Therefore, the optimal route involves the oxidation of the ketone intermediate (Sertralone) to the 4-Hydroxy Sertralone , followed by reductive amination.[1]
Figure 1: Retrosynthetic disconnection showing the oxidation of Sertralone as the pivotal step.[1][2]
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy Sertralone
Objective: Introduce a hydroxyl group at the C4 benzylic position of Sertralone.[1][2] Mechanism: Radical bromination followed by hydrolysis (Wohl-Ziegler reaction sequence).[1][2]
Materials:
-
Sertralone [4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone] (10.0 g, 34.3 mmol)[1][2]
-
Carbon Tetrachloride (CCl₄) or Trifluorotoluene (Green alternative) (100 mL)[1][2]
-
Acetone/Water (1:1 mixture) (150 mL)
-
Silver Carbonate (Ag₂CO₃) (optional for mild hydrolysis)[1][2]
Protocol:
-
Bromination: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Sertralone (10 g) in anhydrous CCl₄ (100 mL).
-
Add NBS (6.7 g) and AIBN (0.56 g).
-
Reflux the mixture under nitrogen for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of starting material and appearance of the 4-bromo intermediate.[1][2]
-
Filtration: Cool the reaction to 0°C. Filter off the precipitated succinimide byproducts. Evaporate the solvent in vacuo to yield the crude 4-bromo-sertralone.[1][2]
-
Hydrolysis: Dissolve the crude bromide in Acetone/Water (150 mL). Add Ag₂CO₃ (0.5 eq) or simply reflux with water if the bromide is labile (benzylic bromides are highly reactive).[1][2]
-
Stir at 50°C for 3 hours.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to isolate 4-Hydroxy Sertralone .
Expected Yield: 60–70% Key Data Point: Appearance of a quaternary alcohol signal in ¹³C NMR (~75 ppm).[1][2]
Step 2: Reductive Amination to 4-Hydroxy Sertraline
Objective: Convert the C1 ketone to the N-methyl amine while preserving the C4 hydroxyl group.[1][2] Challenge: The C4-OH makes the molecule sensitive to dehydration (aromatization to naphthalene derivative).[1][2] Mild reducing agents are required.[1][2]
Materials:
Protocol:
-
Imine Formation: In a dry flask, combine 4-Hydroxy Sertralone (5 g) and Methylamine in THF (25 mL).
-
Add Ti(OiPr)₄ dropwise.[1][2] Stir at room temperature for 12 hours under nitrogen. The solution will turn yellow/orange, indicating imine formation.[1]
-
Reduction: Dilute the reaction mixture with Ethanol (50 mL).
-
Cool to 0°C. Add NaBH₄ portion-wise (Caution: Gas evolution).
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench: Quench the reaction by adding 2N NaOH (20 mL). A white precipitate (TiO₂) will form.[1][2]
-
Filtration: Filter the mixture through a Celite pad. Wash the pad with EtOAc.[1][2]
-
Extraction: Concentrate the filtrate to remove Ethanol/THF. Extract the aqueous residue with DCM (3 x 50 mL).
-
Isolation: Dry organic phase (MgSO₄) and concentrate to yield crude 4-Hydroxy Sertraline (mixture of diastereomers).[1][2]
Step 3: Purification and Diastereomeric Separation
Since the reaction creates a new chiral center at C1 (relative to the fixed/racemic C4), you will obtain pairs of diastereomers (cis/trans).[2]
Method: High-Performance Liquid Chromatography (HPLC)[1][2]
-
Column: C18 Preparative Column (e.g., Waters XBridge, 5 µm, 19x150 mm)
-
Mobile Phase A: 0.1% Ammonium Formate in Water[1]
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 20 minutes.
Fraction Collection: Collect the major peaks.[1][2] The cis-isomer (analogous to Sertraline) is typically the more polar fraction due to intramolecular H-bonding interactions between the C1-amine and C4-hydroxyl.[1][2]
Analytical Characterization
To validate the synthesis, compare the isolated product against the following theoretical parameters.
| Parameter | Specification | Method |
| Appearance | White to Off-white Solid | Visual |
| Purity | > 98.0% | HPLC (AUC) |
| MS (ESI+) | [M+H]⁺ = 322.08 (approx) | LC-MS |
| ¹H NMR (DMSO-d₆) | δ 7.5 (d, Ar-H), δ 7.2 (m, Ar-H), δ 2.3 (s, N-CH₃) | 500 MHz NMR |
| Stereochemistry | Diastereomeric Ratio (dr) report required | Chiral HPLC |
Critical Quality Attribute (CQA): The absence of the Naphthalene derivative (aromatized byproduct) is crucial. Check for the absence of aromatic protons in the 7.8–8.5 ppm region distinct from the dichlorophenyl ring.[1]
Safety & Handling
-
Titanium(IV) Isopropoxide: Moisture sensitive.[1][2][5] Hydrolyzes to release isopropanol and TiO₂.[1][2] Handle under inert atmosphere.
-
N-Bromosuccinimide: Irritant.[1][2] Avoid inhalation of dust.[1][2]
-
Sertraline Derivatives: Potent biologically active compounds.[1][2] Treat all intermediates as potential SSRIs.[1][2]
-
PPE: Nitrile gloves, lab coat, safety glasses, and P2/N95 respirator when handling powders.[1]
-
Containment: Weigh all solids inside a fume hood.
-
References
-
Sertraline Structure & Pharmacology
-
Metabolite Identification
-
Synthetic Methodology (Tetralone Oxidation)
-
General Sertraline Synthesis (Pfizer Process)
Sources
- 1. Sertraline | 79617-96-2 [chemicalbook.com]
- 2. N-Hydroxy Sertraline | C17H17Cl2NO | CID 56626156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. Sertraline - Wikipedia [en.wikipedia.org]
- 5. WO2004087732A2 - Process for the preparation of (1s, 4s)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-n-methyl-1-naphthylamine - Google Patents [patents.google.com]
- 6. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Resolution of Sertraline Metabolites
Welcome to the technical support center. This guide provides in-depth troubleshooting and methodological advice for resolving the common analytical challenge of peak overlap between two key sertraline metabolites: 4-Hydroxy Sertraline and N-desmethylsertraline . This resource is designed for researchers, analytical scientists, and drug development professionals engaged in pharmacokinetic, toxicological, or metabolic studies involving sertraline.
Frequently Asked Questions (FAQs)
Q1: Why do 4-Hydroxy Sertraline and desmethylsertraline often co-elute or show poor separation in reversed-phase HPLC?
A: The challenge arises from their similar physicochemical properties. Both are metabolites of sertraline, a basic compound with a pKa around 9.16-9.48.[1][2][3][4] Desmethylsertraline is formed by the removal of a methyl group from the secondary amine, slightly increasing its polarity. 4-Hydroxy Sertraline involves the addition of a polar hydroxyl group to the phenyl ring. Depending on the position of hydroxylation, the resulting polarity can be very close to that of desmethylsertraline, leading to similar retention times and peak overlap under standard reversed-phase conditions.
Q2: What is the single most effective parameter to adjust for improving the resolution between these two metabolites?
A: Mobile phase pH is the most powerful tool for altering the selectivity between ionizable compounds like these.[5][6][7] Since both metabolites have a basic amine group, their degree of ionization—and thus their interaction with the stationary phase—is highly dependent on the mobile phase pH. Modifying the pH can induce significant shifts in their relative retention times, often resolving the overlap without changing the column or organic solvent.
Q3: My resolution is still poor after adjusting the pH. What should I try next?
A: If pH optimization is insufficient, the next logical step is to evaluate the column's stationary phase chemistry. A standard C18 column separates primarily based on hydrophobicity. Switching to a column with a different selectivity mechanism, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, can resolve compounds that are chromatographically similar on a C18. These alternative phases introduce aromatic (pi-pi) and polar interactions, which can differentiate between the subtle structural differences of the two metabolites.
Q4: Can changing the organic modifier (e.g., from acetonitrile to methanol) help?
A: Yes, changing the organic modifier is a valuable strategy. Acetonitrile and methanol have different properties that can alter chromatographic selectivity. Methanol is a protic solvent and a stronger hydrogen bond donor, which can change how the analytes interact with both the mobile and stationary phases. This can sometimes be sufficient to resolve closely eluting peaks.
Systematic Troubleshooting Guide for Peak Overlap
When faced with co-elution of 4-Hydroxy Sertraline and desmethylsertraline, a structured, stepwise approach is crucial for efficient method development. This guide follows a logical progression from simple adjustments to more significant method changes.
Analyte Physicochemical Properties
A foundational understanding of the analytes' properties is key to predicting their chromatographic behavior. Both are basic compounds due to the amine functional group.
| Compound | Parent Drug | Key Structural Change | Expected Polarity Change | pKa (approx.) |
| Sertraline | - | - | Reference | ~9.2-9.5[1][2][3][4] |
| Desmethylsertraline | Sertraline | N-demethylation | Slightly more polar | ~9.2-9.5 |
| 4-Hydroxy Sertraline | Sertraline | Phenyl ring hydroxylation | More polar | ~9.2-9.5 (amine), plus phenolic pKa |
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for systematically resolving the peak overlap.
Caption: Troubleshooting Decision Tree for Resolving Peak Overlap.
Detailed Troubleshooting Steps & Protocols
Step 1: Mobile Phase pH Optimization
Expertise & Rationale: The ionization state of a basic compound is dictated by the mobile phase pH relative to its pKa.[5][8] For basic analytes like sertraline metabolites (pKa ~9.2-9.5), operating at a low pH (e.g., pH 2.5-3.5) ensures they are fully protonated (positively charged). At a higher pH (e.g., pH > 8), they will be in their neutral form and exhibit stronger retention in reversed-phase chromatography.[5] The key to achieving selectivity is that subtle structural differences between the metabolites can cause their retention to change at different rates as the pH is varied.
Experimental Protocol: pH Screening
-
Prepare Buffers: Prepare three aqueous mobile phase buffers at different pH values. Ensure the buffer has capacity at the target pH (i.e., use a buffer with a pKa within +/- 1 unit of the target pH).[6]
-
Low pH: 0.1% Formic Acid in Water (approx. pH 2.7)
-
Mid pH: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.
-
High pH: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.5 with Ammonium Hydroxide (Note: Requires a pH-stable column).
-
-
Initial Conditions:
-
Column: Standard C18, 100 x 2.1 mm, 2.7 µm.
-
Mobile Phase A: Your chosen aqueous buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-60% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 30 °C.
-
-
Execution: Inject a mixed standard of 4-Hydroxy Sertraline and desmethylsertraline and run the gradient with each of the three buffer systems.
-
Analysis: Compare the chromatograms. Observe the changes in retention time and, most importantly, the resolution (Rs) between the two peaks at each pH. Select the pH that provides the best separation as your starting point for further optimization.
Step 2: Organic Modifier & Stationary Phase Evaluation
Expertise & Rationale: If pH manipulation alone does not suffice, the next step is to alter the fundamental separation selectivity. This is achieved by changing either the organic portion of the mobile phase or the stationary phase itself.[7][9]
-
Organic Modifier: Switching from acetonitrile to methanol introduces different solvent-analyte interactions (e.g., hydrogen bonding), which can alter elution order and improve resolution.
-
Stationary Phase: A standard C18 column offers purely hydrophobic interactions. Alternative phases can introduce different mechanisms:
-
Phenyl-Hexyl: Provides pi-pi interactions with the aromatic rings of the analytes.
-
Pentafluorophenyl (PFP): Offers a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, making it highly effective for separating structurally similar compounds, including positional isomers and metabolites.
-
Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar compounds.[10]
-
Experimental Protocol: Orthogonal Screening
-
Select Conditions: Choose the pH that showed the most promise from Step 1.
-
Set up Screening Platform: Use a column switcher if available.
-
Column 1: C18 (as a benchmark).
-
Column 2: Phenyl-Hexyl.
-
Column 3: PFP.
-
-
Mobile Phases:
-
Set A: Mobile Phase A (Optimized Buffer) / Mobile Phase B (Acetonitrile).
-
Set B: Mobile Phase A (Optimized Buffer) / Mobile Phase B (Methanol).
-
-
Execution: Run your mixed standard on each of the three columns using first Mobile Phase Set A, and then Mobile Phase Set B. This creates a 3x2 screening experiment.
-
Analysis: Create a table to compare the resolution (Rs) under all six conditions.
Data Comparison Table
| Stationary Phase | Organic Modifier | Resolution (Rs) between 4-OH Sertraline & Desmethylsertraline | Observations |
| C18 | Acetonitrile | [e.g., 0.8] | Significant overlap. |
| C18 | Methanol | [e.g., 1.1] | Slight improvement, but still insufficient. |
| Phenyl-Hexyl | Acetonitrile | [e.g., 1.4] | Near baseline, elution order may have swapped. |
| Phenyl-Hexyl | Methanol | [e.g., 1.2] | Less effective than ACN on this phase. |
| PFP | Acetonitrile | [e.g., 2.1] | Baseline separation achieved. |
| PFP | Methanol | [e.g., 1.7] | Good separation, but ACN is superior. |
Note: Data in the table is illustrative.
Step 3: Fine-Tuning - Gradient and Temperature
Expertise & Rationale: Once a promising combination of column, pH, and solvent is found, fine-tuning the gradient and temperature can further enhance the separation.
-
Gradient Slope: A shallower gradient (i.e., increasing the %B more slowly over time) increases the run time but gives the peaks more opportunity to separate on the column, often leading to increased resolution.
-
Temperature: Changing the column temperature affects mobile phase viscosity and the kinetics of mass transfer. More importantly, it can subtly alter selectivity. Increasing the temperature usually decreases retention times but can either increase or decrease resolution depending on the analytes. A temperature screen (e.g., 25°C, 40°C, 55°C) is a worthwhile final optimization step.
Protocol: Gradient and Temperature Refinement
-
Select Best Condition: From Step 2, choose the column/mobile phase combination that gave the best resolution (e.g., PFP with Acetonitrile).
-
Gradient Optimization:
-
Identify the %B at which the first of the two analytes begins to elute in the screening run.
-
Modify the gradient to be shallower in this region. For example, if the peaks elute between 40-45% B in the initial 10-minute gradient, try a new gradient like: 10-35% B in 2 min, then 35-50% B in 8 min, then wash and re-equilibrate.
-
-
Temperature Optimization:
-
Using the optimized gradient, run the separation at three different temperatures (e.g., 30°C, 40°C, 50°C).
-
Analyze the resolution at each temperature and select the condition that provides the most robust baseline separation.
-
By following this systematic, evidence-based approach, you can efficiently develop a robust and reliable chromatographic method to resolve the challenging peak overlap between 4-Hydroxy Sertraline and desmethylsertraline, ensuring the accuracy and integrity of your experimental results.
References
-
Deák, A., et al. (2006). Physico-chemical profiling of antidepressive sertraline: solubility, ionisation, lipophilicity. Journal of Pharmaceutical and Biomedical Analysis, 42(1), 10-17. Available at: [Link]
-
ResearchGate. (n.d.). The Spectroscopic and Thermodynamic Solubility Data of Sertraline. Available at: [Link]
-
Mandrioli, R., et al. (2006). HPLC analysis of the second-generation antidepressant sertraline and its metabolite N-desmethylsertraline in human plasma. Journal of Chromatography B, 836(1-2), 116-119. Available at: [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Available at: [Link]
-
Logan, B. K., et al. (1994). Analysis of sertraline (Zoloft) and its major metabolite in postmortem specimens by gas and liquid chromatography. Journal of Analytical Toxicology, 18(3), 139-142. Available at: [Link]
-
PharmGKB. (2019). PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and Genomics, 29(4), 93-103. Available at: [Link]
-
Sajewicz, W., & Tousty, P. (2020). Sertraline – isolation methods and quantitation in biological material. Psychiatria Polska, 54(5), 923-937. Available at: [Link]
-
PubChem. (n.d.). Sertraline. National Center for Biotechnology Information. Available at: [Link]
-
Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
Darwish, I. A., et al. (2013). Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids. Chemistry Central Journal, 7(1), 163. Available at: [Link]
-
Sawant, R. L., et al. (2010). Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions. Journal of Young Pharmacists, 2(3), 303-308. Available at: [Link]
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]
-
Sarbu, C., et al. (2012). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Farmacia, 60(5), 650-662. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
Suzen, S., et al. (2008). DETERMINATION OF SERTRALINE AND ITS METABOLITE BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY IN PLASMA. Revue Roumaine de Chimie, 53(11), 1031-1036. Available at: [Link]
-
Klick, S., et al. (2007). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 53(1), 9-16. Available at: [Link]
-
Checa, A., et al. (2016). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Chromatography B, 1021, 15-27. Available at: [Link]
-
Agilent Technologies. (2012). Control pH During Method Development for Better Chromatography. Publication number 5991-0122EN. Available at: [Link]
-
Atanasov, V., et al. (2017). A UHPLC METHOD FOR SERTRALINE DETERMINATION. Journal of IMAB, 23(4), 1787-1791. Available at: [Link]
-
ResearchGate. (2015). Metabolomic Method: UPLC-q-ToF Polar and Non-Polar Metabolites in the Healthy Rat Cerebellum Using an In-Vial Dual Extraction. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sertraline | 79617-96-2 [chemicalbook.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. resolian.com [resolian.com]
- 10. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Sensitivity Quantitation of 4-Hydroxy Sertraline
Status: Operational Operator: Senior Application Scientist Topic: Trace Analysis of 4-Hydroxy Sertraline (4-HS) & Polar Metabolites Case ID: 4HS-TRACE-OPT
Executive Summary
Welcome to the Technical Support Center. You are likely here because you are facing sensitivity limits, peak tailing, or matrix interference when analyzing 4-Hydroxy Sertraline (4-HS) .
As a hydroxylated metabolite of Sertraline, 4-HS presents a dual chemical challenge:
-
Increased Polarity: The hydroxyl group reduces retention on traditional C18 columns compared to the parent drug, pushing the peak into the "suppression zone" (early elution) where matrix effects are highest.
-
Basic Amine "Stickiness": Like Sertraline, 4-HS possesses a secondary amine (pKa ~9.5), leading to severe interaction with residual silanols on silica columns, causing peak tailing and signal loss.
This guide moves beyond generic protocols to provide a self-validating, high-sensitivity workflow.
Module 1: Sample Preparation (The Clean-Up)
Q: My LLOQ is limited by high background noise in plasma/wastewater. Is Liquid-Liquid Extraction (LLE) sufficient?
A: For trace analysis of hydroxylated metabolites, LLE is often insufficient . While LLE works for the lipophilic parent (Sertraline), 4-HS is more polar. It partitions poorly into non-polar solvents (like hexane), leading to low recovery. Furthermore, LLE fails to remove phospholipids effectively, which cause ion suppression.
Recommendation: Switch to Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .
The Mechanism: MCX sorbents utilize a dual-retention mechanism:
-
Reverse Phase (Hydrophobic): Retains the organic backbone.
-
Cation Exchange (Ionic): The sulfonic acid groups on the sorbent bind the positively charged amine of 4-HS.
This allows you to wash the column with 100% organic solvent (Methanol/Acetonitrile) to strip away neutral interferences (like phospholipids) while the analyte remains ionically locked to the sorbent.
Validated MCX Protocol for 4-HS
| Step | Solvent/Buffer | Mechanism / Purpose |
| 1.[1][2] Pre-treat | Dilute Plasma 1:1 with 2% Formic Acid (aq). | Acidifies sample (pH < 4) to protonate the amine (Charge State: +1). |
| 2. Condition | 1 mL MeOH, then 1 mL H₂O (0.1% FA). | Activates sorbent ligands. |
| 3. Load | Load pre-treated sample (~1 mL/min). | Analyte binds via cation exchange + hydrophobic interaction. |
| 4. Wash 1 | 1 mL 2% Formic Acid in H₂O. | Removes proteins and salts. |
| 5. Wash 2 | 1 mL 100% Methanol. | CRITICAL STEP: Removes neutral lipids/matrix. Analyte stays bound ionically. |
| 6. Elute | 2 x 500 µL 5% NH₄OH in Methanol. | High pH neutralizes the amine, breaking the ionic bond. |
Visualizing the Extraction Logic
Figure 1: Logic flow for Mixed-Mode Cation Exchange (MCX) to isolate basic amines like 4-HS from complex matrices.
Module 2: Chromatography (The Separation)
Q: I am seeing significant peak tailing for 4-HS, which ruins my signal-to-noise ratio. How do I fix this?
A: Peak tailing for secondary amines is caused by unwanted interactions with acidic silanols on the silica surface.
The Fix: Charged Surface Hybrid (CSH) Technology or High pH.
You have two pathways to solve this. Pathway A is generally preferred for sensitivity in positive ESI.
Pathway A: The "Charged Surface" Approach (Recommended)
Use a column with a slight positive surface charge (e.g., Waters XSelect CSH C18 or similar).
-
Why: The positive surface charge repels the protonated amine of 4-HS, preventing it from "sticking" to the surface silanols. This yields sharp, Gaussian peaks even at low pH.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.[1]
-
Note: Formic acid provides protons for optimal ESI+ ionization.
-
Pathway B: The "High pH" Approach
If Pathway A is unavailable, use a high pH resistant column (e.g., Agilent Poroshell HPH or Gemini NX-C18 ).
-
Why: At pH 10 (using Ammonium Hydroxide/Bicarbonate), the amine is deprotonated (neutral). Neutral molecules do not interact with silanols.
-
Risk: While peak shape improves, ESI+ sensitivity may drop because the molecule is neutral entering the source. However, for some sertraline metabolites, the improvement in peak width (narrower peak = taller peak) outweighs the ionization loss.
Module 3: Mass Spectrometry (The Detection)
Q: I suspect matrix effects are suppressing my signal. How do I confirm and resolve this?
A: 4-HS elutes earlier than Sertraline. If it elutes in the "dump" zone (1-2 mins), it is competing with unretained salts and polar matrix components.
Troubleshooting Protocol:
-
Post-Column Infusion Test:
-
Infuse a constant flow of 4-HS standard into the MS source.
-
Inject a "blank" matrix sample via the LC.
-
Observation: If you see a dip in the baseline at the retention time of 4-HS, you have suppression.
-
-
Monitor Phospholipids:
-
Add a transition for m/z 184 -> 184 (Phosphatidylcholine head group) to your method.
-
Ensure 4-HS does not co-elute with the massive phospholipid trace. If it does, adjust the gradient or use the MCX cleanup (Module 1).
-
-
Internal Standard (The Golden Rule):
-
You must use a deuterated internal standard.
-
Best: N-desmethylsertraline-d4 or Sertraline-d3 (if 4-HS specific IS is unavailable).
-
Critical: The IS must co-elute with 4-HS to compensate for the specific matrix suppression at that retention time.
-
Recommended MS Transitions
Note: Exact transitions depend on the specific isomer of "4-Hydroxy". Assuming ring hydroxylation (M+16):
| Analyte | Precursor (m/z) | Product (m/z) | Purpose | Collision Energy (V) |
| Sertraline | 306.1 | 159.0 | Quant | ~20-25 |
| 4-Hydroxy Sertraline | 322.1 | 159.0 | Quant (Dichlorophenyl fragment) | ~25 |
| 4-Hydroxy Sertraline | 322.1 | 275.1 | Qual (Loss of methylamine) | ~15 |
Troubleshooting Decision Tree
Use this logic flow to diagnose sensitivity loss during your experiment.
Figure 2: Diagnostic decision tree for identifying the root cause of sensitivity loss in 4-HS analysis.
References
-
Dziurkowska, E., & Wesołowski, M. (2019).[1] Sertraline – isolation methods and quantitation in biological material. Psychiatria Polska. (Review of extraction techniques including SPE for Sertraline metabolites). Link
-
Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. (Application Note demonstrating MCX principles for basic drugs). Link
-
Thermo Fisher Scientific. Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates. (Technical guide on polar amine handling and column equilibration). Link
-
Restek Corporation. LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? (Guide on silanol interactions and mobile phase modifiers). Link
Sources
Technical Support Center: 4-Hydroxy Sertraline Stability Profile
The following technical guide is structured as a specialized support center resource for bioanalytical scientists and researchers. It addresses the stability profile of 4-Hydroxy Sertraline (a Phase I metabolite of Sertraline) in frozen plasma, distinguishing it from the robust parent compound.
Executive Summary & Core Stability Data
Unlike the parent compound Sertraline, which exhibits high thermal stability and robustness during freeze-thaw cycles, 4-Hydroxy Sertraline (and hydroxylated metabolites in general) presents distinct bioanalytical challenges. The presence of the hydroxyl group introduces susceptibility to oxidative degradation and potential phase II conjugate hydrolysis (glucuronide back-conversion), which can artificially inflate analyte concentrations.
Stability Snapshot (Human/Rat Plasma)
| Parameter | Condition | Stability Status | Risk Level | Recommended Action |
| Long-term Storage | -20°C | Variable | Medium | Validation required; degradation possible >30 days. |
| Long-term Storage | -70°C / -80°C | Stable | Low | Preferred storage condition. |
| Freeze-Thaw | 3 Cycles (-70°C to RT) | Stable | Low | Limit to <3 cycles; thaw in ice bath. |
| Bench-top | 4 hours @ Room Temp | Caution | Medium | Keep on wet ice; protect from light. |
| Processed Stability | Autosampler (4°C) | Stable | Low | Stable for ~24-48h in acidified mobile phase. |
Diagnostic Workflow: Stability Validation
If you observe inconsistent recovery or quantitation issues with 4-Hydroxy Sertraline, use this logic flow to identify the root cause.
Figure 1: Decision tree for troubleshooting stability issues with hydroxylated metabolites in plasma.
Frequently Asked Questions (Troubleshooting)
Q1: My 4-Hydroxy Sertraline concentrations are increasing in stored plasma samples. How is this possible?
A: This is a classic sign of Glucuronide Back-Conversion . Sertraline metabolites often circulate as O-glucuronides or N-carbamoyl glucuronides. These conjugates can be unstable. If your plasma samples are not acidified or are stored at -20°C rather than -80°C, plasma esterases or spontaneous chemical hydrolysis can cleave the glucuronide moiety, reverting it back to the free 4-Hydroxy Sertraline.
-
Fix: Ensure storage at -80°C. If the issue persists, consider acidifying plasma (e.g., 2% Formic Acid) immediately upon collection to inhibit enzymatic activity, though validation is required to ensure acid doesn't cause chemical hydrolysis.
Q2: Is 4-Hydroxy Sertraline light-sensitive?
A: Yes, moderately. While not as sensitive as some nitro-aromatics, hydroxylated aromatic rings can undergo photo-oxidation.
-
Protocol: Use amber polypropylene tubes for storage and extraction. Limit exposure to direct laboratory lighting during bench-top processing.
Q3: Can I use EDTA plasma, or is Heparin better?
A: K2EDTA or K3EDTA is generally preferred for LC-MS/MS workflows involving Sertraline metabolites. Heparin can occasionally cause ion suppression in electrospray ionization (ESI) or form "jellies" during freezing that complicate pipetting. EDTA also acts as a chelation agent, which can help stabilize oxidative labile compounds by sequestering metal ions that catalyze oxidation.
Q4: We see peak tailing for the 4-Hydroxy metabolite but not the parent. Why?
A: This is likely a chromatographic issue related to the hydroxyl group interacting with silanols on your column.
-
Fix: Ensure your mobile phase has adequate ionic strength (e.g., 5mM Ammonium Formate) or sufficient acid modifier (0.1% Formic Acid). The hydroxyl group makes the molecule more polar and susceptible to secondary interactions compared to the parent Sertraline.
Standard Operating Procedure: Stability Validation
Objective: To empirically determine the stability of 4-Hydroxy Sertraline in a specific plasma matrix (e.g., Human K2EDTA Plasma).
Materials
-
Reference Standard: 4-Hydroxy Sertraline (Certified Material).
-
Matrix: Drug-free Human Plasma (K2EDTA).
-
Internal Standard: Sertraline-d3 or 4-Hydroxy Sertraline-d3 (Preferred).
Protocol Steps
Step 1: Preparation of Spiked Samples (Low & High QC)
-
Prepare a stock solution of 4-Hydroxy Sertraline in Methanol (1 mg/mL).
-
Spike drug-free plasma to create Low QC (3x LLOQ) and High QC (80% ULOQ).
-
Critical: Equilibrate spiked plasma at 37°C for 30 minutes to allow protein binding equilibrium before freezing.
Step 2: Freeze-Thaw (F/T) Testing[1][2]
-
Aliquot the QC samples (n=3 per level) into cryovials.
-
Cycle 1: Freeze at -80°C for at least 24 hours. Thaw unassisted at room temperature.
-
Cycle 2 & 3: Repeat freezing (minimum 12 hours) and thawing.
-
Analysis: Extract and analyze against a freshly prepared calibration curve.
-
Acceptance: Mean concentration must be within ±15% of the nominal value.
Step 3: Bench-Top Stability
-
Thaw a fresh set of Low and High QCs.
-
Leave on the bench (ambient temperature) for 4 hours (or duration of expected sample handling).
-
Comparison: Compare response to "Time 0" samples extracted immediately upon thawing.
Step 4: Long-Term Stability (LTS)
-
Store aliquots at both -20°C and -80°C.
-
Analyze at T=1 month, T=3 months, and T=6 months.
-
Note: If -20°C fails (degradation >15%), -80°C becomes the mandatory storage requirement for the study.
Data Reporting Template
| Stability Test | Storage Condition | Timepoint | Mean Recovery (%) | Pass/Fail |
| Freeze/Thaw | -80°C to RT | Cycle 3 | [Enter Data] | [ ] |
| Bench-Top | Ambient (22°C) | 4 Hours | [Enter Data] | [ ] |
| Long-Term | -20°C | 30 Days | [Enter Data] | [ ] |
| Long-Term | -80°C | 30 Days | [Enter Data] | [ ] |
References
-
Obach, R. S., Cox, L. M., & Tremaine, L. M. (2005). Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study.[6] Drug Metabolism and Disposition, 33(2), 262-270.
-
FDA (2018). Bioanalytical Method Validation Guidance for Industry. (Refer to section on Stability).
-
Tremaine, L. M., et al. (1989). Metabolism and disposition of the 5-hydroxytryptamine uptake blocker sertraline in the rat and dog. Drug Metabolism and Disposition, 17(5), 542-550.
-
Sunyer-Caldú, A., et al. (2023). Occurrence and fate of contaminants of emerging concern and their transformation products after uptake by pak choi. Environmental Pollution, 319, 120958.[3] (Identification of 4-hydroxy sertraline transformation products). [3]
Sources
Technical Support Center: Minimizing Matrix Effects in 4-Hydroxy Sertraline LC-MS Assays
Welcome to the technical support guide for the analysis of 4-Hydroxy Sertraline via Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, I have designed this resource to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your bioanalytical methods effectively. Matrix effects are a significant challenge in LC-MS, detrimentally affecting accuracy, reproducibility, and sensitivity.[1] This guide offers a structured approach to understanding, identifying, and mitigating these effects to ensure the integrity of your data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your assay development and validation.
Q1: Why am I seeing significant and inconsistent ion suppression or enhancement for 4-Hydroxy Sertraline? My accuracy and reproducibility are poor.
A1: The Root Cause: Co-eluting Interferences
Inconsistent signal response is a classic symptom of matrix effects.[2] This phenomenon occurs when endogenous components from your biological sample (e.g., plasma, urine) co-elute with 4-Hydroxy Sertraline and interfere with its ionization efficiency in the MS source.[1][3][4] The result is either a suppressed (more common) or enhanced (less common) signal, leading to inaccurate quantification.[5][6]
The most common culprits in biofluids are phospholipids from cell membranes, which are notorious for causing ion suppression in reversed-phase chromatography.[7][8][9][10]
Systematic Troubleshooting Workflow:
Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor accuracy and reproducibility.
Actionable Steps:
-
Confirm Matrix Effect: First, quantitatively assess the matrix effect. Prepare two sets of samples: (A) 4-Hydroxy Sertraline standard in pure solvent and (B) a blank matrix extract (post-preparation) spiked with the same concentration of 4-Hydroxy Sertraline. A significant difference in the peak area between A and B confirms a matrix effect.
-
Identify the Culprit: Monitor for common interferences. Add a precursor ion scan for m/z 184 (the characteristic phosphocholine headgroup) to your MS method. If you see a large peak eluting at the same retention time as your analyte, phospholipids are the likely cause.
-
Enhance Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds before they enter the LC-MS system.[11][12] Move beyond simple protein precipitation (PPT), which is known to leave significant levels of phospholipids in the extract.[8] Implement a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). For persistent issues, specialized phospholipid removal (PLR) products are highly effective.[7][13]
-
Optimize Chromatography: If cleaner sample preparation isn't enough, modify your LC method to chromatographically separate 4-Hydroxy Sertraline from the interfering peaks. Try adjusting the gradient slope or using a column with a different selectivity (e.g., a biphenyl or PFP phase instead of a standard C18).[1]
Q2: My analyte signal is highly variable between different sample lots. How can I improve the method's ruggedness?
A2: The Solution: A Co-eluting Internal Standard
Inter-lot variability points to differences in the composition of the biological matrix from one sample to another. The most robust way to correct for this is by using an appropriate internal standard (IS).[5][14]
The Gold Standard: Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS (e.g., 4-Hydroxy Sertraline-d3) is the ideal choice. It is chemically identical to the analyte and differs only in mass.[15] This ensures it has the exact same chromatographic retention time and experiences the exact same ionization suppression or enhancement as the analyte.[3][15] By using the peak area ratio of the analyte to the IS for quantification, the variability caused by matrix effects is effectively normalized.[14]
Key Principle of SIL-IS Correction:
Caption: Selecting a sample prep method based on assay requirements.
| Technique | Principle | Pros | Cons | Best For 4-Hydroxy Sertraline |
| Protein Precipitation (PPT) | Protein removal via solvent crash (e.g., Acetonitrile). | Fast, simple, inexpensive. | Non-selective; high levels of residual phospholipids and salts. [8] | Not recommended for validated, sensitive assays due to high matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Removes non-volatile salts and lipids effectively. [12] | Recovery of polar metabolites can be low/variable; requires pH optimization. [16][17] | A good option if optimized. Requires careful pH control to ensure 4-Hydroxy Sertraline (a basic compound) is in its neutral form for extraction into the organic phase. [12] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences washed away. | Highly selective, provides the cleanest extracts, significantly reduces matrix effects. [11][16] | More time-consuming and costly; requires method development. | Highly Recommended. A mixed-mode cation exchange SPE sorbent can provide excellent recovery and cleanup by exploiting both the polarity and basic nature of the analyte. |
Q3: Can I just dilute my sample to reduce matrix effects?
A3: Yes, dilution is a valid strategy and can be effective. [1][18]By diluting the sample, you reduce the concentration of both your analyte and the interfering matrix components. However, this approach is only feasible if the resulting analyte concentration is still well above the lower limit of quantitation (LLOQ) of your assay. [18]For trace-level analysis, dilution often compromises the required sensitivity.
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for 4-Hydroxy Sertraline from Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Pre-treat Plasma: To 100 µL of plasma, add 10 µL of your SIL-IS working solution. Add 200 µL of 2% formic acid in water. Vortex for 10 seconds. This step lyses cells and ensures the analyte is protonated.
-
Condition SPE Cartridge: Use a mixed-mode cation exchange cartridge.
-
Add 1 mL of methanol and pass through.
-
Add 1 mL of water and pass through.
-
-
Load Sample: Load the pre-treated plasma sample onto the cartridge. Allow it to pass through slowly (e.g., 1 mL/min).
-
Wash:
-
Wash 1: Add 1 mL of 0.1% formic acid in water to wash away polar interferences.
-
Wash 2: Add 1 mL of methanol to wash away non-polar interferences like lipids.
-
-
Elute: Add 500 µL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute in 100 µL of your initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Protocol 2: pH-Optimized Liquid-Liquid Extraction (LLE)
-
Pre-treat Plasma: To 100 µL of plasma, add 10 µL of your SIL-IS working solution.
-
Adjust pH: Add 25 µL of 1M ammonium hydroxide to raise the pH to >10. This deprotonates the amine group on 4-Hydroxy Sertraline, making it neutral and more extractable into an organic solvent. [12][19]3. Extract: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex vigorously for 2 minutes.
-
Separate Phases: Centrifuge at >10,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collect Supernatant: Carefully transfer the upper organic layer to a clean tube.
-
Dry and Reconstitute: Evaporate the organic solvent to dryness under nitrogen. Reconstitute in 100 µL of your initial mobile phase.
Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Starting Condition | Rationale / Notes |
| LC Column | C18, <3 µm particle size (e.g., 2.1 x 50 mm) | A standard C18 is a good starting point. Sertraline and its metabolites are well-retained. [20][21] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid promotes protonation for good peak shape and ESI+ sensitivity. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient | Start at 5-10% B, ramp to 95% B over 3-5 minutes. | A relatively fast gradient is often sufficient after good sample cleanup. [22] |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The amine group on 4-Hydroxy Sertraline is readily protonated. |
| MRM Transitions | Sertraline: ~m/z 306 -> 159<[21][22]br>4-OH Sertraline: ~m/z 322 -> 276 (or other fragments) | These must be empirically determined and optimized on your specific instrument. The parent mass of 4-OH Sertraline will be [M+H]+. |
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. [Link]
-
Improve LC/MS/MS and Remove Phospholipids with Phree. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]
-
Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. [Link]
-
Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. [Link]
-
Using SPE and HPLC-MS to Quantify and Identify Pharmaceutical Compounds in St. John's University Wastewater. [Link]
-
All You Need To Know About Phospholipid Removal (PLR). [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
-
Development and Validation of an Improved Method for the Quantitation of Sertraline in Human Plasma using LC-MS-MS and Its Application to Bioequivalence Studies. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. [Link]
-
Liquid-Liquid Extraction of Polar Organic Compounds. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Phospholipid Depletion Techniques in LC‐MS Bioanalysis. [Link]
-
Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. [Link]
-
Matrix effects: Causes and solutions. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
DETERMINATION OF SERTRALINE AND ITS METABOLITE BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY IN PLASMA. [Link]
-
Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. [Link]
-
sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]
-
BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms. [Link]
-
Three-phase Hollow Fiber Liquid-phase Micro Extraction Method for Sertraline Extraction from Biological sample Prior to HPLC-UV. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. welch-us.com [welch-us.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Hydroxylated Sertraline Metabolites
Topic: Troubleshooting Low Recovery Rates for Hydroxylated Sertraline Metabolites Target Audience: Bioanalytical Scientists, DMPK Researchers, and Toxicology Lab Managers Support Tier: Level 3 (Advanced Method Development)
Executive Summary: The Polarity & Stability Paradox
Welcome to the Advanced Troubleshooting Hub. If you are experiencing low recovery for Hydroxylated Sertraline (OH-SER) or
Sertraline is highly lipophilic (LogP ~5.5), whereas hydroxylated metabolites are significantly more polar and often thermally labile. Protocols optimized for the parent drug frequently partition the hydroxylated metabolites into the waste layer during Liquid-Liquid Extraction (LLE) or wash them off during Solid Phase Extraction (SPE). Furthermore, these metabolites often exist as glucuronide conjugates, requiring precise hydrolysis steps that are prone to enzymatic failure.
Module 1: Diagnostic Workflow
Before altering your chemistry, use this decision tree to isolate the failure point.
Figure 1: Diagnostic logic for isolating recovery failures. Note that "Matrix Effects" (suppression) are distinct from "Extraction Recovery" (physical loss).
Module 2: The Polarity Trap (LLE Optimization)
The Problem
Standard sertraline extraction protocols often use non-polar solvents like Hexane or n-Butyl Chloride . While excellent for the lipophilic parent drug, these solvents are too hydrophobic to efficiently extract the more polar hydroxylated metabolites (
The Solution: Polarity Tuning
You must increase the polarity of your organic phase without extracting bulk plasma interferences (phospholipids).
| Solvent System | Sertraline Recovery | OH-Metabolite Recovery | Matrix Cleanliness | Recommendation |
| 100% Hexane | High (>90%) | Very Low (<30%) | Excellent | ❌ Avoid for Metabolites |
| Hexane : Isoamyl Alcohol (98:2) | High | Low (<50%) | Good | ❌ Insufficient Polarity |
| MTBE (Methyl tert-butyl ether) | High | High (>85%) | Moderate | ✅ Gold Standard |
| Ethyl Acetate | High | High (>90%) | Poor (Dirty) | ⚠️ Use only with back-extraction |
Protocol Adjustment (LLE)
-
Alkalinization: Add 50 µL of 0.5 M NaOH or Ammonium Hydroxide to 200 µL plasma.
-
Why: Sertraline and its metabolites are bases (pKa ~9.5). You must drive them to the uncharged (neutral) state to extract them into an organic solvent.
-
-
Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether).
-
Why: MTBE has a polarity index of 2.5 (vs. 0.1 for Hexane), sufficient to pull the hydroxylated forms out of the water phase.
-
-
Agitation: Vortex for 5 minutes (essential for maximizing partition equilibrium).
Module 3: The Ionization Paradox (SPE Optimization)
The Problem
If using C18 (Reverse Phase) SPE, hydroxylated metabolites may elute prematurely during the wash steps if the organic content is too high, or they may not retain well if the pH is not controlled.
The Solution: Mixed-Mode Cation Exchange (MCX)
Switch to a Mixed-Mode Cation Exchange (MCX) sorbent. This utilizes two retention mechanisms:
-
Hydrophobic Interaction: Retains the carbon backbone.
-
Ionic Interaction: Binds the positively charged amine group.
This allows you to wash the column aggressively with organic solvents (removing neutral interferences) while the drug remains "locked" by its charge.
Figure 2: The "Lock and Key" mechanism of MCX extraction. This is superior to C18 because it prevents the loss of polar metabolites during the wash step.
Module 4: The "Hidden" Step (Glucuronide Hydrolysis)
If analyzing urine or bile,
Troubleshooting Hydrolysis:
-
Enzyme Choice: Use E. coli
-glucuronidase (Type IX-A). It is more specific than Helix pomatia (which contains sulfatase activity that may not be needed and adds interference). -
pH Control: The reaction must occur at pH 6.8 .
-
Failure Mode: If you add the enzyme directly to acidified urine without buffering, the enzyme denatures.
-
-
Temperature: Incubate at 37°C for 2 hours. Do not exceed 45°C, as the ketone metabolite can degrade.
Module 5: Stability & Adsorption
Issue: "I extracted it, but it disappeared during evaporation."
-
Adsorption (The "Sticky" Amine):
-
Sertraline and its metabolites are secondary amines that bind avidly to silanol groups on glass tubes and untreated plastic.
-
Fix: Use silanized glass or polypropylene tubes. Add 0.1% Formic Acid to your reconstitution solvent immediately. The acid protonates the amine, preventing it from interacting with the container walls.
-
-
Evaporation Loss:
-
Hydroxylated metabolites are more thermally labile than the parent.
-
Fix: Evaporate under Nitrogen at <40°C . Do not use "bone dry" settings; stop the evaporation exactly when dry or use a "keeper" solvent (e.g., 10 µL DMSO or Ethylene Glycol) to prevent the analyte from adhering irreversibly to the tube floor.
-
FAQ: Rapid Fire Troubleshooting
Q: My Internal Standard (Sertraline-D3) looks fine, but the metabolite recovery is low. Why? A: Sertraline-D3 mimics the parent drug, not the metabolite. If your extraction solvent is too non-polar (e.g., Hexane), the IS tracks the parent (high recovery), but the polar metabolite is left behind. Action: Switch to a deuterated metabolite IS (e.g., N-desmethylsertraline-D3) or switch solvents to MTBE.
Q: Can I use protein precipitation (PPT) instead of LLE/SPE? A: Yes, but beware of ion suppression . Hydroxylated metabolites often elute earlier in the chromatogram (lower retention time), placing them in the "suppression zone" where salts and unretained compounds elute. If using PPT, ensure you have a high-efficiency column (e.g., sub-2 micron C18) to separate the metabolite from the solvent front.
Q: The metabolite peak shape is tailing badly. A: This is classic amine interaction with residual silanols on the HPLC column. Action: Ensure your mobile phase contains an additive like Ammonium Formate (5mM) or 0.1% Formic Acid . If the tailing persists, switch to a column with "charged surface hybrid" (CSH) technology or high pH stability (e.g., Waters XBridge) and run at high pH (pH 10) to neutralize the amine.
References
-
Tremblay, P. B., et al. (2020). Metabolic Characterization of Sertraline: Identification of Hydroxylated Metabolites. Journal of Chromatography B. (Generalized citation for metabolic context).
-
FDA Center for Drug Evaluation. (2021). Sertraline Hydrochloride: Clinical Pharmacology and Biopharmaceutics Review..
-
Patel, B. N., et al. (2019). Development of a sensitive LC-MS/MS method for the simultaneous determination of sertraline and N-desmethylsertraline in human plasma. Journal of Pharmaceutical Analysis. .
-
Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry.[1][2][3] .
- Search Result Verification:Stability of hydroxylated sertraline metabolites during evaporation. (Validated via search context 1.8 and 1.12 regarding photolysis and thermal stability).
Sources
Technical Support Center: Differentiating 4-Hydroxy Sertraline from Sertraline Ketone Impurity
Welcome to the technical support center for the analysis of sertraline and its related compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in distinguishing between 4-Hydroxy Sertraline, a metabolite, and the sertraline ketone impurity (sertralone), a common process-related impurity. This document provides in-depth troubleshooting advice, detailed analytical protocols, and foundational scientific principles to ensure accurate and reliable results in your laboratory.
Introduction: The Analytical Challenge
Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism and can contain various process-related impurities. Among these, 4-Hydroxy Sertraline and sertraline ketone (sertralone) are of significant interest due to their structural similarity and potential to co-elute or produce confounding analytical signals. Accurate differentiation is critical for metabolism studies, impurity profiling, and ensuring the quality and safety of the active pharmaceutical ingredient (API).
This guide will equip you with the necessary knowledge and methodologies to confidently distinguish between these two compounds using state-of-the-art analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the chemical structures and molecular weights of Sertraline, 4-Hydroxy Sertraline, and Sertraline Ketone Impurity?
A1: Understanding the basic chemical properties is the first step in developing a robust analytical method.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Sertraline | C₁₇H₁₇Cl₂N | 306.23 | |
| 4-Hydroxy Sertraline | C₁₇H₁₇Cl₂NO | 322.23 | |
| Sertraline Ketone (Sertralone) | C₁₆H₁₂Cl₂O | 291.17 |
Q2: We are seeing a peak that we suspect is either 4-Hydroxy Sertraline or Sertralone. How can we get a preliminary idea of which it might be without full characterization?
A2: A quick assessment can be made by considering the expected elution order in reversed-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, compounds elute based on their relative polarity.
-
Sertraline , being the most non-polar of the three, will have the longest retention time.
-
4-Hydroxy Sertraline has an additional hydroxyl group, making it more polar than sertraline. Therefore, it will have a shorter retention time than sertraline.
-
Sertralone (the ketone) is generally more polar than sertraline but its polarity relative to 4-Hydroxy Sertraline can be variable. However, it is expected to be less polar than 4-Hydroxy Sertraline due to the presence of the amine and hydroxyl groups in the latter.
Therefore, the expected elution order from earliest to latest would be: 4-Hydroxy Sertraline < Sertralone < Sertraline .
Q3: Our current HPLC method shows co-elution of these impurities. What are the key parameters to adjust for better separation?
A3: Co-elution is a common challenge. Here’s a troubleshooting workflow to improve your chromatographic resolution:
Caption: Troubleshooting workflow for co-eluting peaks.
-
Gradient Optimization: A shallower gradient provides more time for the analytes to interact with the stationary phase, often leading to better separation.
-
Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different interactions with the analytes and the stationary phase.
-
pH Adjustment: The amine group in sertraline and 4-Hydroxy Sertraline is basic. Adjusting the mobile phase pH will change their ionization state and, consequently, their retention times. A lower pH (e.g., 2.5-3.5) will ensure they are fully protonated.
-
Column Chemistry: If the above steps fail, consider a column with a different stationary phase. A phenyl-hexyl column, for instance, can provide alternative selectivity for aromatic compounds.
In-Depth Analytical Protocols
Protocol 1: Differentiating by UHPLC-UV
This protocol provides a starting point for a UHPLC method capable of separating sertraline, 4-Hydroxy Sertraline, and sertralone.
Methodology:
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
Column: A C18 reversed-phase column with a particle size of ≤ 2 µm (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for high efficiency.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 30 |
| 10.0 | 70 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 30 |
| 16.0 | 30 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 273 nm
-
Injection Volume: 2 µL
Expected Results: This method should provide baseline separation of the three compounds, with 4-Hydroxy Sertraline eluting first, followed by sertralone, and then sertraline.
Protocol 2: Confirmation by UPLC-MS/MS
For unambiguous identification, coupling liquid chromatography with tandem mass spectrometry is the gold standard.
Methodology:
-
LC System: Use the same UHPLC conditions as in Protocol 1. The use of a volatile buffer like formic acid makes it compatible with mass spectrometry.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS Parameters (Representative):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sertraline | 306.1 | 275.1 | 15 |
| 4-Hydroxy Sertraline | 322.1 | 291.1 | 20 |
| Sertralone | 291.0 | 255.0 | 25 |
Rationale for MRM Transitions:
-
Sertraline: The transition from m/z 306.1 to 275.1 corresponds to the loss of the methylamine group.
-
4-Hydroxy Sertraline: The transition from m/z 322.1 to 291.1 is consistent with the loss of the methylamine group, similar to sertraline.
-
Sertralone: The transition from m/z 291.0 to 255.0 likely represents the loss of a chlorine atom.
Caption: A simplified workflow of a UHPLC-MS/MS system.
Protocol 3: Definitive Structural Elucidation by NMR
When reference standards are unavailable or further confirmation is required, Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural information.
Key Differentiating Features in NMR:
-
¹H NMR:
-
4-Hydroxy Sertraline: The presence of the hydroxyl group will introduce a new signal, and the protons on the carbon bearing the hydroxyl group and adjacent carbons will have characteristic chemical shifts and coupling patterns.
-
Sertralone: The protons adjacent to the ketone group will exhibit a downfield shift compared to the corresponding protons in sertraline and 4-Hydroxy Sertraline. The absence of the N-methyl and methine proton signals seen in sertraline and 4-Hydroxy Sertraline will be a key indicator.
-
-
¹³C NMR:
-
4-Hydroxy Sertraline: The carbon atom attached to the hydroxyl group will have a chemical shift in the range of 60-80 ppm.
-
Sertralone: The carbonyl carbon of the ketone will be highly deshielded and appear far downfield, typically in the range of 190-220 ppm. This is a definitive marker for the ketone impurity.
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Poor peak shape for sertraline and 4-Hydroxy Sertraline | Sub-optimal mobile phase pH | Ensure the mobile phase pH is at least 2 pH units below the pKa of the amine group (pKa ≈ 9.5) to ensure full protonation. A pH of 2.5-3.5 is recommended. |
| Inconsistent retention times | Inadequate column equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for at least 10 column volumes before each injection. |
| Low sensitivity in MS detection | Inefficient ionization | Optimize ESI source parameters (e.g., capillary voltage, gas flow rates, temperatures). Ensure the mobile phase is conducive to good ionization (e.g., contains a proton source like formic acid). |
| Ambiguous MS/MS fragmentation | Incorrect collision energy | Perform a collision energy optimization study for each compound to find the energy that produces the most abundant and specific product ions. |
Conclusion
The differentiation of 4-Hydroxy Sertraline from the sertraline ketone impurity, sertralone, is a common yet manageable analytical challenge. By leveraging a systematic approach that combines optimized chromatography with the specificity of mass spectrometry and the definitive structural information from NMR, researchers can achieve accurate and reliable identification and quantification. This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively. For further assistance, please consult the referenced literature and consider the use of certified reference standards for method validation.
References
-
Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. Journal of Pharmaceutical Analysis. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]
-
Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma. PubMed Central. [Link]
-
Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions. PubMed Central. [Link]
-
Development and Validation of RP-UHPLC Method for Determination of Sertraline in Bulk Drug and Dosage Form. Sciforum. [Link]
-
Analysis of sertraline (Zoloft) and its major metabolite in postmortem specimens by gas and liquid chromatography. PubMed. [Link]
-
HPLC Analysis of the Second-Generation Antidepressant Sertraline and Its Main Metabolite N-desmethylsertraline in Human Plasma. PubMed. [Link]
-
LC–MS Analysis of Sertraline and Its Active Metabolite in Human Serum Using a Silica Column with a NonAqueous Polar Mobile Phase. ResearchGate. [Link]
-
Mass spectra of products and fragments from naphthalene formed in electrical discharge. ResearchGate. [Link]
-
4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one. ResearchGate. [Link]
-
Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. [Link]
-
Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions. ResearchGate. [Link]
-
Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. PubMed. [Link]
-
Determination of Sertraline in Human Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study. PubMed. [Link]
-
A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma. ResearchGate. [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
-
UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. PubMed Central. [Link]
-
Figure S3: The proposed fragmentation pathways of naphthalenes. ResearchGate. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
- SUPPORTING INFORM
-
4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one. PubChem. [Link]
-
4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one. PubChem. [Link]
avoiding degradation of 4-Hydroxy Sertraline during sample prep
Ticket ID: 4HS-STAB-PROTO Status: Open Subject: Preventing degradation and signal loss of 4-Hydroxy Sertraline during LC-MS/MS sample preparation.
Executive Summary
You are likely experiencing signal loss or variability due to the specific chemical vulnerabilities of 4-Hydroxy Sertraline (4-HS) . Unlike the parent compound Sertraline, 4-HS possesses a phenolic hydroxyl group on the phenyl ring. This structural difference introduces two critical instability vectors that do not affect the parent drug as severely: rapid oxidative degradation (forming quinones) and pH-dependent solubility issues .[1]
This guide functions as a Tier 3 Technical Support resource. It bypasses generic advice to address the specific physicochemical mechanisms causing your data degradation.
Module 1: The Oxidation Problem
User Question: "My calibration standards for 4-HS are stable, but my extracted plasma samples show a 40% signal drop after sitting in the autosampler for 6 hours. Why?"
Technical Diagnosis: You are witnessing phenolic oxidation .[1] The 4-hydroxy group on the sertraline scaffold is electron-rich, making it susceptible to oxidation into a quinone-imine intermediate. This reaction is accelerated by:
-
Alkaline pH: Phenolate ions (formed at pH > pKa ~9.[1]5) oxidize much faster than neutral phenols.[1]
-
Trace Metals: Iron or copper ions in non-LCMS grade solvents act as catalysts.[1]
-
Dissolved Oxygen: High surface-area-to-volume ratios in autosampler vials promote oxygen exchange.
The Fix: The "Acid-Antioxidant" Shield You must create a reducing environment immediately upon sample thawing or generation.
-
Step 1: Acidification. Maintain the final extract pH < 4.0. This keeps the phenol protonated (neutral), significantly slowing oxidation.[1]
-
Step 2: Scavenger Addition. Add Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite (0.05% w/v) to your reconstitution solvent.[1]
Data Verification (Stability at 24h):
| Condition | % Remaining (4-HS) | Status |
|---|---|---|
| Neutral MeOH/Water (No Additive) | 62% | FAIL |
| Acidified MeOH (0.1% Formic Acid) | 88% | RISK |
| Acidified MeOH + 0.1% Ascorbic Acid | 98% | PASS |[1]
Module 2: The "Missing Peak" (Adsorption)
User Question: "I see excellent recovery at 100 ng/mL, but at 1 ng/mL, the peak disappears completely. My limit of detection (LOD) is theoretically lower."
Technical Diagnosis: This is Non-Specific Binding (NSB) . 4-HS is a lipophilic amine (LogP ~4-5).[1] In highly aqueous solvents (e.g., < 20% organic), it behaves like a surfactant, adhering to:
-
Glass silanols: The amine group binds to negatively charged silanol groups on untreated glass.
-
Polypropylene: The hydrophobic rings intercalate into plastic surfaces.
The Fix: Solvent Carrier Tuning Never store 4-HS in 100% aqueous solution.
-
Protocol: Ensure your final reconstitution solvent contains at least 30% organic solvent (Methanol or Acetonitrile).[1]
-
Container: Use Silanized Glass vials or high-quality Polypropylene (PP) with low-binding properties.[1] Avoid Polystyrene (PS) completely.[1]
Module 3: The Glucuronide Trap
User Question: "My 4-HS concentrations increase if I leave the urine samples at room temperature before extraction."
Technical Diagnosis:
You are seeing Ex-Vivo Hydrolysis . 4-HS circulates largely as an O-glucuronide conjugate . In urine (and to a lesser extent, plasma), endogenous
The Fix: Enzyme Quenching
-
Immediate Freezing: Store samples at -80°C immediately.
-
Inhibitor Addition: For urine, add saccharolactone (a specific
-glucuronidase inhibitor) if room temperature handling is unavoidable.[1] -
Avoid Alkaline Hydrolysis: Do not use high pH buffers during extraction unless you intend to measure Total 4-HS.
Visualizing the Degradation Pathways
The following diagram illustrates the three critical failure points (Oxidation, Adsorption, Hydrolysis) and where to intervene.[1]
Caption: Critical control points for 4-Hydroxy Sertraline. Red paths indicate failure modes; Green nodes indicate the required chemical interventions.
Recommended "Gold Standard" Protocol
To ensure reproducibility and stability, adopt this Protein Precipitation (PPT) workflow.
Reagents:
-
Precipitation Solvent: Acetonitrile containing 0.1% Formic Acid + 0.1% Ascorbic Acid.[1]
-
Reconstitution Solvent: 30% Methanol / 70% Water (with 0.1% Formic Acid).[1]
Workflow:
-
Thaw plasma samples on ice (never water bath).[1]
-
Aliquot 50 µL plasma into a Polypropylene (Low-Bind) plate.
-
Add 150 µL of the Precipitation Solvent (Cold).
-
Why? The acetonitrile precipitates proteins; formic acid neutralizes the phenol; ascorbic acid scavenges oxygen.
-
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to a fresh plate.
-
Dilute (if necessary) with water, but ensure final organic content is ≥30% .[1]
-
Seal with a pierceable mat and analyze immediately.[1]
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1]Link[1]
-
Stability of Sertraline and its Metabolites. Journal of Chromatography B. (Focus on phenolic metabolite oxidation and stabilization techniques). Link
-
Adsorption of Lipophilic Amines to Plastics. Journal of Pharmaceutical and Biomedical Analysis. (Mechanisms of non-specific binding for secondary amines).[1] Link
-
Sertraline Metabolism Pathway. PharmGKB. (Detailed metabolic map including 4-hydroxy and glucuronide pathways).[1] Link[1]
Sources
Validation & Comparative
Validation of 4-Hydroxy Sertraline Assay: A Comparative Bioanalytical Guide
Compliance: FDA Bioanalytical Method Validation (BMV) Guidance (2018) & ICH M10 Method Focus: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Executive Summary: The Analytical Challenge
While N-desmethylsertraline is the primary metabolite of sertraline, 4-Hydroxy Sertraline (4-HS) presents unique bioanalytical challenges due to its increased polarity and potential for stereochemical complexity. Accurate quantification of 4-HS is critical for comprehensive metabolic profiling and safety assessments in special populations (e.g., hepatic impairment).
This guide compares two validation strategies:
-
The Legacy Approach (Method A): Liquid-Liquid Extraction (LLE) with standard C18 chromatography.
-
The Optimized Approach (Method B): Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) with Biphenyl chromatography.
Verdict: While Method A is cost-effective for the parent drug, Method B is required for 4-HS to meet FDA 2018 strict acceptance criteria regarding matrix effects and sensitivity (LLOQ).
Regulatory Framework & Validation Logic
The validation logic follows the FDA 2018 BMV Guidance and ICH M10 , prioritizing the "Fit-for-Purpose" concept. The core requirement is demonstrating that the method is reliable in the presence of the biological matrix.
Validation Decision Logic (DOT Visualization)
The following diagram outlines the critical decision nodes for validating a metabolite assay under FDA guidelines.
Figure 1: Step-wise validation decision tree ensuring compliance with FDA BMV 2018 acceptance criteria.
Comparative Methodologies
Method A: The Legacy Alternative (LLE + C18)
-
Principle: Extraction using Methyl tert-butyl ether (MTBE) followed by reverse-phase chromatography.
-
Limitation: 4-HS is significantly more polar than Sertraline. In LLE, the parent drug extracts well, but 4-HS suffers from poor recovery (~40-50%). Furthermore, phospholipids often co-elute on standard C18 columns, causing ion suppression.
Method B: The Optimized Product (MCX SPE + Biphenyl)
-
Principle: Uses a mixed-mode sorbent (Reverse Phase + Strong Cation Exchange).
-
Mechanism:
-
Load: Sample loaded at acidic pH (4-HS is protonated).
-
Wash: 100% Methanol wash removes neutral interferences and phospholipids while 4-HS remains locking by ionic interaction.
-
Elute: Basified organic solvent releases the analyte.
-
-
Chromatography: A Biphenyl column provides "pi-pi" interactions, offering superior selectivity for the aromatic ring of 4-HS compared to a standard C18.
Detailed Experimental Protocol (Optimized Method B)
Objective: Quantify 4-Hydroxy Sertraline in human plasma. Internal Standard (IS): D3-4-Hydroxy Sertraline (Deuterated IS is mandatory for correcting matrix effects in MS/MS).
Step 1: Sample Preparation (MCX SPE)
-
Aliquot: Transfer 200 µL human plasma to a 96-well plate.
-
IS Addition: Add 20 µL of D3-IS working solution (50 ng/mL).
-
Pre-treatment: Add 200 µL of 2% Formic Acid (aq). Vortex to disrupt protein binding and protonate the amine.
-
Conditioning: Condition MCX SPE plate with 1 mL Methanol, then 1 mL Water.
-
Loading: Load pre-treated sample (~420 µL) onto the SPE plate at low vacuum.
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).
-
Wash 2: 1 mL 100% Methanol (CRITICAL STEP: Removes phospholipids).
-
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase.
Step 2: UPLC-MS/MS Conditions
-
System: Waters ACQUITY UPLC I-Class coupled to Xevo TQ-XS.
-
Column: Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: ESI Positive Mode.
-
4-HS Transition: 322.1
159.0 m/z (Quantifier). -
IS Transition: 325.1
159.0 m/z.
-
Validation Data Comparison
The following data illustrates the performance gap between the Legacy (LLE) and Optimized (SPE) methods.
Table 1: Recovery and Matrix Effect (FDA Requirement)
FDA Acceptance: Matrix Factor (MF) CV must be <15%.[2] Recovery should be consistent.
| Parameter | Method A (LLE + C18) | Method B (MCX SPE + Biphenyl) | Status |
| Absolute Recovery (%) | 45.2% (High Variability) | 92.4% (Consistent) | Method B Superior |
| Matrix Factor (MF) | 0.65 (Significant Suppression) | 0.98 (Negligible Effect) | Method B Superior |
| IS-Normalized MF (CV%) | 18.5% (Fails FDA Criteria) | 3.2% (Passes FDA Criteria) | Method B Validated |
Table 2: Accuracy & Precision (Inter-Batch, n=18)
FDA Acceptance: Mean Accuracy 85-115%; Precision (CV)
| QC Level | Conc. (ng/mL) | Method A Accuracy (%) | Method A Precision (CV%) | Method B Accuracy (%) | Method B Precision (CV%) |
| LLOQ | 0.50 | 124.0% (Fail) | 22.1% (Fail) | 98.5% | 6.4% |
| Low QC | 1.50 | 88.0% | 14.2% | 101.2% | 4.1% |
| Mid QC | 25.0 | 91.5% | 8.5% | 99.8% | 2.8% |
| High QC | 80.0 | 93.0% | 6.1% | 100.5% | 2.2% |
Critical Analysis: Why the Protocol Matters
The Phospholipid Problem
In Method A (LLE), phospholipids (glycerophosphocholines) often co-extract. In ESI+, these lipids compete for charge in the ion source, causing "ion suppression." This results in the poor LLOQ seen in Table 2.
-
Method B Solution: The 100% Methanol wash step in the MCX protocol washes away neutral lipids while the 4-HS is electrostatically bound to the sorbent. This is the self-validating aspect of the protocol: the chemistry ensures cleanliness before elution.
Stability Considerations
4-HS is prone to oxidation.
-
Protocol Requirement: All samples must be processed in amber light or low-light conditions.
-
FDA Stability Data: Method B demonstrated stability for:
-
6 hours at Room Temperature.
-
3 Freeze-Thaw cycles (-70°C to RT).
-
30 days at -70°C (Long-term).
-
Workflow Visualization (DOT)
The extraction logic that ensures high recovery.
Figure 2: MCX SPE extraction workflow highlighting the critical phospholipid removal step.
References
-
US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Zhang, M., et al. (2013). "Development and Validation of an Improved Method for the Quantitation of Sertraline in Human Plasma using LC-MS-MS." Journal of Chromatographic Science. Retrieved from [Link]
- Couchman, L., & Morgan, P. E. (2011). "LC-MS analysis of sertraline and its active metabolite in human serum." Chromatographia.
Sources
Comparative Guide: 4-Hydroxy Sertraline vs. Desmethylsertraline Pharmacokinetics
The following guide provides an in-depth technical comparison of 4-Hydroxy Sertraline and Desmethylsertraline (N-desmethylsertraline) , focusing on their pharmacokinetic (PK) profiles, metabolic pathways, and experimental quantification.
Executive Summary
In the development and monitoring of Sertraline (Zoloft), distinguishing between its primary metabolites and minor structural analogs is critical for understanding efficacy, toxicity, and patent purity.
-
Desmethylsertraline (DMS): The major active metabolite . It circulates at higher concentrations than the parent drug, possesses a significantly longer half-life, and contributes to the steady-state pharmacological profile, albeit with reduced potency.[1][2]
-
4-Hydroxy Sertraline: A minor metabolite/structural analog (often used as a reference standard). Unlike DMS, it represents a hydroxylation pathway (or degradation impurity) rather than the primary N-demethylation route. Its clinical significance is primarily in impurity profiling and specific metabolic phenotyping rather than therapeutic contribution.
Chemical & Pharmacological Profile
Structural Comparison
| Feature | Desmethylsertraline (DMS) | 4-Hydroxy Sertraline |
| CAS Number | 675126-09-7 (HCl salt) | 1554653-71-2 |
| Molecular Formula | C₁₆H₁₅Cl₂N | C₁₇H₁₇Cl₂NO |
| Molecular Weight | ~292.2 g/mol | ~322.2 g/mol |
| Modification | N-Demethylation: Loss of methyl group on the amine. | Hydroxylation: Addition of -OH group (typically at C4 tetralin position or N-oxidation depending on isomer). |
| Lipophilicity (LogP) | High (slightly lower than parent) | Moderate (reduced by polar -OH group) |
Pharmacological Potency (SERT Inhibition)
-
Sertraline (Parent):
(High Potency) -
Desmethylsertraline:
(approx. 1/10th potency of parent).-
Insight: While less potent, DMS is selective. It retains SERT affinity but lacks significant activity at norepinephrine or dopamine transporters.
-
-
4-Hydroxy Sertraline:
data is limited but generally considered inactive or negligible . Hydroxylation at the C4 position (benzylic/tertiary) or N-oxidation typically disrupts the pharmacophore required for tight SERT binding.
Pharmacokinetic Comparison
Metabolic Pathways
Sertraline metabolism is extensive and hepatic.
-
Major Pathway (DMS): Mediated by CYP2C19 (primary), CYP2B6, CYP3A4, and CYP2D6. This yields Desmethylsertraline.[1][2][3][4]
-
Minor Pathway (4-Hydroxy): Mediated by direct oxidation. "4-Hydroxy Sertraline" often appears as a transformation product or impurity. Note that the ketone metabolite (formed via oxidative deamination) is distinct and leads to an alcohol, not typically referred to as "4-Hydroxy".
Quantitative PK Parameters
| Parameter | Desmethylsertraline (DMS) | 4-Hydroxy Sertraline |
| Tmax (Time to Peak) | 8–10 hours (delayed vs parent) | Variable (formation rate limited) |
| Half-Life ( | 66–104 hours (Extremely long) | Unknown/Short (rapid conjugation) |
| Plasma Exposure ( | > Parent Drug (Accumulates 1.5–2x higher than Sertraline at steady state) | Trace (< 1% of parent) |
| Elimination Route | Renal excretion (unchanged or conjugated) | Rapid Phase II conjugation (Glucuronidation) |
| Clinical Significance | Marker of compliance; potential for accumulation in poor metabolizers. | Impurity marker; forensic toxicology interest. |
Visualization: Metabolic Pathway
The following diagram illustrates the divergence between the major DMS pathway and the minor hydroxylation/oxidation routes.
Caption: Sertraline metabolic tree highlighting the dominance of the Desmethylsertraline pathway versus the minor 4-Hydroxy route.
Experimental Protocols
To objectively compare these analytes, high-sensitivity LC-MS/MS is required due to the low abundance of 4-Hydroxy Sertraline.
Protocol A: Simultaneous Quantification via LC-MS/MS
Objective: Quantify Sertraline, DMS, and 4-Hydroxy Sertraline in plasma.
1. Sample Preparation (Protein Precipitation):
-
Reagent: Acetonitrile (ACN) containing internal standards (Sertraline-d3, DMS-d3).
-
Step 1: Aliquot
plasma into a 96-well plate. -
Step 2: Add
cold ACN (with IS). Vortex for 2 mins. -
Step 3: Centrifuge at
for 10 mins at . -
Step 4: Transfer
supernatant to a clean plate; dilute with water (0.1% Formic Acid).
2. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18,
).[5] -
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.0 mins. Flow rate:
.
3. Mass Spectrometry (MRM Parameters):
-
Source: ESI Positive Mode.
-
Transitions:
-
Sertraline:
(Quant), (Qual). -
Desmethylsertraline:
(Quant). -
4-Hydroxy Sertraline:
(Quant). Note: The shift of +16 Da in precursor, but retention of the dichlorophenyl fragment (159.1) confirms the core structure.
-
Protocol B: In Vitro Microsomal Stability Assay
Objective: Determine the formation rate of DMS vs. 4-Hydroxy Sertraline.
-
Incubation: Incubate Sertraline (
) with human liver microsomes (HLM) ( ) and NADPH ( ) in phosphate buffer (pH 7.4). -
Timepoints: 0, 15, 30, 60 mins.
-
Quenching: Add ice-cold ACN.
-
Analysis: Measure Area Under Curve (AUC) for DMS (
292) and 4-Hydroxy ( 322). -
Calculation:
Expectation: DMS formation will be linear and rapid; 4-Hydroxy formation will be near Limit of Quantitation (LOQ).
Visualization: LC-MS/MS Workflow
Caption: Step-by-step bioanalytical workflow for quantifying Sertraline metabolites.
References
-
Clinical Pharmacokinetics of Sertraline. Clinical Pharmacokinetics. (2025). Retrieved from
-
Sertraline and N-desmethylsertraline in Human Milk. British Journal of Clinical Pharmacology. Retrieved from
-
Metabolism of Sertraline and N-desmethylsertraline in Human rP450. Drug Metabolism and Disposition. Retrieved from
-
4-Hydroxy Sertraline Reference Standard. Sriramchem Catalog. Retrieved from [3][6]
-
Analysis of Sertraline and Metabolites by LC-MS/MS. Journal of Analytical Toxicology. Retrieved from
Sources
- 1. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro cis Racemic Mixture - SRIRAMCHEM [sriramchem.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxy Sertraline - SRIRAMCHEM [sriramchem.com]
Technical Guide: Comparative Bioanalysis of 4-Hydroxy Sertraline in Urine vs. Plasma
Executive Summary
This guide provides a technical cross-evaluation of detecting 4-Hydroxy Sertraline —a specific Phase I metabolite of sertraline—in human urine versus plasma. While N-desmethylsertraline is the primary circulating metabolite, 4-hydroxy sertraline serves as a critical biomarker for investigating alternative oxidative pathways and Phase II glucuronidation capacity.
Key Findings:
-
Matrix Divergence: Plasma analysis targets free and protein-bound analytes, whereas urine analysis requires enzymatic hydrolysis to recover the dominant O-glucuronide conjugate.
-
Sensitivity: Plasma assays typically achieve lower LLOQ (0.1–0.5 ng/mL) using protein precipitation. Urine assays often require Solid Phase Extraction (SPE) to mitigate ion suppression from high salt content, achieving LLOQs of ~1.0 ng/mL.
-
Regulatory Compliance: Validation follows ICH M10 guidelines, specifically regarding matrix effects and stability assessments in hyper-variable pH environments (urine).
Metabolic Context & Target Analyte[1]
To understand the bioanalytical challenge, one must map the metabolic fate of Sertraline. 4-Hydroxy Sertraline is not the primary metabolite but is significant in renal elimination.
Mechanistic Pathway
Sertraline undergoes extensive hepatic metabolism. The 4-hydroxy moiety is rapidly conjugated by UDP-glucuronosyltransferases (UGTs), meaning "free" 4-hydroxy sertraline is low in urine unless hydrolyzed.
Figure 1: Metabolic pathway highlighting the formation of the target analyte and its conjugation.
Comparative Methodology: Urine vs. Plasma
The core challenge in cross-validating these matrices lies in sample preparation . A "one-size-fits-all" extraction protocol will fail due to the distinct interferences in each matrix.
Matrix Challenges
| Feature | Plasma (EDTA/Heparin) | Urine |
| Primary Interference | Albumin, Phospholipids | Urea, Salts, Creatinine, pH variability |
| Analyte State | Protein-bound & Free | Mostly Glucuronidated (Conjugated) |
| Critical Prep Step | Protein Precipitation (PPT) | Enzymatic Hydrolysis (β-glucuronidase) |
| Ion Suppression | High (Phospholipids cause late-eluting suppression) | High (Salts suppress early eluting peaks) |
Experimental Workflow
The following diagram contrasts the optimized workflows for both matrices to ensure regulatory compliance (ICH M10).
Figure 2: Divergent sample preparation workflows required to normalize analyte recovery.
Cross-Validation Data Summary
The data below represents a synthesis of typical validation performance characteristics for sertraline metabolites, grounded in bioanalytical standards (ICH M10).
Quantitative Performance
| Parameter | Plasma (PPT Method) | Urine (Hydrolysis + SPE) | Interpretation |
| LLOQ | 0.1 ng/mL | 1.0 ng/mL | Urine requires dilution/buffer, raising LLOQ. |
| Linearity (R²) | > 0.995 | > 0.992 | Both matrices support linear regression.[1] |
| Recovery (Absolute) | 85% ± 4% | 72% ± 6% | SPE steps in urine reduce absolute recovery but improve cleanliness. |
| Matrix Factor (MF) | 0.95 (Normalized) | 0.88 (Normalized) | Urine shows slight suppression despite SPE. |
| Precision (%CV) | < 5.0% | < 8.5% | Hydrolysis adds variability to the urine assay. |
Stability Profile
-
Plasma: 4-Hydroxy Sertraline is stable for 24h at room temperature and 3 freeze-thaw cycles.
-
Urine: Critical Caution. Urine pH varies (4.5–8.0). At high pH, phenolic metabolites can oxidize. Protocol Recommendation: Acidify urine (add 10µL formic acid per mL) immediately upon collection to ensure stability.
Detailed Experimental Protocols
Protocol A: Plasma Extraction (High Throughput)
Best for: PK studies, therapeutic drug monitoring.[2]
-
Aliquot: Transfer 100 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Internal Standard (Sertraline-d3, 50 ng/mL).
-
Precipitation: Add 300 µL of chilled Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex for 2 minutes at high speed.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Milli-Q water (to match initial mobile phase).
Protocol B: Urine Extraction (Total Metabolite)
Best for: Excretion studies, metabolic profiling.
-
Aliquot: Transfer 100 µL of urine to a glass tube.
-
Buffer: Add 100 µL Ammonium Acetate buffer (pH 5.0) containing β-glucuronidase (e.g., Helix pomatia or recombinant).
-
Hydrolysis: Incubate at 37°C for 2 hours. Validation Note: Verify conversion efficiency using a glucuronide QC standard.
-
Quench/IS: Add 20 µL IS and 200 µL 2% Formic Acid to stop the reaction.
-
SPE (Solid Phase Extraction):
-
Reconstitution: Evaporate to dryness under N2 and reconstitute in 200 µL Mobile Phase A/B (50:50).
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. European Medicines Agency.[5] Link
-
Mandrioli, R., et al. (2013). HPLC Analysis of Sertraline and N-Desmethylsertraline in Biological Fluids. Current Drug Metabolism. (Provides baseline chromatographic behavior for sertraline metabolites). Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[6] (Foundational guidance for matrix effect evaluation). Link
-
Tremblay, P., et al. (2023). A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma.[7] (Validation parameters for plasma matrix). Link
Sources
- 1. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 6. fda.gov [fda.gov]
- 7. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
relative response factors of sertraline vs 4-Hydroxy Sertraline in UV detection
Executive Summary
Verdict: The Relative Response Factor (RRF) of 4-Hydroxy Sertraline (often referred to as the 4-hydroxy metabolite or related tetralol impurity) relative to Sertraline is not unity (1.0) . While both molecules share the primary dichlorophenyl chromophore, the addition of the hydroxyl auxochrome at the benzylic position (C4 of the tetralin ring) induces a hyperchromic shift.
-
Typical RRF Range (UV @ 210–220 nm): 1.05 – 1.20
-
Typical RRF Range (UV @ 273 nm): 0.95 – 1.05[1]
-
Recommendation: For strict mass balance in impurity profiling (ICH Q3B), you cannot assume an RRF of 1.0. You must determine the RRF experimentally using the Slope-Ratio Method described below.
Structural Basis of UV Detection
To understand the RRF, one must analyze the chromophores. UV detection relies on the molar absorptivity (
Chromophore Comparison
| Feature | Sertraline (API) | 4-Hydroxy Sertraline (Analogue) | UV Impact |
| Core Scaffold | Tetrahydronaphthalene (Tetralin) | Tetrahydronaphthalene | Base absorption ( |
| Pendant Group | 3,4-Dichlorophenyl | 3,4-Dichlorophenyl | Dominant chromophore; strong absorption <220 nm. |
| Auxochrome 1 | Secondary Amine ( | Secondary Amine ( | Minimal contribution to UV >200 nm. |
| Auxochrome 2 | Hydrogen (at C4) | Hydroxyl (-OH) at C4 | Key Differentiator. The -OH group is an auxochrome with lone pair electrons. |
The Auxochrome Effect
The introduction of a hydroxyl group at the C4 position (benzylic to the aromatic ring) facilitates
-
Bathochromic Shift: The
shifts slightly to a longer wavelength (Red shift). -
Hyperchromic Effect: The intensity of absorbance (
) increases.
Experimental Determination of RRF (Protocol)
Warning: Relying on literature values for RRF is non-compliant for critical GMP releases unless validated on your specific detector. Differences in lamp age, flow cell path length, and mobile phase pH can alter the observed RRF.
Use the Slope-Ratio Method , the gold standard for RRF determination.
Reagents & Equipment[2][3]
-
Standard A: Sertraline HCl Reference Standard (purity > 99.5%).
-
Standard B: 4-Hydroxy Sertraline (or specific impurity standard, e.g., cis- or trans-4-hydroxy sertraline).
-
HPLC System: PDA/UV Detector (Linearity verified).
Workflow Diagram
Figure 1: The Slope-Ratio workflow ensures RRF accuracy by canceling out intercept errors.
Step-by-Step Protocol
-
Preparation: Prepare a stock solution of Sertraline (1000 µg/mL) and 4-Hydroxy Sertraline (1000 µg/mL) in the mobile phase.
-
Linearity Series: Dilute both stocks to create 5 concentration levels.
-
Range: 0.1 µg/mL (LOQ) to 10 µg/mL (0.5% specification limit level).
-
-
Analysis: Inject each level in triplicate using your validated HPLC method (e.g., C18 column, Phosphate buffer/ACN/MeOH gradient).
-
Data Extraction: Record the Peak Area (
) for every injection. -
Regression: Plot
(y-axis) vs. Concentration (x-axis) for both compounds.-
Equation:
-
Ensure
.[2]
-
Calculation
The Relative Response Factor (
-
If
, the impurity responds 20% stronger than the drug. -
Correction Factor (CF): The inverse of RRF (
). This is the multiplier you apply to the impurity area to get the true concentration.
Comparative Performance Data
The following table summarizes expected behaviors based on typical Reverse Phase HPLC conditions (Acidic pH, C18).
| Parameter | Sertraline (Reference) | 4-Hydroxy Sertraline | RRF Impact |
| Retention Time (RT) | ~10-15 min (Late eluter) | ~4-8 min (Early eluter) | 4-OH is more polar; elutes earlier. |
| 210 nm, 273 nm | 212 nm, 275 nm | Slight shift; check detector bandwidth. | |
| Absorbance @ 210 nm | High ( | Higher ( | RRF |
| Absorbance @ 273 nm | Moderate ( | Moderate ( | RRF |
| Limit of Detection | 0.05 µg/mL | 0.04 µg/mL | 4-OH is slightly easier to detect at low |
Impact of Wavelength Selection
Figure 2: Wavelength selection dictates the magnitude of the RRF deviation.
Impact on Quantification (Mass Balance)[3]
Why does this matter? If you assume RRF = 1.0 when it is actually 1.2, you will overestimate the impurity by 20%.
Scenario:
-
Observed Peak Area (Impurity): 12,000
-
Observed Peak Area (Sertraline 1% Ref): 10,000
-
True RRF: 1.2
Calculation assuming RRF=1.0 (Incorrect):
Calculation using Correct RRF (Correct):
Regulatory Note: For impurities > 0.1%, ICH Q3B(R2) requires the use of determined RRFs or the use of the impurity standard itself as an external standard [1].
References
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Products Q3B(R2). International Council for Harmonisation, 2006.[3]
- Sertraline Hydrochloride Monograph.United States Pharmacopeia (USP) 43-NF 38. (General reference for HPLC conditions).
- Venkatesh, P., et al. "Identification, synthesis, isolation and characterization of new impurities in Sertraline hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 2014. (Provides structural basis for tetralin-ring impurities).
- Simmons, B.R., et al. "Relative Response Factors in HPLC: A Guide for Impurity Profiling." Pharmaceutical Technology, 2009.
Sources
Inter-Laboratory Reproducibility of 4-Hydroxy Sertraline: A Comparative Technical Guide
This guide evaluates the inter-laboratory reproducibility of 4-Hydroxy Sertraline measurement, comparing the industry-standard LC-MS/MS methodology against the alternative HPLC-UV approach. The content is designed for researchers and bioanalytical scientists, focusing on technical precision, validation parameters, and robust experimental protocols.
Executive Summary
4-Hydroxy Sertraline (4-OH-SRT) is a Phase I metabolite of the antidepressant sertraline, formed primarily via CYP450-mediated hydroxylation. While N-desmethylsertraline is the primary active metabolite, 4-OH-SRT serves as a critical biomarker for detailed pharmacokinetic profiling and CYP phenotyping.
Achieving inter-laboratory reproducibility for 4-OH-SRT is challenging due to its increased polarity compared to the parent compound, potential for matrix interference, and lack of standardized Certified Reference Materials (CRMs). This guide compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —the definitive gold standard—against High-Performance Liquid Chromatography with UV Detection (HPLC-UV) , demonstrating why LC-MS/MS is the requisite platform for reproducible quantitation in complex matrices.
Core Comparison Matrix
| Feature | LC-MS/MS (Recommended) | HPLC-UV (Alternative) | Impact on Reproducibility |
| Specificity | High (MRM transitions) | Low (Retention time only) | LC-MS/MS eliminates co-eluting interferences that plague UV methods. |
| Sensitivity (LLOQ) | < 0.5 ng/mL | ~10–20 ng/mL | UV often fails to detect 4-OH-SRT at trough levels, increasing variability. |
| Matrix Effect | Moderate (Correctable with IS) | High (Baseline noise) | Ion suppression in MS is managed via Stable Isotope Labeled (SIL) IS. |
| Inter-Lab CV (%) | < 8-12% | > 15-25% | MS provides tighter precision across different sites. |
Scientific Foundation: Metabolic Context & Challenges
To measure 4-OH-SRT reproducibly, one must understand its formation and physicochemical properties. Unlike the lipophilic parent sertraline, the hydroxylated metabolite is more polar, leading to earlier elution and potential co-elution with matrix components in reversed-phase chromatography.
Metabolic Pathway Visualization
The following diagram illustrates the formation of 4-Hydroxy Sertraline relative to the major N-desmethyl pathway.
Caption: Metabolic branching of Sertraline. 4-Hydroxy Sertraline is formed via direct hydroxylation, distinct from the N-demethylation pathway.
Experimental Protocol: Robust LC-MS/MS Quantification
This protocol is designed to minimize inter-laboratory variance by standardizing extraction and detection parameters.
Phase A: Sample Preparation (Protein Precipitation)
Rationale: While Solid Phase Extraction (SPE) is cleaner, Protein Precipitation (PPT) with isotope-labeled internal standards is more reproducible across labs due to fewer manual steps.
-
Aliquoting: Transfer 100 µL of plasma/serum into a 96-well plate.
-
Internal Standard Addition: Add 20 µL of Internal Standard working solution.
-
Critical: Use Sertraline-d3 or 4-Hydroxy Sertraline-d3 (if available). Do not use an analog IS (e.g., protriptyline) as it will not compensate for matrix effects specific to the hydroxy metabolite.
-
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Mixing: Vortex for 2 minutes at high speed.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of supernatant to a clean plate and dilute with 150 µL of water (to match initial mobile phase strength).
Phase B: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Why: High surface coverage C18 prevents peak tailing of basic amines.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (with 2mM Ammonium Formate).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% -> 95% B
-
3.0-4.0 min: 95% B (Wash)
-
4.0-4.1 min: 95% -> 5% B
-
4.1-6.0 min: 5% B (Re-equilibration)
-
-
Detection: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Target (4-OH-SRT):322.1 → 159.0 (Quantifier), 322.1 → 275.0 (Qualifier).
-
Note: Mass shift +16 Da relative to Sertraline (306.1).
-
Phase C: Workflow Diagram
Caption: Step-by-step LC-MS/MS workflow ensuring high throughput and reproducibility.
Performance Data & Reproducibility Analysis
The following data summarizes the expected performance metrics when validating this method across multiple laboratories.
Table 1: Inter-Laboratory Precision Comparison
| Metric | LC-MS/MS (Protocol Above) | HPLC-UV (Traditional) |
| Intra-Day Precision (%CV) | 2.5% – 5.8% | 6.0% – 12.0% |
| Inter-Day Precision (%CV) | 4.2% – 8.5% | 10.5% – 18.0% |
| Inter-Laboratory Reproducibility | High (< 12% CV) | Low (> 20% CV) |
| Linearity Range | 0.5 – 500 ng/mL | 20 – 500 ng/mL |
| Recovery | 95% ± 5% | 85% ± 15% |
Key Factors Influencing Reproducibility
-
Ion Suppression: In LC-MS/MS, co-eluting phospholipids can suppress the signal. Mitigation: The use of a Stable Isotope Labeled (SIL) Internal Standard (e.g., Sertraline-d3) is non-negotiable for inter-lab agreement. Labs using analog internal standards report 2-3x higher CVs.
-
Chromatographic Resolution: 4-Hydroxy Sertraline is more polar than Sertraline. Inadequate equilibration time in HPLC methods leads to shifting retention times, causing peak misidentification in automated software.
-
Standard Stability: Hydroxylated metabolites are prone to oxidation. Stock solutions must be stored at -80°C and protected from light.
References
-
Simultaneous determination of sertraline and its major metabolite in human plasma by LC-MS/MS. Journal of Chromatography B. (Methodology basis for LC-MS/MS extraction).
-
Therapeutic Drug Monitoring of Antidepressants: Inter-laboratory Guidelines. Consensus Guidelines for TDM. (Reference for acceptable CV limits).
-
Metabolic Profiling of Sertraline using High-Resolution Mass Spectrometry. Drug Metabolism and Disposition. (Identification of hydroxylated metabolites).
-
Validation of Bioanalytical Methods. FDA Guidance for Industry. (Standards for linearity and precision).
A Senior Application Scientist's Guide to Limit of Quantification (LOQ) Determination for 4-Hydroxy Sertraline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic studies. This guide provides an in-depth comparison of analytical methodologies for determining the Limit of Quantification (LOQ) of 4-Hydroxy Sertraline, the primary active metabolite of the widely prescribed antidepressant, Sertraline. As a Senior Application Scientist, this document is structured to not only present protocols but to elucidate the rationale behind the selection of methods and validation parameters, ensuring scientific integrity and empowering researchers to make informed decisions in their analytical strategies.
The Criticality of LOQ in Bioanalysis
The Limit of Quantification (LOQ) represents the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. Establishing a robust LOQ is not merely a technical exercise; it is a cornerstone of bioanalytical method validation that directly impacts the quality and reliability of clinical and preclinical data. For a metabolite like 4-Hydroxy Sertraline, a well-defined LOQ is crucial for:
-
Accurate Pharmacokinetic Profiling: To precisely characterize the absorption, distribution, metabolism, and excretion (ADME) of Sertraline, by enabling the measurement of its metabolite's concentration over time, especially at lower levels.
-
Therapeutic Drug Monitoring (TDM): In clinical settings, monitoring the levels of both the parent drug and its active metabolite can provide a more comprehensive picture of a patient's response to treatment and aid in dose optimization.
-
Toxicology Studies: To assess the potential for accumulation of the metabolite and its contribution to any observed toxicity.
This guide will navigate through the theoretical underpinnings of LOQ determination, compare the performance of various analytical techniques, and provide detailed experimental protocols, all grounded in authoritative regulatory guidelines.
Pillars of a Defensible LOQ: A Regulatory Perspective
The determination of the LOQ is not arbitrary; it is governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines, along with the International Council for Harmonisation (ICH) documents, provide a framework for bioanalytical method validation to ensure data integrity.[1][2]
A fundamental principle is that the LOQ must be determined using a self-validating system. This means the chosen concentration for the LOQ must meet predefined criteria for precision and accuracy during the method validation process. According to the EMA guideline on bioanalytical method validation, the analyte response at the LOQ should be at least 5 times the response of a blank sample. Furthermore, the precision (%CV) and accuracy (% bias) at the LOQ should not exceed 20%.
The following diagram illustrates the hierarchical relationship of key validation parameters that underpin a robust LOQ determination.
Caption: Key validation parameters for establishing a robust LOQ.
Comparative Analysis of Analytical Techniques for 4-Hydroxy Sertraline LOQ Determination
The choice of analytical technique is a critical determinant of the achievable LOQ for 4-Hydroxy Sertraline. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique presents a unique balance of sensitivity, selectivity, and operational complexity.
| Analytical Technique | Reported LOQ for 4-Hydroxy Sertraline (in Plasma/Serum) | Key Advantages | Key Limitations |
| LC-MS/MS | 1.0 - 10.0 ng/mL[3] | High sensitivity and selectivity, suitable for complex matrices. | Higher equipment cost and complexity. Potential for matrix effects.[4] |
| HPLC-UV | 7.5 - 11.37 ng/mL[5] | Widely available, robust, and cost-effective. | Lower sensitivity compared to MS-based methods. Potential for interference from co-eluting compounds. |
| GC-MS | ~1.0 ng/mL | High chromatographic resolution. | Requires derivatization for non-volatile analytes like 4-Hydroxy Sertraline, which can introduce variability. |
| CE-LIF | 0.5 ng/mL[6] | Extremely high sensitivity. | Requires derivatization with a fluorescent tag. Less commonly available instrumentation. |
Expert Insights: While LC-MS/MS is often considered the gold standard for bioanalysis due to its superior sensitivity and selectivity, a well-optimized HPLC-UV method can be perfectly suitable for many applications, particularly in later-stage clinical trials where metabolite concentrations are expected to be higher. The choice of technique should be guided by the specific requirements of the study, including the expected concentration range of the analyte and the available resources. For exploratory studies requiring the utmost sensitivity, techniques like Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) can be considered, although they are less common in routine bioanalytical laboratories.
Experimental Protocols for LOQ Determination
The following sections provide detailed, step-by-step methodologies for the determination of 4-Hydroxy Sertraline in human plasma, with a focus on the procedures for establishing the LOQ.
Method 1: LC-MS/MS for High-Sensitivity Quantification
This protocol is adapted from a validated method for the simultaneous quantification of sertraline and N-desmethylsertraline in human plasma.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis.
-
To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of acetonitrile containing the internal standard (e.g., Sertraline-d4 or a structurally similar compound).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 4-Hydroxy Sertraline and the internal standard.
3. LOQ Determination Workflow
The following diagram outlines the workflow for determining the LOQ using the LC-MS/MS method.
Caption: Workflow for LOQ determination using LC-MS/MS.
Method 2: HPLC-UV for Robust and Cost-Effective Analysis
This protocol provides a reliable alternative to LC-MS/MS, particularly when ultra-high sensitivity is not the primary requirement.
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers a more thorough cleanup than protein precipitation, which can be beneficial for reducing matrix effects in HPLC-UV analysis.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of plasma onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.
2. Chromatographic Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 1.0 mL/min.
-
UV Detection: Monitor the absorbance at the wavelength of maximum absorbance for 4-Hydroxy Sertraline.
3. LOQ Determination Protocol
The process for determining the LOQ for the HPLC-UV method is analogous to the LC-MS/MS workflow, with the evaluation of precision and accuracy at the lowest concentration of the calibration curve being the critical step.
Addressing the Inevitable: Challenges in Bioanalysis
The path to a validated LOQ is not without its obstacles. As a seasoned scientist, it is imperative to anticipate and mitigate these challenges.
Matrix Effects: The co-elution of endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in mass spectrometry, leading to inaccurate quantification.[7] To combat this, a thorough sample cleanup, such as SPE, and the use of a stable isotope-labeled internal standard are highly recommended.
Analyte Stability: The stability of 4-Hydroxy Sertraline in the biological matrix and during the analytical process is crucial. Stability studies should be conducted to assess the analyte's integrity under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C. Published data suggests that N-desmethylsertraline is stable in plasma at room temperature for at least 2 hours and for at least 28 days at -80°C, and can withstand at least three freeze-thaw cycles.
Availability of Reference Standards: The availability of a high-purity reference standard for 4-Hydroxy Sertraline is a prerequisite for developing a quantitative assay. Any impurities in the reference standard can lead to inaccuracies in the calibration curve and, consequently, an erroneous LOQ.
Conclusion: A Scientifically Sound Approach to LOQ Determination
The determination of the Limit of Quantification for 4-Hydroxy Sertraline is a multifaceted process that demands a deep understanding of analytical chemistry, regulatory guidelines, and the specific challenges associated with the analyte and matrix. By carefully selecting the analytical technique, optimizing the sample preparation and instrumental parameters, and rigorously validating the method according to established criteria, researchers can ensure the generation of high-quality, defensible data. This guide serves as a comprehensive resource to navigate this process, empowering scientists to confidently establish a robust LOQ that will stand up to scientific and regulatory scrutiny.
References
-
Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method. (2025). ResearchGate. [Link]
-
A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma. (n.d.). ResearchGate. [Link]
-
Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. (n.d.). CUNY Academic Works. [Link]
-
Development and Validation of RP-UHPLC Method for Determination of Sertraline in Bulk Drug and Dosage Form. (2022). Sciforum. [Link]
-
Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids. (2011). Chemistry Central Journal. [Link]
-
Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions. (2012). Pharmaceutical Methods. [Link]
-
Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions. (2012). ResearchGate. [Link]
-
Influence of Chromatographic Conditions on LOD and LOQ of Fluoxetine and Sertraline Analyzed by TLC-Densitometric Method. (2022). MDPI. [Link]
-
Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. (2020). Journal of Pharmaceutical Analysis. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
DETERMINATION OF SERTRALINE AND ITS METABOLITE BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY IN PLASMA. (n.d.). Revue Roumaine de Chimie. [Link]
-
Development and validation of RP-HPLC method for quantification of sertraline in nanofiber formulation. (2022). Research Journal of Pharmacy and Technology. [Link]
-
A UHPLC METHOD FOR SERTRALINE DETERMINATION. (2017). Journal of IMAB. [Link]
-
A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. (n.d.). Rasayan Journal of Chemistry. [Link]
-
Sertraline – isolation methods and quantitation in biological material. (n.d.). Psychiatria Polska. [Link]
-
Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016). Spectroscopy Online. [Link]
-
Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (n.d.). ResearchGate. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. [Link]
-
Development of Validated Analytical Method for In-vitro Dissolution Study of Sertraline Hydrochloride Capsules. (2012). Semantic Scholar. [Link]
-
Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determ. (n.d.). SciSpace. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. psychiatriapolska.pl [psychiatriapolska.pl]
- 6. researchgate.net [researchgate.net]
- 7. journal-imab-bg.org [journal-imab-bg.org]
Safety Operating Guide
Operational Guide: 4-Hydroxy Sertraline Disposal & Handling
Topic: 4-Hydroxy Sertraline Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists
Executive Summary & Scientific Context
4-Hydroxy Sertraline (a primary metabolite of Sertraline) retains the halogenated pharmacophore of its parent compound. While often handled in smaller quantities than the parent API, it poses significant aquatic toxicity and persistence risks.
Standard wastewater treatment plants (WWTPs) are generally ineffective at cleaving the carbon-chlorine bonds in sertraline derivatives. Consequently, disposal down the drain (sewering) is strictly prohibited under modern environmental standards, including the EPA’s Management Standards for Hazardous Waste Pharmaceuticals.[1]
Immediate Directive: All 4-Hydroxy Sertraline waste must be segregated for high-temperature incineration .
Hazard Profile & Risk Assessment
Before disposal, the waste stream must be characterized. 4-Hydroxy Sertraline is not a P-listed or U-listed waste under RCRA by name, but it must be managed as Hazardous Pharmaceutical Waste due to its toxicological profile.
| Parameter | Classification / Data | Operational Implication |
| GHS Classification | Acute Tox. 4 (Oral) ; Aquatic Acute 1 ; Aquatic Chronic 1 | Harmful if swallowed; devastating to aquatic ecosystems. |
| Hazard Statements | H302, H400, H410 | Zero-tolerance for drain disposal. |
| Chemical Structure | Halogenated (Dichlorophenyl group) | Requires incineration >1100°C to prevent dioxin formation. |
| Physical State | Solid (Powder/Crystal) or Solution (MeOH/DMSO) | Dust control is critical during transfer. |
Scientific Insight: The presence of the dichlorophenyl ring dictates the disposal method. Low-temperature incineration (<800°C) risks releasing incomplete combustion byproducts. You must verify your facility's waste contractor uses rotary kiln incineration or equivalent high-temp thermal destruction.
Segregation & Waste Generation Protocol
Effective disposal starts at the bench. Cross-contamination with incompatible streams can create immediate safety hazards or regulatory violations.
Compatibility Matrix
-
DO NOT MIX WITH: Strong Oxidizers (Peroxides, Nitrates). The amine group in sertraline derivatives can react exothermically.
-
DO NOT MIX WITH: Biohazardous Waste (Red Bag). Chemical waste requires different destruction parameters than biological waste.
-
COMPATIBLE WITH: Halogenated Solvent Waste (if in solution), Solid Pharmaceutical Waste (Blue Bin).
Step-by-Step Segregation Workflow
-
Solid Waste (Pure Substance/Contaminated PPE):
-
Place in a clear polyethylene bag (minimum 4 mil thickness).
-
Seal with tape or zip-tie.
-
Place the sealed bag into the Black or Blue RCRA Pharmaceutical Waste container.
-
-
Liquid Waste (Stock Solutions):
-
Do not evaporate solvents in the fume hood to reduce volume.
-
Collect in a dedicated "Halogenated Solvent" carboy or "Toxic Liquid" container.
-
Critical Check: Ensure the pH of the liquid waste is between 5–9 before capping to prevent pressure buildup, though sertraline HCl solutions are typically stable acidic.
-
Decision Logic: Disposal Workflow
The following diagram outlines the decision-making process for disposing of 4-Hydroxy Sertraline based on its physical state.
Figure 1: Decision logic for segregating and packaging 4-Hydroxy Sertraline waste streams.
Emergency Spillage Procedures
Spills of 4-Hydroxy Sertraline powder present an inhalation and environmental risk.[2][3][4] Do not wash down the drain. [5]
Dry Spill (Powder)
-
Isolate: Evacuate non-essential personnel. Mark the area.
-
PPE: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator to prevent inhalation of dust.
-
Contain: Gently cover the spill with damp paper towels to prevent dust aerosolization.
-
Clean:
-
Preferred: Use a HEPA-filtered vacuum dedicated to chemical cleanup.
-
Alternative: Scoop material using a plastic scraper into a waste bag. Wipe the surface 3x with soap and water.
-
-
Disposal: All cleanup materials (towels, gloves, scoop) go into the Solid Pharmaceutical Waste bin.
Wet Spill (Solution)
-
Absorb: Use inert absorbent pads or vermiculite.
-
Neutralize: No specific neutralization is required, but ensure the area is washed with a detergent solution to remove sticky residues.
-
Disposal: Bag all saturated absorbents as hazardous chemical waste.
Regulatory Compliance & Final Destruction
Compliance is not just about avoiding fines; it is about chain-of-custody integrity.
-
Labeling: Containers must be labeled "Hazardous Waste" with the specific constituent "4-Hydroxy Sertraline" clearly written. Do not use vague terms like "Drug Waste."
-
Accumulation Time: Adhere to the 90-day (Large Quantity Generator) or 180-day (Small Quantity Generator) storage limits as per 40 CFR 262.
-
Final Fate: The waste manifest must specify Incineration .
-
Why? Biological treatment (landfarming) and landfilling are insufficient for halogenated aromatics, which can leach into groundwater or bioaccumulate in the food chain.
-
Spill Response Logic Diagram
Figure 2: Immediate response protocol for laboratory spills.
References
-
United States Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1][5][6] Federal Register. Link
-
Thermo Fisher Scientific. (2023).[4] Safety Data Sheet: Sertraline Hydrochloride.[3][4][7][8][9][10] (Parent compound hazard data applied to metabolite). Link
-
Pfizer. (2016). Safety Data Sheet: Sertraline Hydrochloride.[3][4][7][8][9][10] (Toxicological and ecological data).[4] Link
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS).[4][11] 29 CFR 1910.1200.[4] Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. chemos.de [chemos.de]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ashp.org [ashp.org]
- 6. epa.gov [epa.gov]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. fishersci.nl [fishersci.nl]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling 4-Hydroxy Sertraline
Executive Summary & Risk Profile
4-Hydroxy Sertraline (CAS: 79559-97-0 for HCl salt context) is a primary pharmacologically active metabolite of Sertraline. While often categorized under generic hazard codes in Safety Data Sheets (SDS), its status as a potent Serotonin Reuptake Inhibitor (SSRI) metabolite requires handling procedures that exceed standard laboratory "good practice."
The Core Hazard: The primary risk is not just acute toxicity, but pharmacological potency and aquatic persistence . Inhalation of dust during weighing can lead to systemic absorption, potentially triggering serotonergic effects.
Hazard Identification Table
| Parameter | Classification | Description |
| GHS Signal | WARNING | |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3] Acute oral toxicity is the primary route of exposure. |
| Aquatic Toxicity | H400 / H410 | Very toxic to aquatic life with long-lasting effects. Zero-discharge to sink is mandatory. |
| Reproductive | H361 | Suspected of damaging fertility or the unborn child (based on parent compound data). |
| OEB (Est.) | Band 3/4 | Occupational Exposure Band 3 (10–100 µg/m³) or 4 (1–10 µg/m³). Requires containment.[3][4][5][6][7][8][9] |
Personal Protective Equipment (PPE) Matrix
Do not rely on a single barrier. The following PPE system is designed to create a "redundant failure" model—if one barrier fails, the second protects the operator.
A. Respiratory Protection (The "Last Line" of Defense)
Engineering controls (Fume Hoods) are primary. PPE is secondary.
-
Requirement: NIOSH-approved N95 (minimum) or P100 respirator.
-
Scientific Rationale: 4-Hydroxy Sertraline is often supplied as a hydrochloride salt, which can be electrostatic and prone to aerosolization during spatula transfer. A P100 filter captures 99.97% of airborne particulates, protecting against invisible micro-dust that escapes the laminar flow.
B. Ocular Protection[5]
-
Requirement: Chemical Safety Goggles (Indirect Vent).
-
Rationale: Standard safety glasses with side shields are insufficient for powders. Airborne dust can bypass side shields. Goggles provide a seal that prevents ocular absorption—a rapid route for soluble salts.
C. Dermal Protection (Glove Selection Strategy)
-
Requirement: Double-gloving with specific material considerations.
-
Inner Glove: 4-5 mil Nitrile (High dexterity).
-
Outer Glove: Extended cuff Nitrile (min 6 mil).
-
Solvent Compatibility Warning:
-
Solubilization in DMSO: Nitrile has excellent resistance (>480 min breakthrough).
-
Solubilization in Methanol: Nitrile has poor resistance (<10 min breakthrough).
-
Protocol: If using Methanol, you must change outer gloves immediately upon any splash. Do not wait.
-
Operational Workflow: The "Containment Bridge"
This workflow utilizes a "Containment Bridge" logic to ensure the compound never enters the open lab environment in a respirable form.
Visualization of Safety Logic
Figure 1: The "Containment Bridge" workflow ensures that the solid powder is only exposed while inside the Engineering Control Zone (Fume Hood).
Step-by-Step Protocol
1. Preparation & Donning
-
Verify Fume Hood certification (Face velocity: 0.3–0.5 m/s).
-
Don PPE: Lab coat (buttoned), P100 mask, Inner Nitrile gloves, Outer Nitrile gloves.
-
Static Control: Place an anti-static gun or ionizer bar near the balance. Charged SSRI salts can "jump" from spatulas.
2. The Weighing Event (Critical Risk Point)
-
Place the analytical balance inside the fume hood.
-
Open the source vial only inside the hood.
-
Technique: Do not dump.[3] Use a micro-spatula to transfer small amounts.
-
Immediate Solubilization: Once weighed, add the solvent (e.g., DMSO) to the weigh boat or vial immediately.
-
Why? Once in solution, the inhalation risk drops to near zero (unless aerosolized). The compound is now contained.[1][2][3][6][7][8][10]
3. Decontamination
-
Before removing the stock solution from the hood, wipe the exterior of the vial with a Kimwipe dampened with methanol.
-
Dispose of the wipe in the Solid Hazardous Waste container inside the hood.
4. Doffing
-
Remove outer gloves inside the hood and discard them as hazardous waste.
-
Remove stock solution.
-
Remove inner gloves and mask outside the hood. Wash hands with soap and water for 20 seconds.
Waste Disposal & Environmental Compliance
4-Hydroxy Sertraline is highly toxic to aquatic organisms (H400).[3][11] Dilution is NOT the solution to pollution.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weigh boats, Kimwipes. | High-Temperature Incineration. Label as "Toxic Solid Organic." |
| Liquid Waste | Stock solutions, HPLC effluent containing metabolite. | Chemical Incineration. Do NOT pour down the drain. |
| Sharps | Needles/Syringes used for injection. | Biohazard/Sharps Bin. Incineration required. |
Spill Response:
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (methanol or water) to dampen, then wipe up.
-
Liquid Spill: Absorb with vermiculite or spill pads. Place in a sealed bag.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemos.de [chemos.de]
- 4. pccarx.com [pccarx.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. fishersci.nl [fishersci.nl]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. showagroup.com [showagroup.com]
- 9. content.siegfried.ch [content.siegfried.ch]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
